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  • Product: 2-Methyl-1-thiophen-2-yl-propylamine
  • CAS: 56072-60-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Methyl-1-thiophen-2-ylpropan-1-amine

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-methyl-1-thiophen-2-ylpropan-1-amine, a thiophene-based primary amine of significant in...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-methyl-1-thiophen-2-ylpropan-1-amine, a thiophene-based primary amine of significant interest in medicinal chemistry and forensic science. This document delves into its chemical identity, including its IUPAC name, synonyms, and key physicochemical properties. A plausible synthetic route is proposed based on analogous chemical transformations. While direct spectroscopic data is limited, this guide presents predicted 1H NMR, 13C NMR, and mass spectrometry fragmentation patterns based on structurally related compounds. The pharmacological profile is discussed in the context of its close analog, methiopropamine (MPA), a known psychoactive substance. This guide aims to be a valuable resource for researchers engaged in the study of novel psychoactive substances, drug discovery, and analytical chemistry.

Chemical Identity and Physicochemical Properties

IUPAC Name: 2-methyl-1-thiophen-2-ylpropan-1-amine[1]

Synonyms:

  • 2-Methyl-1-(2-thienyl)propan-1-amine

CAS Number: 56072-60-7[1]

Chemical Formula: C₈H₁₃NS[1]

Molecular Weight: 155.26 g/mol [1]

Chemical Structure:

synthesis 2-Acetylthiophene 2-Acetylthiophene 2-Methyl-1-thiophen-2-yl-propan-1-one 2-Methyl-1-thiophen-2-yl-propan-1-one 2-Acetylthiophene->2-Methyl-1-thiophen-2-yl-propan-1-one Isobutyrophenone Synthesis (e.g., Friedel-Crafts acylation with isobutyryl chloride) 2-Methyl-1-thiophen-2-ylpropan-1-amine 2-Methyl-1-thiophen-2-ylpropan-1-amine 2-Methyl-1-thiophen-2-yl-propan-1-one->2-Methyl-1-thiophen-2-ylpropan-1-amine Reductive Amination (e.g., Leuckart reaction or NaBH3CN/NH4OAc)

Figure 2. Proposed synthesis of 2-methyl-1-thiophen-2-ylpropan-1-amine.

Step 1: Synthesis of 2-Methyl-1-thiophen-2-yl-propan-1-one (Precursor)

The synthesis of the ketone precursor, 2-methyl-1-thiophen-2-yl-propan-1-one, can be achieved through a Friedel-Crafts acylation of thiophene with isobutyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Experimental Protocol (Hypothetical):

  • To a stirred solution of anhydrous aluminum chloride in a suitable inert solvent (e.g., dichloromethane) at 0 °C, add isobutyryl chloride dropwise.

  • After the addition is complete, add a solution of thiophene in the same solvent dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Quench the reaction by carefully pouring the mixture into ice-water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield 2-methyl-1-thiophen-2-yl-propan-1-one.

Step 2: Reductive Amination to 2-Methyl-1-thiophen-2-ylpropan-1-amine

The conversion of the ketone to the primary amine can be accomplished via reductive amination. The Leuckart reaction, which utilizes formamide or ammonium formate as both the amine source and the reducing agent, is a classic and effective method for this transformation. [2] Experimental Protocol (Hypothetical - Leuckart Reaction):

  • A mixture of 2-methyl-1-thiophen-2-yl-propan-1-one and an excess of ammonium formate is heated at a high temperature (typically 160-185 °C) for several hours.

  • The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is cooled and then hydrolyzed by heating with a strong acid (e.g., hydrochloric acid) to hydrolyze the intermediate formamide.

  • The acidic solution is then made basic with a strong base (e.g., sodium hydroxide) to liberate the free amine.

  • The product is extracted with an organic solvent (e.g., diethyl ether), and the organic extracts are dried and concentrated.

  • The final product, 2-methyl-1-thiophen-2-ylpropan-1-amine, can be purified by vacuum distillation.

Spectroscopic Characterization (Predicted)

Due to the limited availability of published spectroscopic data for 2-methyl-1-thiophen-2-ylpropan-1-amine, the following are predicted spectra based on the analysis of its structural analogue, methiopropamine (N-methyl-1-(thiophen-2-yl)propan-2-amine), and general principles of NMR and mass spectrometry.

3.1. Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

  • δ 7.20-6.80 (m, 3H, thiophene protons): The three protons on the thiophene ring would appear as a complex multiplet in this region.

  • δ 4.15 (t, J = 7.0 Hz, 1H, CH-NH₂): The proton on the carbon bearing the amine group would likely be a triplet due to coupling with the adjacent methylene protons.

  • δ 2.90 (d, J = 7.0 Hz, 2H, CH₂-thiophene): The methylene protons adjacent to the thiophene ring would appear as a doublet.

  • δ 1.60 (s, 2H, NH₂): The amine protons would likely appear as a broad singlet, and its chemical shift can be variable and concentration-dependent.

  • δ 1.05 (s, 6H, 2 x CH₃): The two methyl groups on the isopropyl moiety would be equivalent and appear as a singlet.

3.2. Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

  • δ 145.0 (C): Quaternary carbon of the thiophene ring attached to the propyl chain.

  • δ 126.8 (CH): Thiophene C5-H.

  • δ 124.5 (CH): Thiophene C3-H.

  • δ 123.0 (CH): Thiophene C4-H.

  • δ 55.0 (CH): Carbon bearing the amine group.

  • δ 45.0 (CH₂): Methylene carbon.

  • δ 35.0 (C): Quaternary carbon of the isopropyl group.

  • δ 22.0 (CH₃): The two equivalent methyl carbons.

3.3. Predicted Mass Spectrum (Electron Ionization - EI):

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 155. The fragmentation pattern would likely involve the following key fragments:

  • m/z 110: Loss of the isopropylamine group ([M - C₃H₈N]⁺), corresponding to the thienylmethyl cation.

  • m/z 97: Thiophene ring fragmentation.

  • m/z 58: Cleavage at the benzylic position, resulting in the [CH(CH₃)₂NH₂]⁺ fragment, which would be a prominent peak.

Pharmacological Profile and Mechanism of Action

Direct pharmacological studies on 2-methyl-1-thiophen-2-ylpropan-1-amine are scarce. However, its close structural relationship to methiopropamine (MPA), a known novel psychoactive substance (NPS), allows for a reasoned prediction of its pharmacological activity. MPA is a structural analog of methamphetamine where the phenyl ring is replaced by a thiophene ring.

Predicted Mechanism of Action:

moa cluster_cns Central Nervous System cluster_synapse Synaptic Cleft NE_DA Norepinephrine (NE) & Dopamine (DA) Postsynaptic_Receptors Postsynaptic Receptors NE_DA->Postsynaptic_Receptors Binding Reuptake_Transporters NE & DA Transporters (NET & DAT) Reuptake_Transporters->NE_DA Reuptake Stimulant_Effects Psychostimulant Effects (Increased alertness, euphoria, etc.) Postsynaptic_Receptors->Stimulant_Effects Increased Signaling Compound 2-Methyl-1-thiophen-2-ylpropan-1-amine Compound->Reuptake_Transporters Inhibition

Figure 3. Predicted mechanism of action of 2-methyl-1-thiophen-2-ylpropan-1-amine.

It is highly probable that 2-methyl-1-thiophen-2-ylpropan-1-amine acts as a norepinephrine-dopamine reuptake inhibitor (NDRI) . By blocking the norepinephrine transporter (NET) and the dopamine transporter (DAT), it would increase the extracellular concentrations of these neurotransmitters in the synaptic cleft, leading to enhanced noradrenergic and dopaminergic neurotransmission. This mechanism is consistent with the stimulant effects observed with its N-methylated analog, methiopropamine. [3] The potency of 2-methyl-1-thiophen-2-ylpropan-1-amine as a reuptake inhibitor compared to MPA is unknown. Generally, N-methylation of phenethylamines can influence potency and selectivity for monoamine transporters.

Toxicology and Potential for Abuse

Given its structural similarity to methiopropamine and methamphetamine, 2-methyl-1-thiophen-2-ylpropan-1-amine should be considered to have a significant potential for abuse and may produce adverse health effects. The acute toxicity of MPA has been reported to include cardiovascular, gastrointestinal, and psychotic symptoms. [4]Therefore, similar toxicological effects can be anticipated for the primary amine analog.

Structure-Activity Relationships of Thiophene-Based Amphetamine Analogs

The substitution of the phenyl ring in amphetamine-like compounds with a thiophene ring is a common strategy in medicinal chemistry to modulate pharmacological properties. Key structure-activity relationship (SAR) observations include:

  • Thiophene Ring Position: The position of the propylamino side chain on the thiophene ring (2- or 3-position) can significantly impact activity.

  • Substitution on the Thiophene Ring: The addition of substituents to the thiophene ring can alter potency and selectivity.

  • Modifications of the Amine Group: N-alkylation (e.g., methylation to form MPA) or the presence of a primary amine can influence the interaction with monoamine transporters.

Analytical Methods

The identification and quantification of 2-methyl-1-thiophen-2-ylpropan-1-amine in forensic and research samples would typically employ the following analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a standard method for the identification of novel psychoactive substances. The compound would be expected to have a characteristic retention time and mass spectrum.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and selectivity for quantification in biological matrices.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for unambiguous structure elucidation.

Conclusion

2-Methyl-1-thiophen-2-ylpropan-1-amine is a compound of interest due to its structural relationship to the psychoactive substance methiopropamine. While direct experimental data on this primary amine is limited, this guide provides a comprehensive overview based on established chemical principles and data from closely related analogs. The proposed synthetic route offers a practical approach for its preparation, and the predicted spectroscopic and pharmacological data provide a foundation for further research. It is crucial for the scientific community to further investigate the synthesis, characterization, and pharmacological profile of this and other emerging thiophene-based psychoactive substances to better understand their potential effects and risks.

References

  • PubChem. Compound Summary for CID 13903534, 2-Methyl-1-(2-thienyl)propan-1-amine. Available from: [Link]

  • Umar, Q., Luo, M., & Isab, A. A. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Reactions, 4(1), 1-17. Available from: [Link]

  • Wood, M., Dargan, P. I., & Button, J. (2013). Acute toxicity associated with analytically confirmed recreational use of methiopropamine (1-(thiophen-2-yl)-2-methylaminopropane). Clinical Toxicology, 51(7), 647-650. Available from: [Link]

  • Tuv, S. S., Stokke, H., & Øiestad, E. L. (2021). Comparative Neuropharmacology and Pharmacokinetics of Methamphetamine and Its Thiophene Analog Methiopropamine in Rodents. International journal of molecular sciences, 22(21), 12002. Available from: [Link]

Sources

Exploratory

2-Methyl-1-thiophen-2-yl-propylamine physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Methyl-1-thiophen-2-yl-propylamine is a synthetic organic compound featuring a thiophene ring linked to a propylamine backbone. Its structura...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1-thiophen-2-yl-propylamine is a synthetic organic compound featuring a thiophene ring linked to a propylamine backbone. Its structural similarity to known psychoactive substances, particularly its isomer methiopropamine (MPA), places it in a category of compounds with significant interest to researchers in forensic toxicology, analytical chemistry, and pharmacology. This guide provides a comprehensive overview of the known physical and chemical properties of 2-Methyl-1-thiophen-2-yl-propylamine, its analytical characterization, a plausible synthetic pathway, and essential safety considerations. Given the limited publicly available data for this specific molecule, this guide also draws upon information from its close structural isomers to provide a more complete, albeit inferred, profile.

Chemical Identity and Structure

The core structure of 2-Methyl-1-thiophen-2-yl-propylamine consists of a propylamine chain with a methyl group at the second carbon and a thiophen-2-yl group attached to the first carbon.

Molecular Formula: C₈H₁₃NS[1]

Molecular Weight: 155.26 g/mol [1]

IUPAC Name: 2-methyl-1-thiophen-2-ylpropan-1-amine[1]

CAS Number: 56072-60-7[1]

Caption: 2D structure of 2-Methyl-1-thiophen-2-yl-propylamine.

Physical and Chemical Properties

Direct experimental data for the physical and chemical properties of 2-Methyl-1-thiophen-2-yl-propylamine are scarce. The following table includes predicted values for a structural isomer, 2-Methyl-1-(thiophen-3-yl)propan-1-amine, to provide an estimation. It is crucial to note that these are not experimentally verified values for the target compound.

PropertyPredicted Value (for 3-yl isomer)Source
Density1.038 ± 0.06 g/cm³[2]
Boiling Point230.5 ± 15.0 °C[2]
pKa10.12 ± 0.33[2]

For context, the related ketone, 2-methyl-1-thiophen-2-yl-propan-1-one, has a reported boiling point of 238 °C at 760 mmHg.[3]

Structural Isomerism: Comparison with Methiopropamine (MPA)

Significant research exists for the structural isomer, methiopropamine (MPA) , also known as 1-(thiophen-2-yl)-2-methylaminopropane. Understanding the properties of MPA provides valuable insight into the expected characteristics of 2-Methyl-1-thiophen-2-yl-propylamine.

PropertyMethiopropamine (MPA)Source
IUPAC Name N-methyl-1-thiophen-2-ylpropan-2-amine[4]
CAS Number 801156-47-8[4]
Molecular Formula C₈H₁₃NS[4]
Molecular Weight 155.26 g/mol [4]
Computed XLogP3 1.9[4]
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 2[4]
Rotatable Bond Count 3[4]

MPA is classified as a novel psychoactive substance (NPS) and a central nervous system stimulant. It is important to handle 2-Methyl-1-thiophen-2-yl-propylamine with similar precautions due to the high potential for analogous biological activity.

Proposed Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Alkylation cluster_1 Step 2: Reduction Thiophene-2-acetonitrile Thiophene-2-acetonitrile Intermediate_1 2-Methyl-3-(thiophen-2-yl)propanenitrile Thiophene-2-acetonitrile->Intermediate_1 Alkylation 2-Bromopropane 2-Bromopropane 2-Bromopropane->Intermediate_1 Base (e.g., NaH) Base (e.g., NaH) Base (e.g., NaH)->Intermediate_1 Final_Product 2-Methyl-1-thiophen-2-yl-propylamine Intermediate_1->Final_Product Nitrile Reduction Reducing_Agent Reducing Agent (e.g., LiAlH4) Reducing_Agent->Final_Product

Caption: Proposed two-step synthesis of 2-Methyl-1-thiophen-2-yl-propylamine.

Disclaimer: This proposed synthesis is illustrative and has not been experimentally validated. Appropriate laboratory safety protocols and reaction optimization would be required.

Analytical Characterization

The analytical techniques used for the identification of the structural isomer, methiopropamine (MPA), provide a strong indication of the methods that would be effective for 2-Methyl-1-thiophen-2-yl-propylamine.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary technique for the separation and identification of volatile and semi-volatile compounds. For the analysis of MPA, a major peak is observed, and its mass spectrum is characterized by key fragment ions. It is highly probable that 2-Methyl-1-thiophen-2-yl-propylamine would also be amenable to GC-MS analysis, likely exhibiting a different retention time than its isomer, allowing for their chromatographic separation.

Expected Key Mass Fragments (based on MPA analysis):

  • m/z 97: Attributed to the thiopyrylium ion, a characteristic fragment for alkylthiophenes.

  • m/z 58: A common fragment for propylamine derivatives resulting from alpha-cleavage.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the definitive structural elucidation of organic molecules.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the thiophene ring protons, the methine and methylene protons of the propyl chain, and the amine protons. The chemical shifts and coupling patterns would be unique to the specific arrangement of atoms in 2-Methyl-1-thiophen-2-yl-propylamine.

  • ¹³C NMR: The carbon NMR spectrum would provide information on the number and types of carbon environments within the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-Methyl-1-thiophen-2-yl-propylamine is expected to show characteristic absorption bands for:

  • N-H stretching: In the region of 3300-3500 cm⁻¹, characteristic of a primary amine.

  • C-H stretching: Aromatic C-H stretches from the thiophene ring and aliphatic C-H stretches from the propyl chain.

  • C=C stretching: From the thiophene ring, typically in the 1600-1450 cm⁻¹ region.

  • C-N stretching: In the fingerprint region, providing further structural information.

Safety and Handling

No specific safety data sheet (SDS) is readily available for 2-Methyl-1-thiophen-2-yl-propylamine. However, based on its structure as a primary amine and its relation to other bioactive compounds, the following precautions should be taken:

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Toxicity: The toxicological properties have not been fully investigated. Due to its structural similarity to methiopropamine, it should be treated as potentially harmful if swallowed, inhaled, or absorbed through the skin.

Conclusion

2-Methyl-1-thiophen-2-yl-propylamine is a compound of interest for which detailed experimental data remains limited. This guide has synthesized the available information, drawing upon data from its structural isomers to provide a comprehensive, though partially inferred, technical overview. As a compound with potential psychoactive properties, it is imperative that all handling and research are conducted with appropriate safety measures in a controlled laboratory setting. Further experimental investigation is necessary to fully elucidate the precise physical, chemical, and toxicological properties of this molecule.

References

  • Fatal Intoxication of 1-(Thiophen-2-Yl)-2-Methylaminopropane (2-MPA): A Case Report. Available at: [Link]

  • Material Safety Data Sheet - Tripropylamine, 98%. Cole-Parmer. Available at: [Link]

  • Showing Compound 2-Methyl-1-propylamine (FDB012495) - FooDB. Available at: [Link]

  • 2-METHYL-1-(THIOPHEN-3-YL)PROPAN-1-AMINE - ChemBK. Available at: [Link]

  • SAFETY DATA SHEET. VPG Sensors. Available at: [Link]

  • N-Methyl-1-(thiophen-2-yl)propan-2-aMine HCL - ChemBK. Available at: [Link]

  • CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound - Google Patents.
  • Methiopropamine | C8H13NS | CID 436156 - PubChem. Available at: [Link]

  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. Available at: [Link]

  • 2-methyl-1-thiophen-2-yl-propan-1-one | CAS#:36448-60-9 | Chemsrc. Available at: [Link]

  • US7498448B2 - Methods for the production of 3-methylamino-1-(thiene-2-yl)-propane-1-ol - Google Patents.
  • 2-Propanamine, 2-methyl- - NIST WebBook. Available at: [Link]

  • Buy 1-(Thiophen-2-yl) propan-1-one | Boron Molecular. Available at: [Link]

Sources

Exploratory

Methiopropamine: A Technical Guide to its Function as a Norepinephrine-Dopamine Reuptake Inhibitor

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: Defining Methiopropamine in the Landscape of Psychostimulants Methiopropamine (MPA), or 1-(thiophen-2-yl)-2-methylaminopropane, is a...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Defining Methiopropamine in the Landscape of Psychostimulants

Methiopropamine (MPA), or 1-(thiophen-2-yl)-2-methylaminopropane, is a synthetic stimulant that has emerged as a significant compound of interest in neuropharmacology and toxicology. First synthesized in 1942, it is a structural analog of methamphetamine where the phenyl ring is replaced by a thiophene ring. This substitution is a key determinant of its pharmacological profile, positioning it as a potent and selective norepinephrine-dopamine reuptake inhibitor (NDRI).

Unlike its more notorious analog, which also has significant releasing-agent properties, methiopropamine's primary mechanism of action is the blockade of the dopamine transporter (DAT) and the norepinephrine transporter (NET). This inhibition leads to an accumulation of dopamine and norepinephrine in the synaptic cleft, thereby enhancing dopaminergic and noradrenergic neurotransmission. This guide provides a comprehensive technical overview of methiopropamine's mechanism of action, the experimental protocols used for its characterization, its metabolic fate, and its structure-activity relationship.

Core Mechanism of Action: High-Affinity Inhibition of Monoamine Transporters

The primary pharmacological effect of methiopropamine is mediated by its interaction with presynaptic monoamine transporters. In vitro studies have consistently demonstrated that MPA is a potent inhibitor of norepinephrine and dopamine uptake. It exhibits a notable selectivity for these two transporters over the serotonin transporter (SERT), where it displays negligible activity.

The functional potency of methiopropamine as a reuptake inhibitor is quantified by its half-maximal inhibitory concentration (IC50). Studies using rat brain synaptosomes have established the following values:

TransporterMethiopropamine (MPA) IC50 [µM]Methamphetamine (METH) IC50 [µM]
Norepinephrine Transporter (NET) 0.47 ± 0.060.08 ± 0.00
Dopamine Transporter (DAT) 0.74 ± 0.090.14 ± 0.01
Serotonin Transporter (SERT) 25.14 ± 2.914.90 ± 0.39
Data sourced from studies on rat brain synaptosomes.

These data indicate that methiopropamine is approximately 1.85 times more selective for the norepinephrine transporter over the dopamine transporter. While its potency is roughly five times lower than that of methamphetamine, its clear selectivity for DAT and NET with minimal interaction at SERT defines its profile as a classic NDRI.

The following diagram illustrates the mechanism of action of methiopropamine at a catecholaminergic synapse.

cluster_presynaptic Presynaptic Terminal cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Vesicle Synaptic Vesicle (DA/NE) DA_NE_pre Vesicle->DA_NE_pre Release DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) MPA Methiopropamine (MPA) MPA->DAT Inhibition MPA->NET Inhibition DA_NE_synapse Increased DA / NE Concentration DA_NE_pre->DA_NE_synapse DA_NE_synapse->DAT Reuptake DA_NE_synapse->NET Reuptake Receptor Postsynaptic DA/NE Receptors DA_NE_synapse->Receptor Binding & Signal

Caption: Mechanism of Methiopropamine (MPA) as an NDRI.

Structure-Activity Relationship (SAR)

The defining structural feature of methiopropamine is the substitution of methamphetamine's phenyl ring with a thiophene ring. This bioisosteric replacement is critical to its pharmacological profile. Generally, the replacement of a phenyl ring with a thiophene ring in amphetamine-like compounds tends to decrease their potency at monoamine transporters. This is consistent with the observation that methiopropamine is less potent than methamphetamine as an inhibitor of both dopamine and norepinephrine reuptake.

The sulfur atom in the thiophene ring alters the electronic properties and steric bulk of the molecule compared to the phenyl ring. This likely affects the binding affinity and orientation of the molecule within the binding pockets of the DAT and NET proteins. The N-methyl group and the propane-2-amine side chain are retained from methamphetamine, which are known to be important for activity at catecholamine transporters.

Pharmacokinetics and Metabolism

Methiopropamine is readily absorbed and distributed to the brain. Its metabolism is primarily hepatic and involves the cytochrome P450 enzyme CYP2C19. The major metabolic pathways include:

  • N-demethylation to the active metabolite thiopropamine.

  • Hydroxylation of the thiophene ring to form 4-hydroxymethiopropamine.

  • S-oxidation of the thiophene ring to form thiophene S-oxides.

These metabolites can be further deaminated to the inactive ketone, 1-(thiophen-2-yl)-2-propan-2-one. The final major metabolic product is thiophene-2-carboxylic acid, which is hydrophilic and excreted in the urine. Unchanged methiopropamine and thiopropamine are also excreted renally.

MPA Methiopropamine (C8H13NS) Thiopropamine Thiopropamine (Active Metabolite) MPA->Thiopropamine N-demethylation (CYP2C19) Hydroxymethiopropamine 4-Hydroxymethiopropamine MPA->Hydroxymethiopropamine Hydroxylation S_Oxide Thiophene S-Oxides MPA->S_Oxide S-oxidation Ketone 1-(thiophen-2-yl)-2-propan-2-one (Inactive) Thiopropamine->Ketone Deamination Hydroxymethiopropamine->Ketone Deamination S_Oxide->Ketone Deamination Carboxylic_Acid Thiophene-2-carboxylic acid (Final Excretory Product) Ketone->Carboxylic_Acid Further Oxidation

Caption: Metabolic Pathway of Methiopropamine.

Experimental Protocols for Pharmacological Characterization

The characterization of methiopropamine as an NDRI relies on robust and validated in vitro assays. The following sections provide detailed, self-validating protocols for determining the binding affinity and functional potency of test compounds at the dopamine and norepinephrine transporters.

Protocol 1: Competitive Radioligand Binding Assay for DAT and NET Affinity (Ki Determination)

This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a specific radioligand for binding to the transporter.

1. Materials and Reagents:

  • Transporter Source: Cell membranes from HEK-293 cells stably expressing human DAT or NET, or synaptosomal preparations from rat striatum (for DAT) or hypothalamus (for NET).

  • Radioligands:

    • For DAT: [³H]WIN 35,428 or [³H]CFT (Cocaine analog).

    • For NET: [³H]Nisoxetine.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Test Compound: Methiopropamine or other inhibitors, prepared in a dilution series.

  • Non-specific Binding Control: A high concentration of a known potent inhibitor (e.g., 10 µM nomifensine for DAT, 10 µM desipramine for NET).

  • Filtration System: Brandel or Millipore cell harvester with GF/B or GF/C glass fiber filters.

  • Scintillation Counter and scintillation fluid.

2. Step-by-Step Methodology:

  • Preparation: Thaw the cell membranes or synaptosomes on ice. Dilute to a final protein concentration of 10-20 µg per well in ice-cold assay buffer.

  • Assay Plate Setup: In a 96-well plate, add in triplicate:

    • Total Binding: Assay buffer.

    • Non-specific Binding: Non-specific binding control.

    • Test Compound: Serial dilutions of methiopropamine (e.g., from 1 nM to 100 µM).

  • Radioligand Addition: Add the radioligand to each well at a final concentration close to its Kd value (e.g., 1-2 nM for [³H]Nisoxetine).

  • Incubation: Add the diluted membrane/synaptosome preparation to each well to initiate the binding reaction. Incubate at 4°C for 60-120 minutes to reach equilibrium.

  • Termination and Filtration: Rapidly terminate the assay by filtering the contents of each well through the glass fiber filters using the cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

3. Data Analysis and Causality:

  • The raw data (counts per minute, CPM) are used to calculate the percentage of specific binding for each concentration of the test compound.

  • Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Plot the percent specific binding against the log concentration of the test compound to generate a sigmoidal inhibition curve.

  • The IC50 value (the concentration of the compound that inhibits 50% of specific binding) is determined using non-linear regression analysis.

  • The binding affinity (Ki) is then calculated from the IC50 using the Cheng-Prusoff equation :

    • Ki = IC50 / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

  • Rationale: This equation corrects for the influence of the radioligand's concentration on the apparent inhibitory potency of the test compound, providing a true measure of affinity.

Protocol 2: Synaptosomal Uptake Inhibition Assay for Functional Potency (IC50 Determination)

This assay measures the functional ability of a compound to block the transport of a radiolabeled neurotransmitter into nerve terminals.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A 1. Brain Tissue Dissection (e.g., Rat Striatum for DAT) B 2. Homogenization in ice-cold 0.32 M Sucrose A->B C 3. Centrifugation (Low Speed) to remove nuclei, debris (yields S1) B->C D 4. Centrifugation of S1 (High Speed) to pellet crude synaptosomes (P2) C->D E 5. Resuspend P2 Pellet in physiological buffer (e.g., KRH) D->E F 6. Pre-incubate Synaptosomes with Methiopropamine dilutions E->F G 7. Initiate Uptake by adding [3H]Dopamine or [3H]Norepinephrine F->G H 8. Incubate at 37°C for a short duration (e.g., 5-10 min) G->H I 9. Terminate Uptake by rapid filtration & washing with ice-cold buffer H->I J 10. Quantify Radioactivity on filters via Scintillation Counting I->J K 11. Calculate % Inhibition relative to control (no drug) J->K L 12. Determine IC50 Value via non-linear regression K->L

Caption: Experimental Workflow for Synaptosomal Uptake Assay.

1. Materials and Reagents:

  • Synaptosome Source: Freshly prepared synaptosomes as described in the workflow above.

  • Radiolabeled Substrates: [³H]Dopamine or [³H]Norepinephrine.

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (in mM: 125 NaCl, 4.8 KCl, 1.3 CaCl₂, 1.2 MgSO₄, 1.2 KH₂PO₄, 25 HEPES, 10 D-glucose, pH 7.4).

  • Inhibitors: Pargyline (to inhibit monoamine oxidase) and antioxidants like ascorbic acid are often included in the buffer to prevent substrate degradation.

  • Test Compound: Methiopropamine or other inhibitors, prepared in a dilution series.

  • Non-specific Uptake Control: A known potent uptake inhibitor (e.g., 10 µM nomifensine) or incubation at 0-4°C.

  • Filtration System and Scintillation Counter.

2. Step-by-Step Methodology:

  • Synaptosome Preparation: Prepare synaptosomes from the appropriate brain region as outlined in the diagram above. Protein concentration should be determined (e.g., via BCA assay) and adjusted.

  • Assay Plate Setup: In a 96-well plate, add assay buffer containing the appropriate inhibitors (e.g., pargyline).

  • Compound Addition: Add serial dilutions of methiopropamine or control vehicle to the wells.

  • Pre-incubation: Add the synaptosomal suspension to each well and pre-incubate for 10-15 minutes at 37°C to allow the test compound to interact with the transporters.

  • Initiation of Uptake: Add the radiolabeled substrate ([³H]DA or [³H]NE) at a concentration near its Km for the transporter (typically in the low nanomolar range) to start the uptake reaction.

  • Incubation: Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C. The timing must be precise and within the linear phase of uptake.

  • Termination: Stop the uptake by rapid filtration through glass fiber filters, followed immediately by several washes with ice-cold buffer.

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

3. Data Analysis and Causality:

  • Rationale: This assay directly measures the function of the transporter. By keeping the incubation time short and the substrate concentration low, the measured radioactivity is directly proportional to the initial rate of transport.

  • Calculate specific uptake by subtracting the non-specific uptake (counts in the presence of a high concentration of a known inhibitor) from the total uptake.

  • Determine the percent inhibition for each concentration of methiopropamine relative to the control (vehicle-only) wells.

  • Plot the percent inhibition against the log concentration of methiopropamine and fit the data using non-linear regression to determine the IC50 value. This value represents the functional potency of the compound as a reuptake inhibitor.

Conclusion

Methiopropamine is a well-defined norepinephrine-dopamine reuptake inhibitor. Its mechanism of action, characterized by the potent and selective blockade of DAT and NET, is firmly established through standard pharmacological assays. The substitution of a thiophene ring for the phenyl ring of methamphetamine reduces its overall potency but maintains its selectivity for catecholamine transporters. The detailed protocols provided herein offer a validated framework for the continued investigation of methiopropamine and other novel psychoactive substances, ensuring data integrity and reproducibility in the fields of pharmacology and drug development.

References

  • World Health Organization. (2014). Methiopropamine (MPA) Critical Review Report. ECDD Repository. [Link]

  • Wikipedia. Methiopropamine. [Link]

  • Gundersen, P. O., et al. (2021). Comparative Neuropharmacology and Pharmacokinetics of Methamphetamine and Its Thiophene Analog Methiopropamine in Rodents. International Journal of Molecular Sciences, 22(21), 12002. [Link]

  • ResearchGate. Chemical structures of methiopropamine (MPA; N-methyl-1-thiophen-2-ylpropan-2-amine) and methamphetamine (METH). [Link]

  • Kim, H., et al. (2019). Methiopropamine, a methamphetamine analogue, produces neurotoxicity via dopamine receptors. Chemico-Biological Interactions, 306, 44-53. [Link]

  • Gifford Bioscience. Radioligand Binding Assay. [Link]

  • Maier, J., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 676. [Link]

  • JoVE (Journal of Visualized Experiments). Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine. [Link]

  • Eshleman, A. J., et al. (2013). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. Journal of Pharmacology and Experimental Therapeutics, 345(3), 479-491. [Link]

  • Luethi, D., & Liechti, M. E. (2020). Comparative Neuropharmacology and Pharmacokinetics of Methamphetamine and Its Thiophene Analog Methiopropamine in Rodents. International Journal of Molecular Sciences, 21(11), 3899. [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]

  • Dunkley, P. R., & Robinson, P. J. (2015). Synaptosome Preparations: Which Procedure Should I Use?. In Synaptic Vesicles (pp. 33-51). Humana Press, New York, NY. [Link]

  • Wikipedia. Thiopropamine. [Link]

  • PubChem. 4-Hydroxymethiopropamine. [Link]

  • PubChem. Methiopropamine S-oxide. [Link]

  • Glennon, R. A., et al. (1986). Structure-activity studies on amphetamine analogs using drug discrimination methodology. Drug and Alcohol Dependence, 17(2-3), 139-150. [Link]

Protocols & Analytical Methods

Method

Application Notes & Protocols: Characterizing 2-Methyl-1-thiophen-2-yl-propylamine and Analogs with Cell-Based Monoamine Transporter Assays

Abstract This guide provides a comprehensive framework for characterizing the pharmacological activity of 2-Methyl-1-thiophen-2-yl-propylamine, a structural analog of the psychoactive compound methiopropamine (MPA).[1][2...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for characterizing the pharmacological activity of 2-Methyl-1-thiophen-2-yl-propylamine, a structural analog of the psychoactive compound methiopropamine (MPA).[1][2] Due to its structural similarity to known stimulants, this compound is hypothesized to interact with the monoamine transporter system. This document details the scientific rationale and step-by-step protocols for robust, cell-based assays designed to quantify the compound's potency and selectivity for the human dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). We present validated methods for both radiolabeled neurotransmitter uptake inhibition and fluorescence-based functional assays, enabling researchers to generate high-quality, reproducible data for drug discovery and pharmacological profiling.

Introduction and Scientific Rationale

2-Methyl-1-thiophen-2-yl-propylamine belongs to a class of thiophene-based compounds structurally related to methamphetamine.[2] Its close analog, methiopropamine (MPA), is known to act as a norepinephrine-dopamine reuptake inhibitor (NDRI) with stimulant properties.[3] Specifically, MPA is more selective for norepinephrine than dopamine and has negligible impact on the serotonin transporter.[3] Given this precedent, it is critical to experimentally determine the full pharmacological profile of 2-Methyl-1-thiophen-2-yl-propylamine.

The primary molecular targets for this class of compounds are the presynaptic monoamine transporters (MATs): DAT, NET, and SERT.[4] These transporters are responsible for clearing their respective neurotransmitters—dopamine, norepinephrine, and serotonin—from the synaptic cleft, thereby terminating the signal.[5] Inhibition of this reuptake process leads to elevated synaptic concentrations of neurotransmitters, resulting in amplified and prolonged signaling.

To accurately characterize the compound's interaction with these transporters, we will utilize engineered mammalian cell lines, such as Human Embryonic Kidney 293 (HEK293) cells, which do not endogenously express MATs.[6][7] These cells are stably transfected to express a single human transporter type (hDAT, hNET, or hSERT), creating a clean and specific biological system for measuring the activity of a single target without confounding interactions.[6][8]

This guide will focus on two gold-standard methodologies:

  • Radioligand Uptake Inhibition Assays: A direct functional measure of a compound's ability to block the transport of a radiolabeled substrate (e.g., [³H]dopamine) into the cell.[4][6] This method is highly sensitive and provides a robust determination of the half-maximal inhibitory concentration (IC₅₀).

  • Fluorescence-Based Uptake Assays: A higher-throughput, non-radioactive alternative that uses a fluorescent substrate that mimics monoamine neurotransmitters.[9][10][11] Uptake of the substrate results in a measurable increase in intracellular fluorescence, which is blocked by transporter inhibitors.[10]

By employing these assays, researchers can determine the potency (IC₅₀) and selectivity of 2-Methyl-1-thiophen-2-yl-propylamine at each of the three key monoamine transporters.

Mechanism of Action: Monoamine Transporter Inhibition

The central mechanism explored in these protocols is the competitive inhibition of monoamine transporters. The test compound, 2-Methyl-1-thiophen-2-yl-propylamine, is expected to bind to the transporter protein, preventing the native neurotransmitter from being cleared from the synapse.

G cluster_0 Presynaptic Neuron Vesicle Synaptic Vesicle (Dopamine-filled) Release Release DAT Dopamine Transporter (DAT) DAT->Vesicle Synapse Synaptic Cleft (Dopamine) Release->Synapse Receptor Dopamine Receptors (e.g., D1, D2) Synapse->Receptor Test_Compound 2-Methyl-1-thiophen-2-yl-propylamine (Inhibitor) Test_Compound->DAT

Caption: Dopamine transporter (DAT) inhibition at the synapse.

Materials and Cell Culture

Essential Materials
  • Cell Lines: HEK293 cells stably expressing human DAT (hDAT), hNET, or hSERT.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM).

  • Supplements: 10% Fetal Bovine Serum (FBS), 100 U/mL Penicillin, 100 µg/mL Streptomycin, 2 mM L-glutamine.

  • Selection Antibiotic: G418 (concentration to be optimized based on cell line provider, typically 200-500 µg/mL).[8]

  • Reagents: Trypsin-EDTA, Phosphate-Buffered Saline (PBS), Poly-D-Lysine coated 96-well plates.

  • Test Compound: 2-Methyl-1-thiophen-2-yl-propylamine, dissolved in an appropriate vehicle (e.g., DMSO) to create a high-concentration stock.

Cell Culture Protocol
  • Maintenance: Culture the stable HEK293 cell lines in T-75 flasks with DMEM supplemented with 10% FBS, antibiotics, and the appropriate concentration of G418 to maintain selection pressure.

  • Incubation: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency. Do not allow cultures to become fully confluent.

  • Plating for Assays: The day before the experiment, wash cells with PBS, detach using Trypsin-EDTA, and neutralize with complete culture medium. Centrifuge the cell suspension, resuspend in fresh medium, and count the cells. Seed the cells onto Poly-D-Lysine coated 96-well plates at a density of 40,000-60,000 cells per well in 100 µL of medium.[9] Incubate overnight to allow for cell adherence.

Protocol 1: Radiolabeled Neurotransmitter Uptake Inhibition Assay

This protocol is the benchmark for determining transporter inhibition potency. It directly measures the uptake of a radiolabeled neurotransmitter, providing high sensitivity and specificity.

Principle of the Assay

HEK293 cells expressing a specific monoamine transporter (e.g., hDAT) will actively import its corresponding radiolabeled neurotransmitter (e.g., [³H]dopamine). The amount of radioactivity accumulated inside the cells is proportional to transporter activity. When an inhibitor like 2-Methyl-1-thiophen-2-yl-propylamine is present, it competes with the radiolabeled neurotransmitter for the transporter, reducing the rate of uptake and the resulting radioactive signal. By testing a range of inhibitor concentrations, a dose-response curve can be generated to calculate the IC₅₀ value.

Workflow Diagram

G start Seed hDAT/hNET/hSERT HEK293 cells in 96-well plate wash1 Wash cells with Assay Buffer start->wash1 preincubate Pre-incubate with Test Compound or Vehicle (10-15 min) wash1->preincubate add_radioligand Add [3H]-Substrate (e.g., [3H]DA) preincubate->add_radioligand incubate Incubate for Uptake (1-10 min, time critical) add_radioligand->incubate terminate Terminate Uptake: Rapidly wash with ice-cold buffer incubate->terminate lyse Lyse cells terminate->lyse measure Quantify Radioactivity (Scintillation Counter) lyse->measure analyze Analyze Data: Calculate % Inhibition and IC50 measure->analyze

Caption: Workflow for the radioligand uptake inhibition assay.

Step-by-Step Methodology
  • Reagent Preparation:

    • Assay Buffer (KHB): Prepare Krebs-HEPES buffer (120 mM NaCl, 10 mM HEPES, 3 mM KCl, 2 mM CaCl₂, 2 mM MgCl₂, pH 7.3).[6]

    • Test Compound Dilutions: Perform a serial dilution of the 2-Methyl-1-thiophen-2-yl-propylamine stock solution in Assay Buffer to achieve final concentrations spanning at least 6 orders of magnitude (e.g., 1 pM to 10 µM).

    • Radiolabeled Substrate: Dilute the radiolabeled substrate ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) in Assay Buffer to a final concentration approximately equal to its Km value for the respective transporter (typically in the low nanomolar range).[7]

  • Assay Procedure:

    • Aspirate the culture medium from the 96-well plate.

    • Wash the cell monolayer once with 100 µL of room temperature Assay Buffer.[6]

    • Add 50 µL of the appropriate test compound dilution (or vehicle for control wells) to each well. For non-specific uptake control, add a saturating concentration of a known potent inhibitor (e.g., 10 µM cocaine for DAT).

    • Pre-incubate the plate for 10-15 minutes at room temperature.

    • Initiate the uptake reaction by adding 50 µL of the diluted radiolabeled substrate to all wells.

    • Incubate for a short, precisely timed period (e.g., 1-10 minutes) at room temperature.[4][6] This incubation time must be within the linear range of uptake, which should be determined in preliminary experiments.

    • Terminate the assay by rapidly aspirating the solution and washing the cells twice with 200 µL of ice-cold Assay Buffer.[7]

    • Lyse the cells by adding 50 µL of 1% Sodium Dodecyl Sulfate (SDS) or a suitable lysis buffer to each well.

    • Add 150 µL of scintillation cocktail to each well, seal the plate, and shake for 5 minutes.

    • Quantify the radioactivity in each well using a microplate scintillation counter.

Data Analysis and Interpretation
  • Calculate Percent Inhibition:

    • Specific Uptake = (Total Uptake [Vehicle]) - (Non-specific Uptake [Saturating Inhibitor])

    • % Inhibition = 100 * (1 - ((Uptake [Test Compound] - Non-specific Uptake) / Specific Uptake))

  • Determine IC₅₀: Plot the Percent Inhibition against the log concentration of 2-Methyl-1-thiophen-2-yl-propylamine. Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the specific uptake.

ParameterDescriptionTypical Value Range
IC₅₀ (DAT) Potency at Dopamine TransporterVaries (nM to µM)
IC₅₀ (NET) Potency at Norepinephrine TransporterVaries (nM to µM)
IC₅₀ (SERT) Potency at Serotonin TransporterVaries (nM to µM)
Selectivity Ratio of IC₅₀ values (e.g., IC₅₀ SERT / IC₅₀ DAT)>10x is considered selective

Protocol 2: Fluorescence-Based Neurotransmitter Uptake Assay

This method offers a non-radioactive, mix-and-read alternative suitable for higher throughput screening.

Principle of the Assay

This assay utilizes a specialized fluorescent substrate that is a substrate for MATs.[9][10] The kit also contains a masking dye that quenches the fluorescence of the substrate in the extracellular medium.[11] When the transporters are active, the fluorescent substrate is taken up into the cells, moving it away from the masking dye, resulting in a time-dependent increase in intracellular fluorescence.[9] An inhibitor will block this transport, preventing the increase in fluorescence.

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare Assay Buffer as described in Protocol 1.

    • Prepare serial dilutions of 2-Methyl-1-thiophen-2-yl-propylamine as described previously.

    • Prepare the fluorescent substrate and masking dye solution according to the manufacturer's instructions (e.g., Molecular Devices Neurotransmitter Transporter Uptake Assay Kit).[8]

  • Assay Procedure:

    • Wash the plated cells once with 100 µL of Assay Buffer.

    • Add 50 µL of the test compound dilutions or controls to the appropriate wells.

    • Pre-incubate for 15 minutes at 37°C.[8]

    • Add 50 µL of the prepared fluorescent substrate/masking dye solution to all wells.

    • Immediately place the plate in a bottom-reading fluorescence microplate reader pre-set to 37°C.

    • Monitor the fluorescence intensity over time (e.g., every 90 seconds for 30 minutes) at the appropriate excitation and emission wavelengths (typically ~440 nm excitation and ~520 nm emission).[8]

Data Analysis and Interpretation
  • Calculate Activity: The rate of fluorescence increase (slope of the kinetic curve) or the endpoint fluorescence after a fixed time (e.g., 30 minutes) is proportional to transporter activity.

  • Determine IC₅₀: Calculate the percent inhibition for each concentration relative to the vehicle control. Plot the data and fit to a sigmoidal dose-response curve to determine the IC₅₀ value, as described in section 4.4.

Trustworthiness and Self-Validation

To ensure the integrity and reliability of the generated data, every assay must include the following controls:

  • Vehicle Control (0% Inhibition): Cells treated only with the vehicle (e.g., 0.1% DMSO) in which the test compound is dissolved. This represents maximal transporter activity.

  • Positive Control (100% Inhibition): Cells treated with a known, potent inhibitor for the specific transporter being assayed (e.g., GBR12909 for DAT, Nisoxetine for NET, Fluoxetine for SERT).[8] This defines the baseline for non-specific uptake.

  • Untransfected Control: Parallel wells with the parent HEK293 cell line (not expressing any MATs) should be run to confirm that the observed uptake is indeed transporter-mediated.

  • Z'-factor Calculation: For assay validation, particularly in a screening context, calculate the Z'-factor to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. Z' = 1 - ( (3 * SD_positive_control + 3 * SD_vehicle_control) / |Mean_vehicle_control - Mean_positive_control| )

References

  • ResearchGate. (n.d.). Methiopropamine: An Analytical Profile. Retrieved from ResearchGate. [Link]

  • Wikipedia. (n.d.). Methiopropamine. Retrieved from Wikipedia. [Link]

  • Frontiers Media S.A. (n.d.). Antitumor effects of LPM5140276 and its potential combination with SHP2 inhibition in KRAS G12D -mutant cancer. Retrieved from Frontiers. [Link]

  • American Chemical Society. (2020). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS Chemical Neuroscience. [Link]

  • National Center for Biotechnology Information. (2012). A fluorescent-based assay for live cell, spatially resolved assessment of vesicular monoamine transporter 2-mediated neurotransmitter transport. PMC. [Link]

  • American Chemical Society. (n.d.). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. [Link]

  • National Center for Biotechnology Information. (2021). Comparative Neuropharmacology and Pharmacokinetics of Methamphetamine and Its Thiophene Analog Methiopropamine in Rodents. PMC. [Link]

  • National Center for Biotechnology Information. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central. [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from Molecular Devices. [Link]

  • National Center for Biotechnology Information. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. PMC. [Link]

  • BioIVT. (n.d.). SERT Transporter Assay. Retrieved from BioIVT. [Link]

  • National Center for Biotechnology Information. (n.d.). In vitro assays for the functional characterization of the dopamine transporter (DAT). PMC. [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from Molecular Devices. [Link]

  • National Center for Biotechnology Information. (n.d.). New Fluorescent Substrate Enables Quantitative and High-throughput Examination of Vesicular Monoamine Transporter 2 (VMAT2). PMC. [Link]

  • ResearchGate. (n.d.). Standard procedures for monoamine transporter and receptor-binding assays. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). Chemical structures of methiopropamine (MPA; N-methyl-1-thiophen-2-ylpropan-2-amine) and methamphetamine (METH). Retrieved from ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3. PMC. [Link]

  • National Center for Biotechnology Information. (n.d.). A Fatal Case of Isolated Methiopropamine (1-(Thiophen-2-yl)-2-Methylaminopropane) Toxicity. PubMed. [Link]

  • ResearchGate. (n.d.). Monitoring monoamine transport with the fluorescent substrate analogue.... Retrieved from ResearchGate. [Link]

  • MDPI. (n.d.). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. Retrieved from MDPI. [Link]

Sources

Application

Application Notes & Protocols: In Vivo Dose-Response Characterization of 2-Methyl-1-thiophen-2-yl-propylamine (Methiopropamine)

Here are the detailed Application Notes and Protocols for conducting in vivo dose-response studies on 2-Methyl-1-thiophen-2-yl-propylamine. Preamble: Contextualizing the Investigation 2-Methyl-1-thiophen-2-yl-propylamine...

Author: BenchChem Technical Support Team. Date: February 2026

Here are the detailed Application Notes and Protocols for conducting in vivo dose-response studies on 2-Methyl-1-thiophen-2-yl-propylamine.

Preamble: Contextualizing the Investigation

2-Methyl-1-thiophen-2-yl-propylamine, more commonly known as Methiopropamine (MPA), is a synthetic compound and structural analog of methamphetamine where the phenyl ring is substituted with a thiophene ring.[1][2][3] Classified as a novel psychoactive substance (NPS), MPA has gained attention in both recreational drug markets and the scientific community for its stimulant properties.[3][4] Mechanistically, MPA functions primarily as a norepinephrine-dopamine reuptake inhibitor (NDRI), with significantly less activity at the serotonin transporter.[1][2] This profile suggests a classic psychostimulant effect, which is corroborated by anecdotal human user reports of increased energy, alertness, and focus.[1][4][5]

However, significant safety concerns, including tachycardia, anxiety, and panic attacks, have also been reported.[1][5] To transition from anecdotal evidence to robust scientific understanding, a systematic in vivo dose-response evaluation is imperative. These studies are the cornerstone for defining a compound's pharmacological and toxicological profile, establishing its potency, efficacy, and therapeutic index. This document provides a comprehensive guide for researchers, scientists, and drug development professionals to design and execute rigorous preclinical dose-response studies for MPA.

Section 1: Foundational Principles of In Vivo Dose-Response Analysis

The Rationale: Beyond Data Collection

The primary objective of a dose-response study is not merely to collect data points, but to characterize the fundamental relationship between the administered dose of a substance and the magnitude of the resulting biological effect.[6] This relationship is critical for:

  • Potency Determination (ED₅₀/EC₅₀): Quantifying the dose required to produce 50% of the maximal effect, providing a key metric for comparing compounds.

  • Efficacy Assessment: Determining the maximum possible effect a compound can produce.

  • Safety & Toxicity Profiling (TD₅₀/LD₅₀): Identifying doses associated with adverse effects and lethality.

  • Therapeutic Index Calculation: Establishing a quantitative window between efficacy and toxicity, which is a critical parameter for evaluating a drug's clinical potential.

All preclinical research intended for regulatory submission must adhere to strict guidelines, such as the FDA's Good Laboratory Practice (GLP) regulations (21 CFR Part 58), to ensure data integrity and reliability.[7][8]

The Ethical Framework: Adherence to the 3Rs

All animal research must be conducted under a robust ethical framework, universally recognized as the "3Rs".[9] This is not only a regulatory requirement but a moral obligation of the scientific community.

  • Replacement: Utilizing non-animal methods (e.g., in vitro assays, computational modeling) whenever possible. For complex behavioral and systemic effects of a compound like MPA, in vivo studies remain necessary, but should only be undertaken after in vitro characterization is complete.

  • Reduction: Using the minimum number of animals necessary to obtain scientifically valid and reproducible results. This is achieved through efficient experimental design and appropriate statistical power analysis.[9][10][11]

  • Refinement: Modifying procedures to minimize animal pain, suffering, and distress, and to enhance animal welfare.[9][12] This includes proper housing, handling, administration techniques, and the use of humane endpoints.

All protocols described herein require prior approval from an accredited Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics oversight body.[13]

Causality in Experimental Design

A well-designed dose-response study is a self-validating system. The choice of each parameter is a deliberate decision rooted in scientific logic.

  • Animal Model Selection: Rodent models, such as CD-1 or C57BL/6J mice and Sprague-Dawley or Wistar rats, are standard for studying psychostimulants due to their well-characterized neurobiology and behavioral responses that parallel human effects (e.g., hyperactivity).[5][14][15] The selection should be justified based on the specific research question.

  • Dose Level Selection: Doses should be selected to span the full range of effects, from a No-Observed-Adverse-Effect Level (NOAEL) to a dose that produces clear pharmacological effects and, potentially, mild, reversible toxicity.[16] A logarithmic dose spacing (e.g., 1, 3, 10, 30 mg/kg) is typically employed to effectively cover a wide concentration range. Existing literature on MPA in mice suggests a range of 0.01 mg/kg to 30 mg/kg can capture behavioral and physiological effects.[1][17]

  • Group Size: The number of animals per group should be determined by a power analysis to ensure that the study can detect a statistically significant effect if one exists, thereby avoiding unnecessary animal use.

Section 2: Pre-Experimental Preparations

Test Article & Vehicle Formulation
  • Certificate of Analysis: Obtain Methiopropamine (hydrochloride salt is common for solubility) from a reputable supplier with a Certificate of Analysis confirming its identity and purity (>98%).

  • Vehicle Selection: The vehicle must be inert and non-toxic. For intraperitoneal (i.p.) or oral (p.o.) administration, sterile 0.9% saline or a solution containing a small amount of a solubilizing agent like Tween 80 or DMSO (final concentration typically <5%) is standard.

  • Formulation & Stability: Prepare fresh solutions on the day of the experiment. Ensure the test article is fully dissolved. Calculate concentrations such that the injection volume is appropriate for the animal's weight (e.g., 5-10 mL/kg for mice).

Animal Model & Husbandry
  • Species & Strain: Male CD-1 mice (weight: 25-30 g). Justification: This strain has been successfully used in prior MPA studies to characterize behavioral and physiological effects.[1][5]

  • Acclimatization: Upon arrival, animals must be allowed an acclimatization period of at least 7 days to the facility conditions (e.g., 12:12 light-dark cycle, controlled temperature and humidity, ad libitum access to food and water).

  • Health Status: Only healthy animals, free from any signs of disease or distress, should be used in the study.

Section 3: Core Protocols for Pharmacodynamic Assessment

The following protocols are designed to quantify the signature stimulant effects of MPA.

Protocol: Locomotor Activity Assessment

Causality: Locomotor activity is a primary and robust behavioral marker for stimulant drugs. Low-to-moderate doses typically increase horizontal movement, while higher doses can lead to stereotyped, repetitive behaviors (e.g., sniffing, gnawing) that may compete with and reduce locomotion.[18] This assay provides a direct measure of MPA's dose-dependent stimulant effect.

Workflow Diagram: Locomotor Activity Study

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis A Acclimatize Animals (≥ 7 days) B Randomize into Dose Groups (e.g., Vehicle, 1, 3, 10, 30 mg/kg) A->B C Place Animal in Locomotor Activity Chamber B->C D Habituation Period (30-60 min) C->D E Administer MPA or Vehicle (i.p.) D->E F Record Activity (e.g., 90-120 min) E->F G Quantify Total Distance Traveled F->G H Analyze Data in Time Bins (e.g., 5-10 min intervals) F->H I Statistical Analysis (e.g., ANOVA, Dunnett's test) G->I H->I

Caption: Experimental workflow for the locomotor activity assay.

Step-by-Step Methodology:

  • Apparatus: Use standard locomotor activity chambers (e.g., 40x40x30 cm) equipped with infrared photobeam arrays to automatically track movement.[19]

  • Habituation: Gently place each mouse into the center of an activity chamber and allow it to explore freely for 30-60 minutes. This allows behavior to stabilize to baseline levels.

  • Administration: After habituation, briefly remove the mouse, weigh it, and administer the assigned dose of MPA or vehicle via intraperitoneal (i.p.) injection. Immediately return the animal to the same chamber.

  • Data Recording: Record locomotor activity (e.g., total distance traveled, horizontal beam breaks) continuously for at least 90-120 minutes post-injection.

  • Data Analysis:

    • Analyze the data in time bins (e.g., 5 or 10 minutes) to generate a time-course of the drug's effect.

    • Calculate the total distance traveled for the entire session.

    • Compare MPA-treated groups to the vehicle control group using an appropriate statistical test (e.g., one-way ANOVA followed by Dunnett's post-hoc test).

Protocol: Drug Discrimination Assay

Causality: This is a highly specific behavioral assay that assesses the interoceptive (subjective) effects of a drug.[20] By training an animal to recognize the internal state produced by a known drug (e.g., d-methamphetamine), we can test if MPA produces a similar subjective state. A positive result (i.e., generalization) strongly suggests a shared mechanism of action and similar abuse potential.[21]

Workflow Diagram: Drug Discrimination Paradigm

G cluster_training Training Phase (Repeated Daily) cluster_drug Drug Day cluster_saline Saline Day cluster_test Test Phase (Probe Sessions) train_start Session Start drug_inj Inject Training Drug (e.g., d-METH) train_start->drug_inj Randomized Schedule saline_inj Inject Vehicle (Saline) train_start->saline_inj Randomized Schedule test_inj Inject Test Compound (e.g., MPA Dose) train_start->test_inj After Training Criteria Met drug_lever Drug-Appropriate Lever Reward drug_inj->drug_lever saline_lever Vehicle-Appropriate Lever Reward saline_inj->saline_lever choice Drug-Appropriate Lever Vehicle-Appropriate Lever No Reward test_inj->choice end_node Analyze % Drug-Lever Responding choice->end_node

Caption: Logical flow of a two-lever drug discrimination study.

Step-by-Step Methodology:

  • Apparatus: Standard two-lever operant conditioning chambers equipped with a food pellet dispenser.

  • Training:

    • Animals are typically food-restricted to ~85% of their free-feeding body weight to motivate responding for food rewards.

    • On a randomized daily schedule, animals receive an i.p. injection of either the training drug (e.g., 1 mg/kg d-methamphetamine) or vehicle.

    • Following drug injection, only presses on the "drug-appropriate" lever are reinforced with a food pellet.

    • Following vehicle injection, only presses on the "vehicle-appropriate" lever are reinforced.

    • Training continues until animals reliably (>80% accuracy) press the correct lever before receiving the first reward.

  • Testing (Generalization):

    • Once training criteria are met, test sessions are interspersed with training sessions.

    • During a test session, the animal is injected with a novel dose of MPA (or another compound).

    • Lever presses are recorded, but no reinforcement is given, to assess the animal's primary choice.

    • A full generalization curve is generated by testing a range of MPA doses.

  • Data Analysis: The primary dependent measure is the percentage of responses directed to the drug-appropriate lever. Full substitution (generalization) is typically defined as >80% drug-lever responding.

Section 4: Safety & Toxicological Assessment

A comprehensive dose-response study must integrate safety endpoints to establish a preliminary therapeutic window.

Protocol: Cardiovascular and Respiratory Monitoring

Causality: Given that MPA is a norepinephrine reuptake inhibitor, and human users report cardiovascular side effects, it is critical to assess its dose-dependent impact on these systems.[1][5]

Methodology:

  • Telemetry (Gold Standard): For continuous monitoring, surgically implant telemetry devices to measure blood pressure, heart rate, and body temperature in freely moving animals. This provides the most robust and humane data.

  • Non-Invasive Methods: Alternatively, use tail-cuff plethysmography for blood pressure and pulse oximetry for heart rate and oxygen saturation at discrete time points post-dosing.

  • Procedure: After administration of MPA or vehicle, record physiological parameters at baseline and at several time points corresponding to the expected peak effect (e.g., 15, 30, 60, 90 minutes post-injection).

Protocol: Functional Observational Battery (FOB)

Causality: An FOB provides a systematic, semi-quantitative method for detecting overt signs of neurotoxicity or other adverse effects that may not be captured by automated systems.

Methodology:

  • Checklist: Use a standardized checklist to score various domains at peak effect times.

  • Domains to Assess:

    • Autonomic: Salivation, piloerection, changes in pupil size.

    • Neuromotor: Tremors, convulsions, stereotypies (e.g., intense sniffing, head weaving), changes in gait and posture.

    • Behavioral: Arousal level (hyper/hypoactivity), reactivity to stimuli.

  • Scoring: A trained observer, blinded to the treatment groups, should perform the scoring. A simple scoring system (e.g., 0=absent, 1=mild, 2=moderate, 3=severe) can be used.

Section 5: Data Synthesis and Interpretation

Data Presentation

All quantitative data should be summarized in clear, concise tables.

Table 1: Hypothetical Dose-Response Summary for MPA in Mice

Dose (mg/kg, i.p.)NLocomotor Activity (Total Distance, meters)% Drug-Lever Responding (Drug Discrimination)Heart Rate Increase (bpm, peak)Overt Signs of Toxicity (FOB Score)
Vehicle8150 ± 158 ± 3%5 ± 20
1.08350 ± 3025 ± 8%30 ± 50
3.08600 ± 5575 ± 10%80 ± 10Mild Hyperactivity
10.08450 ± 6092 ± 5%150 ± 18Moderate Stereotypy
30.08200 ± 4095 ± 4%250 ± 25Severe Stereotypy, Piloerection
*Data are presented as Mean ± SEM. p < 0.05 compared to Vehicle control.

Interpretation: The table illustrates a classic inverted-U dose-response for locomotion, dose-dependent generalization to the methamphetamine cue, and a clear dose-related increase in heart rate and toxicological signs.

Constructing and Analyzing the Dose-Response Curve

Plot the mean response for each dose group against the log of the dose. Use non-linear regression to fit the data to a sigmoidal dose-response model to calculate parameters like the ED₅₀. This visual representation is essential for understanding the potency and efficacy of MPA for each measured endpoint.

Conclusion

The systematic in vivo dose-response evaluation of 2-Methyl-1-thiophen-2-yl-propylamine (MPA) is a critical step in moving beyond anecdotal reports to a scientific characterization of its effects. The protocols outlined in this document provide a multi-faceted approach, combining core pharmacodynamic assays (locomotor activity, drug discrimination) with essential safety assessments (cardiovascular monitoring, FOB). By adhering to these rigorous, ethically grounded, and scientifically justified methodologies, researchers can generate the high-quality, reproducible data needed to define the pharmacological and toxicological profile of this novel psychoactive substance.

References

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Method

Application Note: High-Confidence GC-MS Method for the Detection and Quantification of 2-Methyl-1-thiophen-2-yl-propylamine

Abstract This application note presents a detailed, robust, and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the unambiguous identification and quantification of 2-Methyl-1-thiophen-2-yl-propylamine....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the unambiguous identification and quantification of 2-Methyl-1-thiophen-2-yl-propylamine. This compound belongs to a class of thiophene-based psychoactive substances and its detection is of significant interest to researchers, forensic scientists, and drug development professionals. The methodology outlined herein provides a comprehensive workflow, from sample preparation and derivatization to instrument parameters and data analysis, grounded in established principles of analytical chemistry and validated according to international guidelines to ensure data integrity and reliability.

Introduction: The Analytical Challenge

2-Methyl-1-thiophen-2-yl-propylamine is a structural analogue of several psychoactive compounds, sharing a thiophene core, a common feature in a number of designer drugs. The reliable detection and differentiation of such analogues are critical for forensic investigations and clinical toxicology. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high chromatographic resolution and specific molecular identification based on mass fragmentation patterns.[1][2] The primary challenge in the GC analysis of primary amines like 2-Methyl-1-thiophen-2-yl-propylamine is their inherent polarity, which can lead to poor peak shape and interactions with the GC system.[3][4] To overcome this, a derivatization step is employed to enhance volatility and improve chromatographic performance.[3][5]

This guide provides a self-validating protocol, explaining the rationale behind each step to ensure scientifically sound and reproducible results.

Principle of the Method: A Synergistic Approach

This method leverages the separation power of gas chromatography with the definitive identification capabilities of mass spectrometry. The workflow is designed to ensure accuracy and precision from sample preparation to final analysis.

workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Sample Collection (e.g., in Methanol) B Alkaline Liquid-Liquid Extraction A->B Isolate Analyte C Derivatization with PFPA B->C Enhance Volatility D GC Separation C->D Injection E EI Ionization D->E Elution F Mass Analysis (Quadrupole) E->F Ion Acceleration G Data Acquisition F->G Detection H Quantification & Identification G->H Spectral Matching

Figure 1: General experimental workflow from sample preparation to data analysis.

Materials and Reagents

  • Solvents: Methanol (HPLC grade), Toluene (ACS grade), Acetonitrile (HPLC grade)

  • Reagents: Sodium hydroxide (NaOH), Pentafluoropropionic anhydride (PFPA)

  • Internal Standard (IS): Eicosane (C20) or a suitable deuterated analogue

  • Gases: Helium (99.999% purity)

Detailed Experimental Protocol

Sample Preparation: Liquid-Liquid Extraction

The causality behind this extraction protocol is to isolate the amine analyte from potential matrix interferences. An alkaline environment ensures the amine is in its free base form, which is more soluble in organic solvents like toluene.

  • Homogenization: For solid samples, accurately weigh approximately 200 mg of the homogenized sample into a glass vial. For liquid samples, pipette a known volume.

  • Alkalinization: Add 4 mL of a buffer solution (pH 8.1) and sonicate for 10 minutes to ensure complete dissolution.[6]

  • Extraction: Add 200 µL of toluene containing the internal standard (e.g., eicosane at 10 µg/mL). Sonicate for another 10 minutes.

  • Phase Separation: Centrifuge at 3000 rpm for 5 minutes to facilitate the separation of the organic and aqueous layers.[6]

  • Collection: Carefully transfer the upper organic layer (toluene) to a clean GC vial for derivatization.

Derivatization: Enhancing Analyte Performance

Derivatization with PFPA is crucial as it replaces the active hydrogen on the primary amine with a non-polar pentafluoropropionyl group.[7] This increases the volatility and thermal stability of the analyte, leading to improved peak shape and sensitivity.[3]

  • To the 200 µL toluene extract, add 50 µL of Pentafluoropropionic anhydride (PFPA).

  • Cap the vial tightly and heat at 70°C for 20 minutes.

  • Allow the vial to cool to room temperature before GC-MS analysis.

derivatization cluster_reactants Reactants cluster_products Products Analyte 2-Methyl-1-thiophen-2-yl-propylamine PFPA Pentafluoropropionic Anhydride (PFPA) Deriv Derivatized Analyte (Volatile & Stable) Analyte->Deriv + PFPA->Deriv + Byproduct Pentafluoropropionic Acid

Caption: Derivatization reaction of the target analyte with PFPA.

GC-MS Instrumental Parameters

The following parameters are a robust starting point and can be optimized based on the specific instrumentation used.

Parameter Condition Rationale
Gas Chromatograph
ColumnHP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar column suitable for a wide range of applications, providing good separation for derivatized amines.
Carrier GasHelium at a constant flow of 1.0 mL/minInert carrier gas providing good chromatographic efficiency.
Inlet Temperature260°CEnsures complete vaporization of the derivatized analyte without thermal degradation.
Injection ModeSplitless (1 µL injection volume)Maximizes the transfer of the analyte to the column, enhancing sensitivity for trace-level detection.[6]
Oven ProgramInitial: 60°C, hold for 1 minRamp: 10°C/min to 300°CHold: 10 min at 300°CA temperature ramp that allows for the separation of compounds with a range of boiling points, ensuring good resolution.[6]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eVStandard ionization energy that produces reproducible fragmentation patterns, allowing for library matching.
Mass Scan Range30 - 550 amuA wide scan range to capture the molecular ion (if present) and all significant fragment ions.[6]
Source Temperature230°COptimizes ion formation and minimizes contamination.[6]
Quadrupole Temperature150°CEnsures stable mass filtering.[6]
Transfer Line Temp.305°CPrevents condensation of the analyte as it moves from the GC to the MS.[6]

Data Analysis and Interpretation

Identification

Identification of 2-Methyl-1-thiophen-2-yl-propylamine is confirmed by comparing the retention time and the acquired mass spectrum with a known reference standard or a validated spectral library.

Expected Mass Spectrum and Fragmentation
  • Molecular Ion (M+) : The molecular weight is 155.26 g/mol .[9] The molecular ion peak at m/z 155 may be of low abundance or absent, which is common for amphetamine-type compounds.

  • Key Fragments :

    • m/z 97 (Thiopyrilium ion): This is a characteristic fragment for 2-substituted thiophenes, formed by rearrangement.[8] Its presence is a strong indicator of the thiophene moiety.

    • m/z 58: This is expected to be the base peak, resulting from the alpha-cleavage of the C-C bond adjacent to the nitrogen atom. This fragment corresponds to [CH(CH3)NHCH3]+ for the isomer methiopropamine. For the target analyte, the corresponding fragment would be [CH2NHCH(CH3)2]+, which has a mass of m/z 72. However, a rearrangement followed by cleavage is more likely to produce the stable iminium ion at m/z 44 ([CH2NHCH3]+) or m/z 58 . Given the high abundance of m/z 58 for the isomer, it is a key ion to monitor.

Ion (m/z) Proposed Structure Significance
155[C8H13NS]+Molecular Ion
97[C5H5S]+Thiopyrilium ion, characteristic of 2-alkylthiophene
58[C3H8N]+Likely base peak from alpha-cleavage
44[C2H6N]+Common fragment for N-methylamines

Method Validation

To ensure the trustworthiness of this protocol, it must be validated according to established guidelines such as those from the International Council for Harmonisation (ICH Q2(R2)) and the U.S. Food and Drug Administration (FDA).[10][11][12]

  • Specificity/Selectivity: The ability to detect the analyte in the presence of other components. This is demonstrated by analyzing blank matrix samples to check for interferences at the retention time of the analyte.

  • Linearity and Range: A calibration curve should be prepared using at least five concentration levels. The correlation coefficient (r²) should be ≥ 0.99.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations in replicates on different days. The accuracy should be within ±15% of the nominal value, and the precision (relative standard deviation, RSD) should not exceed 15%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. The LOD is typically determined based on a signal-to-noise ratio of 3:1.

Conclusion

The GC-MS method detailed in this application note provides a reliable and robust protocol for the detection and quantification of 2-Methyl-1-thiophen-2-yl-propylamine. By incorporating a validated sample preparation technique, a necessary derivatization step, and optimized GC-MS parameters, this method ensures high sensitivity, specificity, and reproducibility. The principles of method validation outlined provide a clear pathway for laboratories to establish the integrity of their results, making this guide a valuable resource for researchers and analysts in the fields of forensic science, toxicology, and pharmaceutical development.

References

  • Impurity Profiling of Amphetamine and Methamphetamine Using Gas Chromatography Mass Spectrometry (GCMS) Harmonised - Universiti Kebangsaan Malaysia. (n.d.).
  • Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. (2015). Molecules. Retrieved January 29, 2026, from [Link]

  • Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. (2022). Molecules. Retrieved January 29, 2026, from [Link]

  • Casale, J. F., & Hays, P. A. (n.d.). Methiopropamine: An Analytical Profile. Microgram Journal, 8(2), 56-60. Retrieved January 29, 2026, from [Link]

  • Analysis of designer drugs in human blood using gas chromatography- mass spectrometry. (n.d.).
  • Analysis of Thiophene in Benzene by GC-FPD. (n.d.). Shimadzu. Retrieved January 29, 2026, from [Link]

  • ICH Harmonised Guideline. Validation of Analytical Procedures Q2(R2). (2023, November 30). Retrieved January 29, 2026, from [Link]

  • FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved January 29, 2026, from [Link]

  • 2-methiopropamine, a thiophene analogue of methamphetamine: studies on its metabolism and detectability in the rat and human using GC-MS and LC-(HR). (2013). Analytical and Bioanalytical Chemistry. Retrieved January 29, 2026, from [Link]

  • AN OPTIMIZED GC-MS METHOD FOR AMPHETAMINES IDENTIFICATION. (2017). Journal of IMAB. Retrieved January 29, 2026, from [Link]

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005, November). Retrieved January 29, 2026, from [Link]

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023, January 11). Outsourced Pharma. Retrieved January 29, 2026, from [Link]

  • Methiopropamine. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]

  • N-Methyl-1-(thiophen-2-yl)propan-2-aMine HCL. (n.d.). ChemBK. Retrieved January 29, 2026, from [Link]

  • mass spectrum of propylamine fragmentation pattern of m/z m/e ions for analysis and... (n.d.). Doc Brown's Chemistry. Retrieved January 29, 2026, from [Link]

  • Derivatization for Gas Chromatography. (n.d.). Phenomenex. Retrieved January 29, 2026, from [Link]

  • mass spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 fragmentation pattern... (n.d.). Doc Brown's Chemistry. Retrieved January 29, 2026, from [Link]

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Application

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of 2-Methyl-1-thiophen-2-yl-propylamine in Human Plasma

Abstract This application note presents a detailed, highly sensitive, and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of 2-Methyl-1-thiophen-2-yl-propylami...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, highly sensitive, and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of 2-Methyl-1-thiophen-2-yl-propylamine in human plasma. The protocol is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, or therapeutic drug monitoring studies. We detail a streamlined protein precipitation-based sample preparation protocol, optimized chromatographic conditions, and mass spectrometric parameters. The entire workflow is designed for high-throughput analysis while maintaining rigorous data quality, validated according to industry-standard bioanalytical guidelines.

Introduction: The Rationale for Quantification

2-Methyl-1-thiophen-2-yl-propylamine is a primary amine containing a thiophene moiety. Compounds with this structural motif are of significant interest in medicinal chemistry and drug development. Accurate quantification of such analytes in biological matrices like plasma is fundamental to understanding their absorption, distribution, metabolism, and excretion (ADME) profiles. LC-MS/MS stands as the gold standard for this application due to its unparalleled selectivity, sensitivity, and speed, allowing for precise measurement of drug concentrations even at very low levels.

This guide provides a comprehensive framework, explaining the causality behind key experimental choices, from sample preparation to data acquisition, ensuring a scientifically sound and reproducible method.

Analyte Characteristics and Methodological Considerations

  • Compound: 2-Methyl-1-thiophen-2-yl-propylamine

  • Molecular Formula: C₈H₁₃NS

  • Monoisotopic Mass: 155.08 g/mol

  • Chemical Structure:

    • Note: A structural representation would be placed here.

  • Key Properties: The presence of a primary amine group (pKa ~10) makes the molecule basic.[1] This property is pivotal for both sample preparation and analysis. The compound is readily protonated, making it an excellent candidate for positive mode Electrospray Ionization (ESI+). Its predicted LogP suggests moderate hydrophobicity, suitable for reversed-phase chromatography.

Experimental Workflow: A Validating System

The entire analytical process is designed as a self-validating system, where each step is optimized to minimize variability and ensure the integrity of the final result.

G cluster_pre Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Collection (K2EDTA anticoagulant) Spike Spike with Internal Standard (IS) Plasma->Spike Precipitate Protein Precipitation (Cold Acetonitrile) Spike->Precipitate Vortex Vortex & Centrifuge Precipitate->Vortex Supernatant Collect Supernatant Vortex->Supernatant Evaporate Evaporate & Reconstitute Supernatant->Evaporate Inject Inject Sample Evaporate->Inject LC Chromatographic Separation (Reversed-Phase C18) Inject->LC MS Mass Spectrometry (ESI+, MRM Mode) LC->MS Integrate Peak Integration MS->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Concentration Calculation Calibrate->Quantify Report Generate Report Quantify->Report

Figure 1: High-level workflow for the quantification of 2-Methyl-1-thiophen-2-yl-propylamine in plasma.

Detailed Protocols and Methodologies

Sample Preparation: Protein Precipitation (PPT)

Protein precipitation is a rapid and effective method for removing the majority of proteinaceous macromolecules from plasma, which would otherwise interfere with the analysis.[2][3] Acetonitrile is chosen as the precipitation solvent due to its efficiency in denaturing proteins and its compatibility with reversed-phase chromatography mobile phases.[3][4]

G cluster_ppt Protein Precipitation Protocol start 100 µL Plasma Sample step1 Add 10 µL Internal Standard Working Solution start->step1 step2 Add 300 µL Ice-Cold Acetonitrile (1:3 ratio) step1->step2 step3 Vortex Mix (1 minute) step2->step3 step4 Centrifuge (14,000 rpm, 10 min, 4°C) step3->step4 step5 Transfer 250 µL Supernatant to new plate/vial step4->step5 step6 Evaporate to Dryness (Nitrogen Stream, 40°C) step5->step6 step7 Reconstitute in 100 µL 50:50 Water:ACN + 0.1% Formic Acid step6->step7 end Ready for LC-MS/MS Injection step7->end

Figure 2: Step-by-step protein precipitation workflow.

Protocol Steps:

  • Aliquot 100 µL of plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.

  • Spike with 10 µL of the internal standard (IS) working solution (e.g., 2-Methyl-1-thiophen-2-yl-propylamine-d4). A stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variability in extraction and ionization.[5]

  • Add 300 µL of ice-cold acetonitrile. The 3:1 solvent-to-plasma ratio ensures efficient protein removal.[2]

  • Vortex vigorously for 1 minute to ensure complete protein denaturation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 250 µL of the clear supernatant to a new 96-well plate or autosampler vial.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of reconstitution solution (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid). Vortex briefly to ensure complete dissolution. The sample is now ready for injection.

Insight: Why not Solid-Phase Extraction (SPE)? While PPT is fast and cost-effective, SPE can provide a cleaner sample extract, potentially reducing matrix effects and improving the Lower Limit of Quantification (LLOQ).[6][7] For basic amines like our analyte, a mixed-mode or weak cation-exchange SPE sorbent could be employed.[8] The choice between PPT and SPE depends on the required sensitivity and the complexity of the plasma matrix. For most applications, a well-optimized PPT method is sufficient.

LC-MS/MS Instrumental Parameters

The following parameters serve as a robust starting point and should be optimized for the specific instrument used.

Parameter Condition Rationale
LC System Standard UHPLC/HPLC SystemProvides the necessary pressure and flow stability.
Column C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm)Excellent retention and peak shape for moderately hydrophobic compounds.[9]
Column Temp. 40 °CEnsures reproducible retention times and reduces mobile phase viscosity.
Mobile Phase A Water + 0.1% Formic AcidFormic acid acts as a proton source, improving peak shape and ESI+ efficiency.
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile is a common organic modifier providing good elution strength.[9]
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, balancing speed and efficiency.
Injection Volume 5 µLBalances sensitivity against potential column overloading.
Gradient Elution 5% B to 95% B over 3 min, hold 1 min, re-equilibrate 1.5 minA gradient is necessary to elute the analyte with a good peak shape and clear it from late-eluting matrix components.
Mass Spectrometer Triple Quadrupole Mass SpectrometerThe standard for quantitative analysis due to its sensitivity and specificity in MRM mode.
Ionization Source Electrospray Ionization (ESI), Positive ModeThe basic amine group is readily protonated, leading to a strong signal in ESI+.
MRM Transition (Analyte) m/z 156.1 → 110.1 (Predicted)Precursor Ion [M+H]⁺: Based on the monoisotopic mass of 155.08. Product Ion: Predicted based on the loss of the ethylamine fragment (CH₃-CH-NH₂). This transition must be empirically confirmed via infusion and product ion scans.
MRM Transition (IS) m/z 160.1 → 114.1 (Predicted for d4-IS)Transitions for the stable-isotope labeled IS are shifted by the mass of the isotopes.
Source Temp. 500 °COptimized for efficient desolvation.
Gas Flow Rates Instrument dependentNebulizer, curtain, and collision gas flows must be optimized for maximum signal.

Method Validation Protocol

The method must be validated to ensure its reliability for the intended application. The protocol should adhere to regulatory guidelines such as those from the U.S. Food and Drug Administration (FDA).[10][11][12]

Validation Parameter Acceptance Criteria Rationale
Selectivity No significant interfering peaks (>20% of LLOQ) at the retention time of the analyte in at least 6 different sources of blank plasma.Ensures the method can distinguish the analyte from endogenous matrix components.[12]
Calibration Curve Minimum of 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).Demonstrates the relationship between instrument response and concentration over the analytical range.[13]
Accuracy & Precision Four QC levels (LLOQ, Low, Mid, High). Intra-day & Inter-day Precision: RSD ≤ 15% (≤ 20% at LLOQ). Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ).Defines the closeness of measured values to the true value and the reproducibility of the method.[13]
Lower Limit of Quantification (LLOQ) The lowest standard on the calibration curve with acceptable accuracy (±20%) and precision (≤ 20%). Signal-to-noise ratio should be > 5.Defines the lowest concentration that can be reliably quantified.
Recovery Consistent and reproducible recovery across QC levels is more important than 100% recovery.Assesses the efficiency of the extraction process.[12]
Matrix Effect Assessed by comparing the response of analyte in post-extraction spiked plasma to the response in a neat solution. The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤ 15%.Evaluates the suppression or enhancement of ionization caused by co-eluting matrix components.
Stability Analyte stability demonstrated under various conditions: Freeze-thaw (3 cycles), Bench-top (e.g., 4 hours at room temp), Long-term storage (-80°C), Post-preparative (autosampler). Concentrations should be within ±15% of nominal.Ensures that the analyte concentration does not change during sample handling, storage, and analysis.[13]

Conclusion

The LC-MS/MS method detailed in this application note provides a robust, sensitive, and reliable protocol for the quantification of 2-Methyl-1-thiophen-2-yl-propylamine in human plasma. The simple protein precipitation sample preparation method allows for high-throughput processing, while the optimized LC and MS parameters ensure high selectivity and performance. By adhering to the comprehensive validation protocol outlined, researchers can generate high-quality, defensible data crucial for advancing drug development and clinical research programs.

References

  • Molinelli, A., et al. (2024). Quantification of Thiopurine Metabolites in Human Erythrocytes by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). PubMed. Available: [Link]

  • Šatínský, D., et al. (2017). Quantification of Theophylline in Guinea Pig Plasma by LC-MS/MS Using Hydrophilic Interaction Liquid Chromatography Stationary Phase. SciSpace. Available: [Link]

  • Gatlik, E., et al. (2022). Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma. MDPI. Available: [Link]

  • Wang, X., et al. (2022). Development and Verification of a Precolumn Derivatization LC-MS/MS Method for the Pharmacokinetic Study of Houttuynine of Houttuynia Essential Oil. National Institutes of Health (NIH). Available: [Link]

  • Cohen, L. H., et al. (2006). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. Chromatography Online. Available: [Link]

  • Šatínský, D., et al. (2017). Quantification of Theophylline in Guinea Pig Plasma by LC-MS/MS Using Hydrophilic Interaction Liquid Chromatography Stationary Phase: Method Development, Validation, and Application in Study. Semantic Scholar. Available: [Link]

  • Parker, R., et al. (2020). Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens. National Institutes of Health (NIH). Available: [Link]

  • Sobočan, A., et al. (2016). A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography. National Institutes of Health (NIH). Available: [Link]

  • Chemsrc. (2025). 2-methyl-1-thiophen-2-yl-propan-1-one. Chemsrc. Available: [Link]

  • ResearchGate. (n.d.). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. ResearchGate. Available: [Link]

  • Pásztor, D., et al. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Chromatography Online. Available: [Link]

  • Janev, A., et al. (2023). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. MDPI. Available: [Link]

  • Agilent. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies. Available: [Link]

  • FooDB. (2020). Showing Compound 2-Methyl-1-propylamine (FDB012495). FooDB. Available: [Link]

  • Helda - University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. University of Helsinki. Available: [Link]

  • ResearchGate. (2025). HPLC Method with Solid-Phase Extraction for Determination of (R)- and (S)-Ketoprofen in Plasma without Caffeine Interference. ResearchGate. Available: [Link]

  • PubChem. (n.d.). 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol. PubChem. Available: [Link]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Waters Corporation. Available: [Link]

  • ResearchGate. (2012). What is the best precipitation method for MS/MS proteomic analysis of extracellular proteins?. ResearchGate. Available: [Link]

  • ResearchGate. (2025). Mass Spectra Splitting of some Compounds Containing Both Azulenic and Thiophene Moieties. ResearchGate. Available: [Link]

  • Taylor & Francis Online. (n.d.). Solid phase extraction – Knowledge and References. Taylor & Francis. Available: [Link]

  • KCAS. (n.d.). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. KCAS. Available: [Link]

  • FOLIA. (n.d.). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. FOLIA. Available: [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage. Available: [Link]

  • International CCS Knowledge Centre. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography. International CCS Knowledge Centre. Available: [Link]

  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. Available: [Link]

  • PubMed. (2021). Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry. PubMed. Available: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available: [Link]

  • Cheméo. (n.d.). Chemical Properties of Propylamine. Cheméo. Available: [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. Available: [Link]

  • YouTube. (2023). Mass Fragmentation of Aromatic Compounds and Phenols. YouTube. Available: [Link]

  • MDPI. (n.d.). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. MDPI. Available: [Link]

  • YouTube. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. YouTube. Available: [Link]

  • SlideShare. (n.d.). USFDA guidelines for bioanalytical method validation. SlideShare. Available: [Link]

Sources

Method

Application Note: A Detailed Guide to the Structural Elucidation of 2-Methyl-1-thiophen-2-yl-propylamine using NMR Spectroscopy

Introduction The precise structural characterization of novel psychoactive substances (NPS) and other synthetic compounds is a cornerstone of modern drug development, forensic science, and regulatory control. 2-Methyl-1-...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The precise structural characterization of novel psychoactive substances (NPS) and other synthetic compounds is a cornerstone of modern drug development, forensic science, and regulatory control. 2-Methyl-1-thiophen-2-yl-propylamine, a structural analog of amphetamine, requires unambiguous structural confirmation to understand its pharmacological profile and to ensure product quality and safety. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the non-destructive and definitive elucidation of molecular structures. This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the use of one- and two-dimensional NMR techniques for the complete structural verification of 2-Methyl-1-thiophen-2-yl-propylamine.

The methodologies described herein are designed to be self-validating, moving from fundamental 1D spectral interpretation to advanced 2D correlation experiments. This systematic approach not only confirms the core structure but also provides a robust framework for the analysis of related compounds.

Foundational Principles: Predicting the NMR Signature

Before any experimental work, a thorough understanding of the expected NMR spectrum based on the molecular structure is crucial. This predictive analysis guides the interpretation of the acquired data.

Molecular Structure and Atom Numbering:

Caption: Structure of 2-Methyl-1-thiophen-2-yl-propylamine with atom numbering for NMR assignment.

1.1. Predicted ¹H NMR Spectrum

  • Thiophene Ring Protons (H-3, H-4, H-5): These aromatic protons are expected to appear in the range of δ 6.8-7.5 ppm. The specific coupling patterns (doublet of doublets, doublet) will depend on the coupling constants between them.

  • Propylamine Chain Protons:

    • CH (H-1'): This methine proton, adjacent to the thiophene ring, will be deshielded and is expected to appear as a multiplet.

    • CH₂ (H-2'): These diastereotopic methylene protons will likely show complex splitting patterns, appearing as distinct multiplets.

    • CH₃ (H-3'): The terminal methyl group will appear as a doublet, coupled to the adjacent methine proton.

  • Amine Protons (NH₂): The two amine protons will typically appear as a broad singlet in the range of δ 0.5-5.0 ppm.[1][2] The exact chemical shift is highly dependent on solvent, concentration, and temperature.[2][3]

1.2. Predicted ¹³C NMR Spectrum

  • Thiophene Ring Carbons: The carbons of the thiophene ring are expected in the aromatic region (δ 120-150 ppm).[4][5][6] The carbon attached to the propyl chain (C-2) will be a quaternary carbon and may show a weaker signal.

  • Propylamine Chain Carbons:

    • CH (C-1'): This carbon, being adjacent to the aromatic ring, will be in the δ 40-60 ppm range.

    • C (C-2'): The quaternary carbon holding the methyl and amino groups will be in a similar range.

    • CH₂ (C-2'): The methylene carbon will be in the δ 40-50 ppm range.

    • CH₃ (C-3'): The methyl carbon will be the most shielded, appearing at approximately δ 10-25 ppm.[7]

Experimental Protocols: A Step-by-Step Guide

Sample Preparation: The Foundation of Quality Data

Proper sample preparation is paramount for acquiring high-quality NMR spectra.[8]

Protocol:

  • Analyte Purity: Ensure the 2-Methyl-1-thiophen-2-yl-propylamine sample is of high purity. Impurities will complicate spectral interpretation.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the analyte.[9] For a polar compound like an amine, Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆) are suitable choices.[9] CDCl₃ is often preferred for its simplicity, while DMSO-d₆ can be useful for observing exchangeable protons like those of the amine group.

  • Concentration:

    • For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typically sufficient.[10]

    • For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.[10]

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm). Alternatively, the residual solvent peak can be used as a secondary reference.[11]

  • Sample Filtration: If any particulate matter is present, filter the sample solution through a small plug of glass wool into a clean, dry, high-quality NMR tube.

  • Labeling: Clearly label the NMR tube with the sample identity and solvent.

1D NMR Data Acquisition

Protocol:

  • Instrument Setup: Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Use a standard single-pulse sequence.

    • Spectral Width: Set a spectral width of approximately 12-16 ppm.

    • Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.

    • Relaxation Delay: Use a relaxation delay of 1-5 seconds.

    • Number of Scans: Acquire 8-16 scans for a well-concentrated sample.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: Set a spectral width of approximately 200-240 ppm.

    • Acquisition Time: An acquisition time of 1-2 seconds is standard.

    • Relaxation Delay: Use a relaxation delay of 2-5 seconds.

    • Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

Data Analysis: From Spectra to Structure

1D Spectral Interpretation
  • ¹H NMR Analysis:

    • Chemical Shift: Correlate the chemical shifts of the observed signals with the predicted values for the thiophene and propylamine protons.

    • Integration: The integral of each signal should be proportional to the number of protons it represents.

    • Multiplicity (Splitting Pattern): Analyze the splitting patterns to determine the number of adjacent protons (n+1 rule).

  • ¹³C NMR Analysis:

    • Chemical Shift: Assign the carbon signals based on their chemical shifts and comparison with predicted values and spectral databases.[12]

    • DEPT (Distortionless Enhancement by Polarization Transfer): Perform DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups.

Expected 1D NMR Data Summary:

Assignment ¹H Chemical Shift (δ, ppm) ¹H Multiplicity ¹H Integration ¹³C Chemical Shift (δ, ppm)
Thiophene H-5~7.2dd1HThiophene C-2
Thiophene H-3~6.9dd1HThiophene C-5
Thiophene H-4~6.9t1HThiophene C-3
CH₂ (Propyl)~2.9m2HThiophene C-4
CH (Propyl)~3.2m1HCH (Propyl)
NH₂~1.5 (broad)s2HC (Propyl)
CH₃ (Propyl)~1.2d3HCH₂ (Propyl)
CH₃ (Propyl)
2D NMR for Unambiguous Confirmation

When 1D spectra are complex or ambiguous, 2D NMR experiments are indispensable for confirming the molecular structure.[13][14]

Workflow for 2D NMR Structural Elucidation:

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation cluster_final Structural Confirmation H1_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY Identifies coupled protons HSQC HSQC (Direct ¹H-¹³C Connectivity) H1_NMR->HSQC Correlates protons to carbons C13_NMR ¹³C NMR & DEPT (Carbon Environments & Types) C13_NMR->HSQC Confirms direct C-H bonds HMBC HMBC (Long-Range ¹H-¹³C Connectivity) COSY->HMBC Builds spin systems HSQC->HMBC Provides starting points for long-range correlations Structure Final Structure of 2-Methyl-1-thiophen-2-yl-propylamine HMBC->Structure Confirms overall molecular skeleton

Sources

Application

Application Notes and Protocols for the Synthesis of 2-Methyl-1-thiophen-2-yl-propylamine

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the synthesis of 2-Methyl-1-thiophen-2-yl-propylamine, a valuable building block in medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 2-Methyl-1-thiophen-2-yl-propylamine, a valuable building block in medicinal chemistry and drug discovery. The protocol herein details a robust and efficient two-step synthetic route, commencing with the Friedel-Crafts acylation of thiophene to yield the key ketone intermediate, followed by a reductive amination to afford the target primary amine. This application note is designed to equip researchers with the necessary theoretical understanding and practical, step-by-step instructions to successfully synthesize this compound. All procedures have been designed with consideration for safety, yield, and purity.

Introduction and Scientific Background

2-Methyl-1-thiophen-2-yl-propylamine and its derivatives are heterocyclic compounds that have garnered significant interest in the field of pharmaceutical sciences. The thiophene moiety is a bioisostere of the benzene ring and is frequently incorporated into drug candidates to modulate their physicochemical properties and biological activity. The structural motif of a substituted propylamine connected to a thiophene ring is found in various pharmacologically active molecules.

The synthesis of such amines is most effectively achieved through the reductive amination of a corresponding ketone.[1][2] This method is widely favored in organic synthesis due to its high efficiency, operational simplicity, and the general availability of starting materials.[3] The overall synthetic strategy is outlined in the workflow diagram below.

Synthesis_Workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Reductive Amination Thiophene Thiophene Ketone 2-Methyl-1-thiophen-2-yl-propan-1-one Thiophene->Ketone  Lewis Acid (e.g., AlCl3) IsobutyrylChloride Isobutyryl Chloride IsobutyrylChloride->Ketone Amine 2-Methyl-1-thiophen-2-yl-propylamine Ketone->Amine Ammonia Ammonia (NH3) Ammonia->Amine ReducingAgent Reducing Agent (e.g., NaBH3CN) ReducingAgent->Amine

Caption: Overall synthetic workflow for 2-Methyl-1-thiophen-2-yl-propylamine.

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of 2-Methyl-1-thiophen-2-yl-propylamine.

Step 1: Synthesis of 2-Methyl-1-thiophen-2-yl-propan-1-one (Ketone Intermediate)

This procedure is based on the well-established Friedel-Crafts acylation reaction, a cornerstone of aromatic chemistry. The reaction involves the electrophilic substitution of a thiophene ring with an acyl group derived from isobutyryl chloride, catalyzed by a Lewis acid such as aluminum chloride.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Thiophene84.1410.0 g0.119
Isobutyryl chloride106.5513.9 g (13.0 mL)0.130
Aluminum chloride (anhydrous)133.3417.4 g0.130
Dichloromethane (DCM), anhydrous-200 mL-
Hydrochloric acid, 1M-100 mL-
Saturated sodium bicarbonate soln.-100 mL-
Brine-50 mL-
Anhydrous magnesium sulfate---

Procedure:

  • Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (17.4 g, 0.130 mol) and anhydrous dichloromethane (100 mL). Cool the suspension to 0 °C in an ice bath.

  • Addition of Reactants: In the dropping funnel, prepare a solution of thiophene (10.0 g, 0.119 mol) and isobutyryl chloride (13.9 g, 0.130 mol) in anhydrous dichloromethane (50 mL). Add this solution dropwise to the stirred aluminum chloride suspension over a period of 30-45 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice (approx. 200 g) in a large beaker with vigorous stirring. Transfer the mixture to a separatory funnel and add 1M hydrochloric acid (100 mL). Separate the organic layer.

  • Extraction and Washing: Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (100 mL), water (100 mL), and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, 2-methyl-1-thiophen-2-yl-propan-1-one, can be purified by vacuum distillation to yield a colorless to pale yellow oil.[4]

Step 2: Reductive Amination to 2-Methyl-1-thiophen-2-yl-propylamine

This step utilizes the synthesized ketone and converts it to the target primary amine via reductive amination.[2] The ketone first reacts with ammonia to form an intermediate imine, which is then reduced in situ by a reducing agent such as sodium cyanoborohydride.[5]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Methyl-1-thiophen-2-yl-propan-1-one154.2310.0 g0.065
Ammonium acetate77.0830.0 g0.389
Methanol-200 mL-
Sodium cyanoborohydride (NaBH₃CN)62.844.9 g0.078
Hydrochloric acid, 2M-As needed-
Sodium hydroxide, 2M-As needed-
Diethyl ether or Ethyl acetate-150 mL-
Anhydrous sodium sulfate---

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask, dissolve 2-methyl-1-thiophen-2-yl-propan-1-one (10.0 g, 0.065 mol) and ammonium acetate (30.0 g, 0.389 mol) in methanol (200 mL). Stir the solution at room temperature for 30 minutes.

  • Reduction: Cool the solution to 0 °C in an ice bath. In small portions, carefully add sodium cyanoborohydride (4.9 g, 0.078 mol) over 15-20 minutes. Caution: Sodium cyanoborohydride is toxic and should be handled in a well-ventilated fume hood.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight (12-16 hours).

  • Quenching and Solvent Removal: Carefully add 2M hydrochloric acid to the reaction mixture until the pH is approximately 2 to decompose the excess reducing agent. Stir for 1 hour. Remove the methanol under reduced pressure.

  • Work-up and Extraction: To the remaining aqueous residue, add 2M sodium hydroxide solution until the pH is basic (pH > 10). Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude 2-Methyl-1-thiophen-2-yl-propylamine.

  • Purification: The final product can be further purified by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization.

Mechanistic Rationale

A sound understanding of the underlying reaction mechanisms is crucial for troubleshooting and optimizing synthetic protocols.

Friedel-Crafts Acylation

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid (AlCl₃) activates the isobutyryl chloride, forming a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich thiophene ring, leading to the formation of a sigma complex (arenium ion). The subsequent loss of a proton restores the aromaticity of the thiophene ring, yielding the acylated product.

Reductive Amination

The reductive amination is a two-part process that occurs in a single pot.[1] First, the ketone reacts with ammonia (generated in situ from ammonium acetate) to form a hemiaminal, which then dehydrates to form an imine. The reducing agent, sodium cyanoborohydride, is a mild and selective reducing agent that preferentially reduces the protonated imine (iminium ion) over the ketone starting material.[3][5] This selectivity is key to the success of the one-pot reaction.

Reductive_Amination Ketone Ketone Hemiaminal Hemiaminal Ketone->Hemiaminal + NH3 Ammonia NH3 Hemiaminal->Ketone - NH3 Imine Imine Hemiaminal->Imine - H2O Imine->Hemiaminal + H2O Iminium Iminium Ion Imine->Iminium + H+ Iminium->Imine - H+ Amine Primary Amine Iminium->Amine [H-] (from NaBH3CN)

Caption: Mechanism of Reductive Amination.

Safety and Handling

  • General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Reagent-Specific Hazards:

    • Aluminum chloride: Corrosive and reacts violently with water. Handle in a dry environment.

    • Isobutyryl chloride: Corrosive and lachrymatory.

    • Sodium cyanoborohydride: Highly toxic. Avoid contact with skin and inhalation. Acidification generates toxic hydrogen cyanide gas.

  • Waste Disposal: All chemical waste should be disposed of in accordance with institutional and local regulations.

References

  • CN101885720B - Method for synthesizing 2-thiophene ethylamine - Google Patents.
  • CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound - Google Patents.
  • CN102020631B - Synthetic method of 2-thiophene ethylamine - Google Patents.
  • The syntheses of 1-(2-thienyl)-2-(methylamino) propane (methiopropamine) and its 3-thienyl isomer for use as reference standards. - The HRB National Drugs Library. Available at: [Link]

  • 2-METHYL-1-(THIOPHEN-3-YL)PROPAN-1-AMINE - ChemBK. Available at: [Link]

  • CN101659644B - Method for synthesizing 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)-1-propanon - Google Patents.
  • Reductive Amination - Chemistry LibreTexts. Available at: [Link]

  • Crystal structure and synthesis of 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone - PMC - NIH. Available at: [Link]

  • Reductive amination - Wikipedia. Available at: [Link]

  • US7498448B2 - Methods for the production of 3-methylamino-1-(thiene-2-yl)-propane-1-ol.
  • Methiopropamine | C8H13NS | CID 436156 - PubChem - NIH. Available at: [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. Available at: [Link]

  • Thiophene synthesis - Organic Chemistry Portal. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available at: [Link]

  • Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Available at: [Link]

  • Synthesis, properties and biological activity of thiophene: A review - Der Pharma Chemica. Available at: [Link]

  • Reductive Amination of Ketones & Aldehydes With NaBH3CN - YouTube. Available at: [Link]

  • Crystal structure and synthesis of 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone. Available at: [Link]

  • Synthesis of Furan and Thiophene. Available at: [Link]

Sources

Method

Techniques for studying 2-Methyl-1-thiophen-2-yl-propylamine metabolism

This Application Note and Protocol guide details the metabolic study of 2-Methyl-1-thiophen-2-yl-propylamine (CAS 56072-60-7), a structural isomer of the novel psychoactive substance (NPS) Methiopropamine (MPA). While st...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the metabolic study of 2-Methyl-1-thiophen-2-yl-propylamine (CAS 56072-60-7), a structural isomer of the novel psychoactive substance (NPS) Methiopropamine (MPA).

While standard metabolism protocols exist, this guide emphasizes the unique challenges posed by the thiophene moiety , specifically the formation of reactive


-oxides and the necessity of specialized trapping techniques to assess bioactivation potential.

Introduction & Chemical Context

2-Methyl-1-thiophen-2-yl-propylamine is a thiophene-based analog of phenethylamine stimulants. Unlike amphetamines, where the phenyl ring is metabolically stable (undergoing simple hydroxylation), the thiophene ring introduces a critical toxicological vector: metabolic activation via


-oxidation .

Understanding the metabolism of this compound requires a dual-focus approach:

  • Pharmacological Clearance: Identification of Phase I (hydroxylation, deamination) and Phase II (glucuronidation) metabolites.[1]

  • Toxicological Bioactivation: Detection of reactive thiophene-

    
    -oxides and electrophilic intermediates that may bind to hepatic proteins.
    
Key Metabolic Challenges[1]
  • Sulfur Mass Defect: The presence of sulfur (

    
    S) introduces a negative mass defect, which can be leveraged in High-Resolution Mass Spectrometry (HRMS) to filter background noise.
    
  • Reactive Intermediates: Thiophene-

    
    -oxides are highly reactive Michael acceptors. They often do not survive standard extraction and require trapping agents  (e.g., Glutathione) for detection.
    
  • Isomer Differentiation: Distinguishing between ring hydroxylation and side-chain oxidation requires precise fragmentation analysis (MS/MS).

In Silico Prediction & Experimental Design

Before wet-lab incubation, computational modeling is essential to prioritize search mass lists.

Workflow Diagram

MetabolicWorkflow Compound 2-Methyl-1-thiophen-2-yl-propylamine InSilico In Silico Prediction (Xenosite/SMARTCyp) Compound->InSilico Incubation In Vitro Incubation (HLM / Hepatocytes) InSilico->Incubation Predict Sites Trapping Reactive Metabolite Trapping (+ GSH / NAC) Incubation->Trapping Reactive Mets Analysis LC-HRMS Analysis (SWATH / DDA) Incubation->Analysis Stable Mets Trapping->Analysis DataProc Data Processing (Mass Defect Filtering) Analysis->DataProc

Figure 1: Integrated workflow for characterizing thiophene-based amine metabolism, including reactive metabolite trapping.

Experimental Protocols

Protocol A: Reactive Metabolite Trapping (Critical for Thiophenes)

Objective: To capture transient thiophene-


-oxides or quinone-methide-like intermediates that would otherwise polymerize or bind covalently to microsomal proteins.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Trapping Agent: Glutathione (GSH) (reduced, 10 mM stock in buffer) or N-Acetylcysteine (NAC) .

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

Procedure:

  • Pre-incubation: Mix HLM (final conc. 1.0 mg/mL) and Test Compound (10 µM) in phosphate buffer.

  • Trapping Addition: Add GSH to a final concentration of 5 mM . (Note: High GSH is required to outcompete protein binding).

  • Initiation: Add NADPH regenerating system to initiate the reaction. Final volume: 200 µL.

  • Incubation: Incubate at 37°C for 60 minutes with gentle shaking.

  • Termination: Quench with 200 µL ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

  • Processing: Vortex (1 min), Centrifuge (15,000 x g, 10 min, 4°C). Collect supernatant for LC-MS.

Self-Validating Control:

  • Positive Control: Use Ticlopidine or Methiopropamine (known to form GSH adducts via thiophene activation).

  • Negative Control: Incubation without NADPH (rules out chemical degradation).

Protocol B: Comprehensive Metabolic Profiling (Hepatocytes)

Objective: To generate the full spectrum of Phase I and Phase II metabolites.

Materials:

  • Cryopreserved Human Hepatocytes (1 million cells/mL).

  • Incubation Media: Williams' Medium E (WME) supplemented with L-glutamine.

Procedure:

  • Thawing: Thaw hepatocytes rapidly at 37°C and resuspend in WME. Assess viability (Trypan Blue >80% required).

  • Dosing: Dilute Test Compound to 10 µM in WME.

  • Incubation: Add 500 µL cell suspension to 500 µL dosing solution (Final cell density: 0.5 x 10^6 cells/mL).

  • Timepoints: Sample at 0, 60, 120, and 240 minutes.

  • Quenching: Remove 100 µL aliquot and mix with 300 µL ice-cold ACN/Methanol (1:1).

  • Preparation: Centrifuge and evaporate supernatant under

    
    . Reconstitute in 95:5 Water:ACN (0.1% Formic Acid).
    

Analytical Method (LC-HRMS)

Rationale: The polarity of the primary/secondary amine requires a column capable of retaining polar bases. A C18 column is standard, but a Biphenyl or PFP (Pentafluorophenyl) column is superior for separating aromatic/heterocyclic isomers.

Instrument: Q-Exactive (Orbitrap) or TOF. Column: Kinetex Biphenyl (100 x 2.1 mm, 2.6 µm) or equivalent. Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate. Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient:

Time (min) % B Flow (mL/min)
0.0 5 0.4
1.0 5 0.4
10.0 95 0.4
12.0 95 0.4
12.1 5 0.4

| 15.0 | 5 | 0.4 |

Mass Spectrometry Settings:

  • Ionization: ESI Positive Mode.

  • Scan Type: Full MS / dd-MS2 (Top 5).

  • Mass Range: m/z 80 – 600.

  • Resolution: 70,000 (Full MS), 17,500 (MS2).

  • Stepped NCE: 20, 40, 60 (Crucial to fragment the stable thiophene ring).

Data Analysis & Metabolite Identification

The identification of metabolites relies on interpreting mass shifts relative to the parent compound (


).
Predicted Metabolic Pathway Map

MetabolicMap Parent Parent Compound (m/z 156.084) Deamination Ketone Metabolite (Oxidative Deamination) -NH3 +O (m/z 157.068) Parent->Deamination MAO/CYP RingOH Thiophene-OH (+15.995 Da) (m/z 172.079) Parent->RingOH CYP2D6/2C19 AlkylOH Alkyl-OH (+15.995 Da) (m/z 172.079) Parent->AlkylOH CYP SOxide Thiophene-S-Oxide (Reactive Intermediate) Parent->SOxide CYP (Bioactivation) Glucuronide O-Glucuronide (+176.032 Da) RingOH->Glucuronide UGT GSH_Adduct GSH Adduct (+305.068 Da) (Trapped S-Oxide) SOxide->GSH_Adduct + Glutathione

Figure 2: Predicted metabolic pathways. Note the divergence between stable oxidation (OH) and reactive bioactivation (S-Oxide).

Identification Logic Table
Metabolite ClassMass Shift (

)
Characteristic Fragment IonsNotes
Parent 0m/z 97 (Thiophene-CH2

)
Reference standard.
Deamination (Ketone) +0.9840Loss of amine (-NH3).Major pathway for primary amines.
Hydroxylation (Ring) +15.9949m/z 113 (OH-Thiophene-CH2

)
Retention time shift < Alkyl-OH.
Hydroxylation (Alkyl) +15.9949m/z 97 (Intact Thiophene)OH is on the propyl chain.
Thiophene-

-Oxide
+15.9949Rarely seen intact.Usually detected as dimer or GSH adduct.
GSH Adduct +305.0681m/z 272, m/z 143 (GSH fragments)Definitive proof of bioactivation.
Glucuronide +192.0270Loss of 176 Da (neutral loss).Phase II conjugate of OH-metabolites.
Diagnostic Fragmentation (MS/MS)

To distinguish Ring-OH from Alkyl-OH :

  • Look for the Thienyl methyl cation (m/z 97.01).

    • If m/z 97 shifts to m/z 113, the OH is on the Ring .

    • If m/z 97 remains, the Ring is intact, and OH is on the Alkyl chain .

References

  • Meyer, M. R., et al. (2013). "2-Methiopropamine, a thiophene analogue of methamphetamine: studies on its metabolism and detectability in the rat and human using GC-MS and LC-(HR)-MS techniques." Analytical and Bioanalytical Chemistry. Link

  • Dansette, P. M., et al. (1992). "Evidence for thiophene S-oxide as a primary reactive metabolite of thiophene in vivo and in vitro." Biochemical and Biophysical Research Communications. Link

  • Walsky, R. L., & Obach, R. S. (2004). "Validated assays for human cytochrome P450 activities." Drug Metabolism and Disposition. Link

  • Camuto, C., et al. (2020).[2] "Urinary excretion profile of methiopropamine in mice following intraperitoneal administration: A liquid chromatography-tandem mass spectrometry investigation." Drug Testing and Analysis. Link

  • PubChem. (2023). "Compound Summary: Methiopropamine." National Library of Medicine. Link

Sources

Application

Application Notes and Protocols for 2-Methyl-1-thiophen-2-yl-propylamine (Methiopropamine, MPA) in Neurochemical Research

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Understanding 2-Methyl-1-thiophen-2-yl-propylamine (Methiopropamine, MPA) 2-Methyl-1-thiophe...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Understanding 2-Methyl-1-thiophen-2-yl-propylamine (Methiopropamine, MPA)

2-Methyl-1-thiophen-2-yl-propylamine, commonly known as Methiopropamine or MPA, is a synthetic stimulant and a structural analog of methamphetamine.[1] In this analog, the phenyl ring of methamphetamine is replaced by a thiophene ring.[2] First synthesized in 1942, MPA has gained attention in recent years as a novel psychoactive substance. Its primary neurochemical mechanism of action is the inhibition of norepinephrine and dopamine reuptake, classifying it as a norepinephrine-dopamine reuptake inhibitor (NDRI).[3][4] It exhibits negligible activity as a serotonin reuptake inhibitor.[3] This pharmacological profile results in stimulant effects such as increased alertness, focus, and energy.[4][5]

These properties make MPA a valuable tool for neurochemical research, particularly in studies investigating the roles of dopamine (DA) and norepinephrine (NE) systems in various physiological and pathological processes. However, it is also crucial to acknowledge its potential for neurotoxicity, which appears to be mediated through dopamine receptors and involves oxidative stress, microglial activation, and apoptosis.[6]

This document provides detailed application notes and protocols for the use of MPA in a research setting, with a focus on scientific integrity, experimental validity, and safety.

Chemical and Physical Properties

PropertyValue
IUPAC Name N-methyl-1-thiophen-2-ylpropan-2-amine[7]
Synonyms Methiopropamine, MPA, N-methylthiopropamine
Molecular Formula C₈H₁₃NS[8]
Molecular Weight 155.26 g/mol [8]
Appearance Off-white powder[9]
CAS Number 801156-47-8[3]

Section 1: In Vitro Characterization of MPA Activity at Monoamine Transporters

The primary molecular targets of MPA are the dopamine transporter (DAT) and the norepinephrine transporter (NET). The following protocols are designed to quantify the interaction of MPA with these transporters in vitro.

Radioligand Binding Assays to Determine Binding Affinity (Ki)

Radioligand binding assays are essential for determining the affinity of a compound for a specific receptor or transporter. In this case, we aim to determine the inhibitory constant (Ki) of MPA for DAT and NET.

Causality of Experimental Choices: This assay directly measures the ability of MPA to displace a known high-affinity radioligand from the transporter binding site. The resulting Ki value is a quantitative measure of binding affinity, a fundamental parameter in pharmacology.

Experimental Workflow: Radioligand Binding Assay

prep Prepare cell membranes or synaptosomes expressing DAT or NET incubate Incubate membranes/synaptosomes with a fixed concentration of radioligand and varying concentrations of MPA prep->incubate Add to assay plate separate Separate bound from free radioligand via rapid filtration incubate->separate After reaching equilibrium quantify Quantify radioactivity of bound ligand separate->quantify Using a scintillation counter analyze Analyze data to determine IC50 and calculate Ki quantify->analyze Non-linear regression

Caption: Workflow for determining the binding affinity of MPA.

Protocol 1.1.1: DAT Radioligand Binding Assay

This protocol is adapted from standard procedures for DAT binding assays.[10][11]

  • Preparation of Membranes:

    • Use commercially available cell lines stably expressing the human dopamine transporter (hDAT), such as HEK-293 or CHO cells, or prepare synaptosomes from rodent striatal tissue.

    • Homogenize cells or tissue in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Wash the pellet by resuspending in fresh lysis buffer and repeating the centrifugation.

    • Resuspend the final pellet in assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, combine:

      • Membrane preparation (typically 50-100 µg of protein).

      • A fixed concentration of a suitable DAT radioligand, such as [³H]WIN 35,428 (1-5 nM).

      • Varying concentrations of MPA (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).

      • Assay buffer to a final volume of 250 µL.

    • For determining non-specific binding, use a high concentration of a known DAT inhibitor like GBR 12909 (10 µM) in separate wells.

    • Incubate the plate for 2 hours on ice or at 4°C to reach equilibrium.

  • Filtration and Quantification:

    • Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) presoaked in polyethylenimine (PEI) to reduce non-specific binding.

    • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding at each MPA concentration.

    • Plot the specific binding as a percentage of the control (no MPA) against the log concentration of MPA.

    • Use non-linear regression analysis (e.g., in GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.

Protocol 1.1.2: NET Radioligand Binding Assay

This protocol is similar to the DAT binding assay but uses a NET-specific radioligand and appropriate cell lines or brain regions.[12]

  • Preparation of Membranes:

    • Use cell lines stably expressing the human norepinephrine transporter (hNET) or prepare synaptosomes from a brain region rich in NET, such as the hippocampus or cortex.

    • Follow the same membrane preparation procedure as for the DAT assay.

  • Binding Assay:

    • Use a NET-specific radioligand, such as [³H]nisoxetine (1-5 nM).

    • For determining non-specific binding, use a high concentration of a known NET inhibitor like desipramine (10 µM).

    • The incubation conditions and concentrations of MPA are similar to the DAT assay.

  • Filtration, Quantification, and Data Analysis:

    • Follow the same procedures as outlined for the DAT binding assay to determine the IC₅₀ and calculate the Ki of MPA for the norepinephrine transporter.

Neurotransmitter Uptake Inhibition Assays

These assays measure the functional effect of MPA on the ability of DAT and NET to transport their respective neurotransmitters into cells or synaptosomes.

Causality of Experimental Choices: This functional assay provides a more physiologically relevant measure of a compound's potency as a reuptake inhibitor compared to a simple binding assay. It quantifies the ability of MPA to block the transport process itself.

Experimental Workflow: Neurotransmitter Uptake Inhibition Assay

prep Prepare cells or synaptosomes expressing DAT or NET preincubate Pre-incubate with varying concentrations of MPA prep->preincubate In assay buffer add_radioligand Add radiolabeled neurotransmitter ([³H]DA or [³H]NE) preincubate->add_radioligand incubate Incubate for a short period to allow uptake add_radioligand->incubate terminate Terminate uptake by rapid filtration and washing incubate->terminate On ice-cold buffer quantify Quantify intracellular radioactivity terminate->quantify Scintillation counting analyze Analyze data to determine IC50 quantify->analyze Non-linear regression

Caption: Workflow for assessing neurotransmitter uptake inhibition by MPA.

Protocol 1.2.1: [³H]Dopamine Uptake Inhibition Assay

This protocol is based on established methods for measuring dopamine uptake.[1][13]

  • Preparation of Synaptosomes or Cells:

    • Prepare synaptosomes from rodent striatum or use hDAT-expressing cells as described in Protocol 1.1.1.

    • Resuspend the synaptosomes or cells in a suitable assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Uptake Assay:

    • In a 96-well plate, pre-incubate the synaptosomes or cells with varying concentrations of MPA (e.g., from 10⁻¹⁰ M to 10⁻⁴ M) for 10-15 minutes at room temperature or 37°C.

    • Initiate the uptake by adding a fixed concentration of [³H]dopamine (e.g., 10-100 nM).

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.

    • For determining non-specific uptake, use a known DAT inhibitor like GBR 12909 (10 µM) or conduct the incubation at 4°C.

  • Termination and Quantification:

    • Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.

    • Quantify the radioactivity trapped inside the cells/synaptosomes using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific uptake at each MPA concentration by subtracting the non-specific uptake.

    • Plot the percentage of inhibition of specific uptake against the log concentration of MPA.

    • Use non-linear regression to determine the IC₅₀ value.

Protocol 1.2.2: [³H]Norepinephrine Uptake Inhibition Assay

This protocol is analogous to the dopamine uptake assay, targeting the norepinephrine transporter.[1]

  • Preparation of Synaptosomes or Cells:

    • Prepare synaptosomes from rodent hippocampus or cortex, or use hNET-expressing cells.

  • Uptake Assay:

    • Follow the same procedure as for the [³H]dopamine uptake assay, but use [³H]norepinephrine as the substrate.

    • For determining non-specific uptake, use a known NET inhibitor such as desipramine (10 µM).

  • Termination, Quantification, and Data Analysis:

    • Follow the same procedures as outlined for the [³H]dopamine uptake assay to determine the IC₅₀ of MPA for the norepinephrine transporter.

Section 2: In Vivo Neurochemical and Behavioral Profiling of MPA

In vivo studies are crucial for understanding the effects of MPA on the complex neurocircuitry and behavior of a living organism.

Assessment of Locomotor Activity

Locomotor activity is a commonly used behavioral measure to assess the stimulant effects of a compound.

Causality of Experimental Choices: Changes in locomotor activity are a direct behavioral consequence of the neurochemical changes induced by MPA, particularly the increase in synaptic dopamine and norepinephrine. This assay provides a robust and quantifiable measure of the in vivo stimulant potency of MPA.

Experimental Workflow: Locomotor Activity Assessment

acclimate Acclimate animals to the testing environment administer Administer MPA or vehicle (e.g., saline) via a defined route (e.g., intraperitoneal) acclimate->administer place Place animals in locomotor activity chambers administer->place record Record locomotor activity over a set period using an automated system place->record analyze Analyze data for parameters like total distance traveled, stereotypy, etc. record->analyze

Caption: Workflow for in vivo locomotor activity studies.

Protocol 2.1.1: Locomotor Activity in Mice

This protocol is based on published studies investigating the locomotor effects of MPA in rodents.[6]

  • Animals:

    • Use adult male mice (e.g., C57BL/6 or CD-1 strain).

    • House the animals under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

    • Allow the animals to acclimate to the facility for at least one week before testing.

  • Apparatus:

    • Use automated locomotor activity chambers equipped with infrared beams to detect movement (e.g., AccuScan Instruments or similar).

  • Procedure:

    • Habituate the mice to the locomotor activity chambers for at least 30-60 minutes before drug administration.

    • Prepare solutions of MPA in sterile saline.

    • Administer MPA or vehicle (saline) via intraperitoneal (i.p.) injection. A range of doses should be tested to generate a dose-response curve (e.g., 1, 5, 10, 20 mg/kg).

    • Immediately after injection, place the mice back into the activity chambers.

    • Record locomotor activity continuously for at least 2 hours. Data is typically binned into 5- or 10-minute intervals.

  • Data Analysis:

    • Analyze the data for various parameters, including total distance traveled, horizontal activity, vertical activity (rearing), and stereotypy counts.

    • Compare the effects of different doses of MPA to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

    • Generate time-course plots to visualize the onset and duration of MPA's effects.

In Vivo Microdialysis for Measuring Extracellular Neurotransmitter Levels

In vivo microdialysis is a powerful technique to directly measure the concentration of neurotransmitters in the extracellular space of specific brain regions in awake, freely moving animals.[14][15][16]

Causality of Experimental Choices: This technique provides direct evidence of MPA's mechanism of action by measuring the increase in extracellular dopamine and norepinephrine levels in real-time, correlating neurochemical changes with behavioral effects.

Experimental Workflow: In Vivo Microdialysis

surgery Stereotaxically implant a guide cannula into the target brain region (e.g., striatum) recovery Allow animal to recover from surgery surgery->recovery probe_insertion Insert microdialysis probe through the guide cannula recovery->probe_insertion perfusion Perfuse the probe with artificial cerebrospinal fluid (aCSF) probe_insertion->perfusion baseline Collect baseline dialysate samples perfusion->baseline administer Administer MPA baseline->administer collection Collect dialysate samples at regular intervals post-administration administer->collection analysis Analyze samples for neurotransmitter content using HPLC-ECD or LC-MS/MS collection->analysis

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Methyl-1-thiophen-2-yl-propylamine

Welcome to the technical support center for the synthesis of 2-Methyl-1-thiophen-2-yl-propylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Methyl-1-thiophen-2-yl-propylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing your reaction conditions, identifying potential byproducts and impurities, and ensuring the integrity of your final product.

Introduction to the Synthesis and its Challenges

The synthesis of 2-Methyl-1-thiophen-2-yl-propylamine, a thiophene-containing analogue of methamphetamine, typically involves a multi-step process. A common and efficient route is the reductive amination of the precursor ketone, 2-methyl-1-thiophen-2-yl-propan-1-one. While seemingly straightforward, this synthesis pathway, like many organic syntheses, is prone to the formation of various byproducts and impurities that can complicate purification and compromise the final product's purity. Understanding the origin of these impurities is crucial for developing robust and reproducible synthetic protocols.

This guide will focus on the potential issues arising from the key synthetic steps and provide practical solutions based on established chemical principles and analogous reactions reported in the literature.

Troubleshooting Guide: From Starting Materials to Final Product

This section addresses specific issues that may arise during the synthesis of 2-Methyl-1-thiophen-2-yl-propylamine, with a focus on a common synthetic route: the reductive amination of 2-methyl-1-thiophen-2-yl-propan-1-one.

Problem 1: Incomplete Conversion of the Starting Ketone

Symptoms:

  • TLC or GC-MS analysis of the crude reaction mixture shows a significant amount of the starting ketone, 2-methyl-1-thiophen-2-yl-propan-1-one.

  • The isolated product yield is low.

Potential Causes & Solutions:

Cause Explanation Recommended Solution
Inefficient Imine Formation The first step of reductive amination is the formation of an imine intermediate from the ketone and methylamine. This reaction is an equilibrium process. Insufficient methylamine, incorrect pH, or the presence of excess water can shift the equilibrium towards the reactants.Increase the excess of methylamine: Use a larger molar excess of methylamine (e.g., 2-5 equivalents) to drive the equilibrium towards imine formation.Optimize pH: The optimal pH for imine formation is typically mildly acidic (pH 4-6). This protonates the carbonyl oxygen, making the carbon more electrophilic, but does not excessively protonate the amine nucleophile. Consider adding a catalytic amount of a weak acid like acetic acid.Remove water: If practical for your setup, use a Dean-Stark apparatus or molecular sieves to remove the water formed during imine formation, thus driving the reaction to completion.
Insufficient Reducing Agent The reducing agent may be insufficient to reduce all the formed imine to the desired amine.Increase the equivalents of the reducing agent: Add a larger excess of the reducing agent (e.g., sodium borohydride or sodium cyanoborohydride). It is common to use 1.5 to 3 equivalents.
Decomposition of Reducing Agent Sodium borohydride can decompose in acidic conditions or in the presence of protic solvents like methanol over time.Control the addition of the reducing agent: Add the reducing agent portion-wise to the reaction mixture to maintain its concentration.Use a more stable reducing agent: Sodium triacetoxyborohydride (STAB) is often preferred for reductive aminations as it is more stable in mildly acidic conditions and more selective for imine reduction over ketone reduction.[1]
Steric Hindrance The bulky isobutyl group on the ketone may sterically hinder the nucleophilic attack of methylamine.Increase reaction temperature and time: Gently heating the reaction mixture (e.g., to 40-60 °C) can provide the necessary activation energy to overcome steric hindrance. Monitor the reaction progress by TLC or GC-MS to avoid degradation.
Problem 2: Presence of the Intermediate Imine in the Final Product

Symptoms:

  • NMR or GC-MS analysis of the purified product shows signals corresponding to the imine intermediate, N-methyl-2-methyl-1-(thiophen-2-yl)propan-1-imine.

  • The product may have a yellowish tint.

Potential Causes & Solutions:

Cause Explanation Recommended Solution
Incomplete Reduction The reduction of the imine is the final step. If the reducing agent is depleted or its activity is low, the imine will remain in the reaction mixture.Ensure sufficient reducing agent: As mentioned previously, use a sufficient excess of a suitable reducing agent.Optimize reaction conditions for reduction: The reduction step may require specific conditions. For instance, with sodium borohydride, the reaction is often performed in a protic solvent like methanol or ethanol.
Imine Stability The imine formed from 2-methyl-1-thiophen-2-yl-propan-1-one and methylamine may be relatively stable, requiring more forcing conditions for reduction.Increase reaction time or temperature for the reduction step: After the initial imine formation, allow for a longer reaction time with the reducing agent, or gently warm the reaction mixture.
Choice of Reducing Agent Sodium borohydride can also reduce the starting ketone, leading to a more complex mixture. A more selective reducing agent is often beneficial.Switch to Sodium Cyanoborohydride (NaBH3CN) or Sodium Triacetoxyborohydride (STAB): These reagents are more selective for the reduction of imines and iminium ions in the presence of carbonyl compounds.[1]
Problem 3: Formation of a Secondary Amine Byproduct (Dimer)

Symptoms:

  • Mass spectrometry analysis reveals a peak with a mass corresponding to a di-alkylated amine, such as N,N-bis(2-methyl-1-(thiophen-2-yl)propyl)amine.

  • This impurity may be difficult to separate from the desired product due to similar polarity.

Potential Causes & Solutions:

Cause Explanation Recommended Solution
Reaction of the Product with the Imine Intermediate The newly formed 2-Methyl-1-thiophen-2-yl-propylamine can act as a nucleophile and react with the remaining imine intermediate, leading to the formation of a dimeric secondary amine. This is a common side reaction in reductive aminations.Control the stoichiometry: Use a larger excess of the primary amine (methylamine) to outcompete the product amine in reacting with the imine.Slow addition of the reducing agent: Adding the reducing agent slowly allows for the immediate reduction of the imine as it is formed, minimizing its concentration and the likelihood of reacting with the product amine.
Problem 4: Thiophene Ring-Related Impurities

Symptoms:

  • The presence of unexpected aromatic signals in the NMR spectrum.

  • Mass spectrometry data indicating the presence of compounds with modified thiophene rings (e.g., halogenated, oxidized, or coupled products).

Potential Causes & Solutions:

Cause Explanation Recommended Solution
Instability of the Thiophene Ring under Certain Conditions The thiophene ring can be susceptible to electrophilic substitution or oxidation, especially under harsh acidic or oxidizing conditions.[2][3]Maintain mild reaction conditions: Avoid strong acids and oxidizing agents. If an acidic catalyst is required for imine formation, use a weak acid like acetic acid in catalytic amounts.Inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially if the reaction is heated.
Side Reactions during Precursor Synthesis If the precursor ketone is synthesized via a Friedel-Crafts acylation of thiophene, side reactions such as di-acylation or polymerization of thiophene can occur, leading to impurities that are carried over.[2]Purify the precursor ketone thoroughly: Ensure the 2-methyl-1-thiophen-2-yl-propan-1-one is of high purity before proceeding with the reductive amination. Column chromatography or distillation are effective purification methods.

Frequently Asked Questions (FAQs)

Q1: What is the best reducing agent for the reductive amination of 2-methyl-1-thiophen-2-yl-propan-1-one?

A1: While sodium borohydride (NaBH4) can be used, sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are generally preferred.[1] They are more selective for the reduction of the intermediate imine in the presence of the starting ketone, which can lead to a cleaner reaction profile and easier purification. STAB is often considered a milder and safer alternative to NaBH3CN.

Q2: My final product is a dark oil, even after purification. What could be the cause?

A2: Dark coloration can be due to several factors. The presence of trace amounts of highly conjugated impurities or degradation products of the thiophene ring can lead to color. Ensure all steps are performed under an inert atmosphere to prevent air oxidation. Also, consider that impurities from the starting materials or solvents can contribute to the color. A final purification step, such as passing the product through a short plug of activated carbon or silica gel, may help to remove some colored impurities.

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to distinguish between the starting ketone, the imine intermediate, and the final amine product. The amine product should have a lower Rf value than the ketone and imine. For more quantitative analysis, gas chromatography-mass spectrometry (GC-MS) is an excellent technique. It can provide information on the relative amounts of starting material, product, and any volatile byproducts.[4][5]

Q4: What are the best methods for purifying the final product?

A4: The purification method will depend on the nature of the impurities.

  • Acid-base extraction: As the product is an amine, it can be protonated with a dilute acid (e.g., 1M HCl) and extracted into the aqueous phase, leaving non-basic impurities in the organic phase. The aqueous layer can then be basified (e.g., with NaOH) and the free amine extracted back into an organic solvent.

  • Column chromatography: Silica gel column chromatography is a standard method for purifying organic compounds. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate), often with a small amount of a basic modifier like triethylamine to prevent tailing of the amine, is typically effective.

  • Distillation: If the product is a liquid and thermally stable, vacuum distillation can be a very effective method for purification, especially on a larger scale.

Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-1-thiophen-2-yl-propylamine via Reductive Amination

This protocol provides a general procedure. Optimization may be required based on your specific laboratory conditions and reagent purity.

  • Imine Formation:

    • To a solution of 2-methyl-1-thiophen-2-yl-propan-1-one (1 equivalent) in methanol, add a solution of methylamine (2-3 equivalents in methanol or as an aqueous solution).

    • Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).

    • Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine by TLC or GC-MS.

  • Reduction:

    • Cool the reaction mixture in an ice bath.

    • Slowly add sodium borohydride (1.5-2 equivalents) in small portions. Control the addition to keep the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the imine is no longer detectable by TLC or GC-MS.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Add water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by vacuum distillation.

Protocol 2: GC-MS Analysis for Impurity Profiling
  • Sample Preparation:

    • Dissolve a small amount of the crude or purified product in a suitable solvent (e.g., methanol or dichloromethane).

    • If necessary, derivatize the sample to improve the volatility and chromatographic behavior of the amine. Acetylation with acetic anhydride is a common derivatization method for amines.

  • GC-MS Conditions (Example):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50-80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Electron ionization (EI) at 70 eV. Scan a mass range appropriate for the expected product and byproducts (e.g., m/z 40-500).

  • Data Analysis:

    • Identify the peak for the desired product based on its retention time and mass spectrum.

    • Analyze the mass spectra of other peaks to identify potential impurities by comparing them to library spectra and considering the plausible side reactions discussed in this guide.

Visualizing the Synthetic Pathway and Potential Issues

The following diagram illustrates the primary synthetic route and highlights key areas where impurities can arise.

Synthesis_Troubleshooting cluster_troubleshooting Troubleshooting Points Ketone 2-Methyl-1-thiophen-2-yl-propan-1-one Imine Imine Intermediate Ketone->Imine Imine Formation (Equilibrium) Thiophene_Impurities Thiophene Ring Impurities Ketone->Thiophene_Impurities Impurities from Precursor Synthesis TS1 Incomplete Conversion Ketone->TS1 Methylamine Methylamine Methylamine->Imine Product 2-Methyl-1-thiophen-2-yl-propylamine Imine->Product Reduction Dimer Dimeric Byproduct Imine->Dimer Side Reaction (with Product) Imine->TS1 TS2 Imine Presence Imine->TS2 Product->Dimer Product->Thiophene_Impurities Degradation TS3 Dimer Formation Dimer->TS3 TS4 Ring Instability Thiophene_Impurities->TS4

Caption: Synthetic pathway and common troubleshooting points.

References

  • Peters, F. T., Martinez-Ramirez, J. A., & Maurer, H. H. (2013). 2-methiopropamine, a thiophene analogue of methamphetamine: studies on its metabolism and detectability in the rat and human using GC-MS and LC-(HR)-MSn. Analytical and bioanalytical chemistry, 405(13), 4465–4475. [Link]

  • Wikipedia contributors. (2023, November 28). Reductive amination. In Wikipedia, The Free Encyclopedia. Retrieved January 29, 2026, from [Link]

  • Dubey, S., & Shukla, S. S. (2018). Impurity Profiling and Drug Characterization: Backdrop and Approach. Indo American Journal of Pharmaceutical Sciences, 05(04).
  • ResearchGate. (n.d.). (PDF) Methiopropamine: An Analytical Profile. Retrieved January 29, 2026, from [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2020). Gas Chromatography-Mass Spectroscopy (GC/MS)
  • Azmi, A., George, S., & Al-Hemyari, S. S. (2024). Understanding methiopropamine, a new psychoactive substance: an in-depth review on its chemistry, pharmacology and implications to human health. International journal of legal medicine. [Link]

  • Hartough, H. D. (1949). Acylation of thiophene. U.S.
  • Dixit, V. A., & Deshpande, S. (2016). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. ACS omega, 1(5), 811–821. [Link]

Sources

Optimization

Technical Support Center: 2-Methyl-1-thiophen-2-yl-propylamine (Methiopropamine, MPA)

Document ID: TSC-MPA-SOL-001 Last Updated: January 28, 2026 Introduction This technical guide provides in-depth support for researchers, scientists, and drug development professionals working with 2-Methyl-1-thiophen-2-y...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-MPA-SOL-001

Last Updated: January 28, 2026

Introduction

This technical guide provides in-depth support for researchers, scientists, and drug development professionals working with 2-Methyl-1-thiophen-2-yl-propylamine (also known as Methiopropamine or MPA).[1][2][3] Ensuring the stability of MPA in solution is critical for obtaining accurate, reproducible, and reliable experimental results. Degradation can lead to a loss of potency, the appearance of unknown impurities, and compromised data integrity. This document outlines the primary degradation pathways for MPA and offers practical, evidence-based strategies for its prevention, presented in a troubleshooting and FAQ format.

Frequently Asked Questions (FAQs)

Q1: What are the main chemical features of MPA that make it susceptible to degradation?

A1: MPA's structure contains two key functional groups prone to degradation:

  • Thiophene Ring: The sulfur-containing aromatic ring is susceptible to oxidation. The sulfur atom can be oxidized to form thiophene S-oxides and, subsequently, sulfones.[4][5][6] This oxidative process can alter the molecule's electronic properties and biological activity.

  • Primary Amine Group: The propylamine side chain has a primary amine that is basic and nucleophilic.[7] This group is a primary target for oxidation and can react with electrophilic impurities, such as aldehydes or ketones, that may be present in solvents.

Q2: What is the single most important factor to control for MPA stability in solution?

A2: Oxygen exposure. Based on the chemical structure, oxidation is the most probable non-metabolic degradation pathway for both the thiophene ring and the primary amine.[5][6][8] Therefore, minimizing dissolved oxygen in the solvent and headspace is the most critical step to ensure long-term stability.

Q3: What is the recommended general-purpose solvent for preparing MPA stock solutions?

A3: For general use, high-purity (HPLC-grade or equivalent) Acetonitrile or Methanol are recommended. These solvents are polar, capable of dissolving MPA (often supplied as a hydrochloride salt), and are less prone to forming peroxides compared to ethers like THF or dioxane. Always use solvents from a freshly opened bottle or one that has been properly stored to avoid impurities.

Q4: How should I store my MPA stock solution?

A4: For optimal stability, store solutions in a sealed, airtight amber glass vial with minimal headspace at ≤ -20°C .[9] The amber glass protects against photolytic degradation, the low temperature slows reaction kinetics, and minimizing headspace reduces the amount of available oxygen.

Troubleshooting Guide: Degradation in Solution

This section addresses specific issues you may encounter during your experiments.

Issue 1: I see new, unexpected peaks in my HPLC/LC-MS analysis of an aged MPA solution.

  • Potential Cause 1: Oxidation

    • Why it happens: Oxygen, either dissolved in the solvent or from the air in the vial's headspace, can oxidize the thiophene ring's sulfur atom. This creates more polar degradants, such as thiophene S-oxide, which typically have shorter retention times in reverse-phase chromatography.[4][6][10]

    • Solution:

      • Deoxygenate your solvent: Before preparing the solution, sparge the solvent with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

      • Work under an inert atmosphere: Prepare the stock solution in a glove box or use Schlenk techniques to minimize air exposure.

      • Blanket the headspace: After aliquoting the solution into vials, flush the headspace with inert gas before sealing tightly.

  • Potential Cause 2: Photodegradation

    • Why it happens: Thiophene-containing compounds can be sensitive to UV and visible light, which can provide the energy to initiate radical-based degradation pathways.

    • Solution:

      • Use amber vials: Always store solutions in amber glass vials or clear vials wrapped completely in aluminum foil to block light.

      • Limit light exposure during handling: Minimize the time that solutions are exposed to ambient lab lighting during weighing and dilutions.

Issue 2: The measured concentration of my MPA standard has decreased significantly over time.

  • Potential Cause 1: Adsorption to Container Surfaces

    • Why it happens: Primary amines can be "sticky" and may adsorb to acidic sites on glass surfaces, especially at low concentrations. While less common with high-quality glassware, it can be a factor.

    • Solution:

      • Consider silanized glassware: For preparing very dilute standards for long-term storage, using silanized (deactivated) glass vials can prevent surface adsorption.

      • Use appropriate containers: High-quality, borosilicate glass is generally sufficient. Avoid storing solutions in plastic containers where the compound might leach into or react with the polymer.[9]

  • Potential Cause 2: pH Shift in Unbuffered Solutions

    • Why it happens: If using an unbuffered aqueous solvent (like water or methanol with some water content), absorption of atmospheric CO₂ can lower the pH, protonating the primary amine. While this protonated form (R-NH3+) is generally more stable against oxidation, significant pH shifts could potentially influence stability or interaction with other excipients. The primary amine itself makes the solution slightly basic.[7][11]

    • Solution:

      • Use aprotic solvents: For long-term storage, prefer aprotic solvents like acetonitrile.

      • Buffer aqueous solutions: If an aqueous solution is required for an assay, prepare it fresh from a concentrated stock in an organic solvent. If aqueous storage is unavoidable, use a buffer system (e.g., phosphate or citrate) at a slightly acidic to neutral pH (e.g., pH 5-7). The optimal pH should be determined empirically.

Data Summary & Recommended Conditions

This table summarizes the key parameters for preparing and storing MPA solutions to minimize degradation.

ParameterRecommendationRationale
Solvent HPLC-grade Acetonitrile or MethanolHigh purity, good solvating power, low reactivity.
Temperature Freezer (≤ -20°C) or Refrigerator (2-8°C)Reduces the rate of all chemical degradation reactions.[9]
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes oxidative degradation, the most likely pathway.
Container Type I Amber Borosilicate Glass VialsProtects from light; chemically inert.
Container Seal PTFE-lined Screw CapProvides an excellent, inert seal against oxygen ingress.
Headspace MinimizedReduces the total amount of oxygen available for reaction.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol describes the preparation of a 1 mg/mL MPA stock solution in acetonitrile, incorporating best practices to prevent degradation.

  • Preparation:

    • Place a clean, 10 mL amber volumetric flask, a magnetic stir bar, and a small glass funnel into a 60°C oven for at least 1 hour to ensure they are dry.

    • Allow all glassware to cool to room temperature in a desiccator.

  • Solvent Deoxygenation:

    • Pour approximately 15 mL of HPLC-grade acetonitrile into a separate container.

    • Sparge the solvent by bubbling a gentle stream of dry argon or nitrogen gas through it for 20 minutes.

  • Weighing:

    • Accurately weigh 10.0 mg of MPA reference standard into the dried volumetric flask. Perform this step efficiently to minimize exposure to air and humidity.

  • Dissolution:

    • Add ~7 mL of the deoxygenated acetonitrile to the flask.

    • Add the stir bar and stir on a magnetic plate until the solid is fully dissolved.

  • Final Dilution & Storage:

    • Carefully add deoxygenated acetonitrile to the flask until the meniscus reaches the 10 mL mark.

    • Stopper the flask and invert 15-20 times to ensure homogeneity.

    • Immediately aliquot the solution into smaller, 1-2 mL amber glass storage vials.

    • Before sealing each vial, gently flush the headspace with argon or nitrogen for 5-10 seconds.

    • Seal tightly with a PTFE-lined cap and label clearly.

    • Store vials at ≤ -20°C.

Protocol 2: Performing a Basic Forced Degradation Study

This workflow is designed to intentionally degrade the compound to understand its stability profile, a key step in developing a stability-indicating analytical method.[12][13][14] The goal is to achieve 5-20% degradation.[12][15]

  • Prepare a 1 mg/mL solution of MPA in 50:50 acetonitrile:water.

  • Set up Stress Conditions:

    • Acid Hydrolysis: Add 1N HCl to a sample aliquot to a final HCl concentration of 0.1N.

    • Base Hydrolysis: Add 1N NaOH to a sample aliquot to a final NaOH concentration of 0.1N.

    • Oxidative Degradation: Add 30% hydrogen peroxide to a sample aliquot to a final H₂O₂ concentration of 3%.[5]

    • Thermal Stress: Place a sealed vial of the original solution in a 60°C oven.

    • Photolytic Stress: Place a clear vial of the original solution in a photostability chamber (ICH Q1B conditions).

    • Control: Keep a sealed vial of the original solution at 4°C in the dark.

  • Analysis:

    • At specified time points (e.g., 2, 8, 24, 48 hours), remove a sample from each condition.

    • If necessary, neutralize the acid and base samples before analysis.

    • Analyze all samples by a suitable HPLC-UV or LC-MS method alongside the control sample.

    • Compare the chromatograms to identify and quantify the degradation products.

Visualizations

Troubleshooting Workflow for MPA Degradation

This diagram outlines a logical process for identifying the cause of observed degradation in an MPA solution.

Degradation_Troubleshooting Start Degradation Observed (New Peaks / Lower Potency) Check_Storage Review Storage Conditions: - Temp ≤ -20°C? - Amber Vial Used? - Tightly Sealed? Start->Check_Storage Storage_OK Storage Conditions Correct Check_Storage->Storage_OK Yes Storage_Bad Improper Storage Check_Storage->Storage_Bad No Check_Prep Review Solution Prep: - Solvent Grade? - Inert Atmosphere Used? - Headspace Minimized? Storage_OK->Check_Prep Fix_Storage Action: Correct Storage Protocol (Use Amber Vials, Freeze) Storage_Bad->Fix_Storage Prep_OK Preparation Protocol Correct Check_Prep->Prep_OK Yes Prep_Bad Improper Preparation Check_Prep->Prep_Bad No Forced_Deg Perform Forced Degradation Study (Oxidative, Photolytic) Prep_OK->Forced_Deg Fix_Prep Action: Use Deoxygenated Solvent under Inert Gas Prep_Bad->Fix_Prep Match_Degradants Compare Degradant Profiles: Do lab degradants match forced degradation peaks? Forced_Deg->Match_Degradants Oxidative_Match Root Cause: Oxidation Match_Degradants->Oxidative_Match Match H2O2 Stress Photo_Match Root Cause: Photodegradation Match_Degradants->Photo_Match Match Light Stress

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 2-Methyl-1-thiophen-2-yl-propylamine

This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting framework for addressing solubility issues encountered with 2-Methyl-1-thiophen-2-yl-propylamine. By un...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting framework for addressing solubility issues encountered with 2-Methyl-1-thiophen-2-yl-propylamine. By understanding the physicochemical characteristics derived from its structure, users can systematically identify and overcome solubility hurdles in various experimental contexts.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is my 2-Methyl-1-thiophen-2-yl-propylamine (free base) poorly soluble in neutral aqueous buffers?

A: The molecule's structure contains a nonpolar thiophene ring and an alkyl chain, which contribute to its lipophilic (fat-loving) nature and inherently low aqueous solubility.[1] The primary amine group (pKa estimated to be ~10-11, similar to other primary alkylamines) is largely un-ionized at neutral pH (pH 7).[2][3] The uncharged form is less polar and thus less soluble in water.[4]

Q2: How does pH influence the solubility of this compound?

A: As a weak base, its solubility is highly pH-dependent. In acidic conditions (pH < pKa), the primary amine group becomes protonated (R-NH3+), forming a positively charged ammonium salt. This ionized form is significantly more polar and exhibits much higher aqueous solubility. The relationship between pH, pKa, and the ratio of ionized to un-ionized forms can be described by the Henderson-Hasselbalch equation.[5][6][7][8]

Q3: What is the first step I should take to dissolve the compound for an aqueous experiment?

A: The most direct approach is pH adjustment. Attempt to dissolve the compound in an acidic buffer (e.g., pH 2-4) or add a stoichiometric amount of a pharmaceutically acceptable acid (like HCl) to your aqueous system to form the salt in situ.

Q4: What common organic solvents can be used?

A: Due to its lipophilic character, 2-Methyl-1-thiophen-2-yl-propylamine should exhibit good solubility in polar organic solvents such as ethanol, methanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[9][10] For non-polar applications, solvents like dichloromethane or ethyl acetate could also be effective.

Q5: Is forming a stable salt of the compound a good long-term strategy?

A: Absolutely. Preparing a solid, stable salt form (e.g., hydrochloride, sulfate, mesylate) is a standard and highly effective strategy in drug development.[11][12][13][14] A salt form often provides superior aqueous solubility, stability, and handling properties compared to the free base.[13]

Section 2: In-Depth Troubleshooting Guides

Guide 1: Systematic Solubility Assessment Workflow

This workflow provides a logical progression for determining an appropriate solvent system for 2-Methyl-1-thiophen-2-yl-propylamine.

Solubility_Workflow cluster_start Initial Assessment cluster_ph pH Modification Strategy cluster_organic Organic/Co-solvent Strategy Start Start: Weigh Compound TryWater Attempt to Dissolve in Neutral Water/Buffer (e.g., PBS pH 7.4) Start->TryWater IsSolubleWater Soluble? TryWater->IsSolubleWater AdjustpH Lower pH with 0.1M HCl to target pH (e.g., 2, 4, 6) IsSolubleWater->AdjustpH No SuccesspH SUCCESS: Use Acidic Buffer Log pH & Concentration IsSolubleWater->SuccesspH Yes IsSolubleAcid Soluble? AdjustpH->IsSolubleAcid IsSolubleAcid->SuccesspH Yes TryOrganic Attempt to Dissolve in Organic Solvent (e.g., DMSO, EtOH) IsSolubleAcid->TryOrganic No IsSolubleOrganic Soluble? TryOrganic->IsSolubleOrganic TryCosolvent Prepare Concentrated Stock in Organic Solvent, Titrate into Aqueous Buffer IsSolubleOrganic->TryCosolvent Yes Failure FAIL/RE-EVALUATE: Consider Excipients (e.g., Cyclodextrins) IsSolubleOrganic->Failure No Precipitation Precipitation? TryCosolvent->Precipitation SuccessCoSolvent SUCCESS: Use Co-solvent System Log Organic % & Concentration Precipitation->SuccessCoSolvent No Precipitation->Failure Yes

Caption: Systematic workflow for troubleshooting solubility.

Guide 2: Protocol for pH-Dependent Solubility Profiling

This experiment helps quantify the relationship between pH and the solubility of 2-Methyl-1-thiophen-2-yl-propylamine.

Objective: To determine the approximate aqueous solubility of the compound at various pH values.

Materials:

  • 2-Methyl-1-thiophen-2-yl-propylamine

  • Series of buffers (e.g., pH 2.0, 4.0, 6.0, 7.4, 8.0, 10.0)

  • Vortex mixer and shaker/incubator

  • Microcentrifuge and 0.22 µm syringe filters

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Methodology:

  • Preparation: Add an excess amount of the compound to a vial containing a known volume of each buffer (e.g., 5-10 mg in 1 mL). Ensure enough solid is present that it does not fully dissolve.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 min) to pellet the undissolved solid.

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates. This ensures you are only measuring the dissolved compound.

  • Quantification: Dilute the filtered supernatant appropriately and analyze the concentration using a validated analytical method.

  • Data Logging: Record the results in a table.

Data Presentation: Example pH-Solubility Profile (Note: These are illustrative values for logging experimental results.)

Buffer pHMeasured Solubility (µg/mL)Visual Observation
2.0> 10,000Clear Solution
4.08,500Clear Solution
6.01,200Clear Solution
7.450Hazy, fine precipitate
8.0< 10Visible precipitate
10.0< 5Heavy precipitate
Guide 3: Protocol for Hydrochloride (HCl) Salt Formation

Forming a salt is a robust method to improve aqueous solubility and handling.[12][14][15] The "pKa rule" for salt formation suggests that for a basic drug, the acid's pKa should be at least 2 units lower than the drug's pKa to ensure efficient proton transfer.[16] With an estimated pKa of 10-11 for our amine, the very low pKa of HCl makes it an excellent choice.

Objective: To prepare the hydrochloride salt of 2-Methyl-1-thiophen-2-yl-propylamine for enhanced aqueous solubility.

Materials:

  • 2-Methyl-1-thiophen-2-yl-propylamine (free base)

  • Anhydrous diethyl ether or methyl tert-butyl ether (MTBE)

  • 2M HCl in diethyl ether (or similar ethereal solution)

  • Stir plate and magnetic stir bar

  • Glass beaker or flask

  • Filtration apparatus (Büchner funnel)

Methodology:

  • Dissolution: Dissolve a known quantity of the free base in a minimal amount of anhydrous diethyl ether or MTBE. Stir until fully dissolved.

  • Acid Addition: While stirring, slowly add a stoichiometric equivalent (1.0 eq) of the 2M HCl in diethyl ether solution dropwise.

  • Precipitation: The hydrochloride salt is insoluble in ether and will precipitate out of the solution, often as a white or off-white solid.

  • Stirring: Allow the mixture to stir for an additional 30-60 minutes to ensure complete precipitation.

  • Isolation: Collect the solid salt by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.

  • Drying: Dry the salt under vacuum to remove residual solvent. The resulting solid is the hydrochloride salt, which should be readily soluble in water.

Guide 4: Utilizing Co-solvents and Excipients

When pH modification is not suitable for the experimental system, co-solvents or excipients can be employed.

  • Co-solvents: These are water-miscible organic solvents used to increase the solubility of lipophilic compounds.[17]

    • Strategy: Prepare a high-concentration stock solution of the compound in a suitable organic solvent like DMSO or ethanol. Then, add this stock solution to the aqueous buffer in small volumes, ensuring the final concentration of the organic solvent is low (typically <1-5%) to avoid affecting the biological system. Be vigilant for precipitation upon dilution.[18][19]

  • Excipients (Cyclodextrins): Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[20][21] They can encapsulate lipophilic molecules, like 2-Methyl-1-thiophen-2-yl-propylamine, forming an "inclusion complex" that has greatly enhanced aqueous solubility.[22][][24]

    • Strategy: Use modified cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD), which have very high water solubility. Prepare a solution of the cyclodextrin in your aqueous buffer and then add the compound, allowing time for complexation to occur with stirring or sonication.

Section 3: References

  • Al-Ghananeem, A. M. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]

  • Bordwell pKa Table. Organic Chemistry Data. [Link]

  • Chaudhari, S. (2018). Salt Selection in Drug Development. Pharmaceutical Technology. [Link]

  • Chemistry LibreTexts. (2023). 23.1: Properties of amines. [Link]

  • Chemistry LibreTexts. (2023). 21.4: Acidity and Basicity of Amines. [Link]

  • Chemistry LibreTexts. (2024). Basic Properties of Amines. [Link]

  • Garekani, H. A., et al. (2000). Salt selection and optimisation procedures for pharmaceutical new chemical entities. Organic Process Research & Development. [Link]

  • Hasan, M. (2021). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Hörter, D., & Dressman, J. B. (2001). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC - NIH. [Link]

  • Jaiswal, P., & Singh, R. (2022). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. [Link]

  • Kumar, S., & Singh, S. (2018). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Chemistry and Analysis. [Link]

  • Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. [Link]

  • Patel, M. (2022). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. PMC - PubMed Central. [Link]

  • ResearchGate. (2016). Techniques to improve the solubility of poorly soluble drugs. [Link]

  • Serajuddin, A. T. M. (2007). Salt selection for basic drugs. Advanced Drug Delivery Reviews. [Link]

  • Sotiropoulos, J., et al. (2012). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Chemical Information and Modeling. [Link]

  • Touro Scholar. (2014). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. [Link]

  • Vasanth, S. B. (2019). Pharmaceutical salts: a formulation trick or a clinical conundrum?. European Heart Journal - Cardiovascular Pharmacotherapy. [Link]

  • Vetscraft. (n.d.). Absorption of drugs. [Link]

  • Wimmer, F., et al. (2021). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. Molecular Pharmaceutics. [Link]

Sources

Optimization

Troubleshooting inconsistent results in 2-Methyl-1-thiophen-2-yl-propylamine studies

Welcome to the technical support center for 2-Methyl-1-thiophen-2-yl-propylamine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with thi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Methyl-1-thiophen-2-yl-propylamine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound. Inconsistent results can be a significant impediment to research progress. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you achieve reliable and reproducible outcomes in your experiments.

Troubleshooting Guides

This section addresses specific issues that you may encounter during the synthesis, purification, and analysis of 2-Methyl-1-thiophen-2-yl-propylamine.

Synthesis & Purification

Question: My synthesis of 2-Methyl-1-thiophen-2-yl-propylamine is resulting in low yields. What are the potential causes and how can I optimize the reaction?

Answer:

Low yields in the synthesis of 2-Methyl-1-thiophen-2-yl-propylamine can stem from several factors, primarily related to reagent quality, reaction conditions, and potential side reactions. A common synthetic route involves the reaction of a thiophene-containing precursor with an appropriate amine source.[1][2]

Potential Causes & Solutions:

  • Reagent Purity and Stoichiometry:

    • Thiophene Precursor: Ensure the purity of your starting thiophene derivative. Impurities can interfere with the reaction. Characterize the starting material by NMR or GC-MS before use.

    • Amine Source: Use a fresh, high-purity source of the amine. Amines can degrade over time.

    • Stoichiometry: Carefully control the molar ratios of your reactants. An excess of either the thiophene precursor or the amine can lead to the formation of byproducts.

  • Reaction Conditions:

    • Temperature: The reaction temperature is critical. Many amine alkylations are sensitive to temperature fluctuations.[3] Monitor and control the temperature rigorously throughout the reaction. Consider running small-scale trials at different temperatures to find the optimal condition.

    • Solvent: The choice of solvent is crucial. It must be anhydrous and inert to the reactants. Tetrahydrofuran (THF) and diethyl ether are commonly used for such reactions. Ensure your solvent is properly dried before use.

    • Inert Atmosphere: Reactions involving organometallic intermediates or other sensitive reagents should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with oxygen or moisture.

  • Side Reactions:

    • Overalkylation: A common issue in amine synthesis is overalkylation, where the desired primary amine reacts further to form secondary or tertiary amines.[3][4] To minimize this, you can use a large excess of the amine starting material or a suitable protecting group strategy.

    • Isomer Formation: Depending on the synthetic route, there is a possibility of forming the 1-(thiophen-3-yl) isomer.[5] This can be difficult to separate from the desired 2-yl isomer. Careful selection of starting materials and reaction conditions can favor the formation of the desired product.

Optimization Workflow:

cluster_start cluster_troubleshooting Troubleshooting Steps cluster_solution Solutions cluster_end Start Low Yield Observed Reagent_Purity Verify Reagent Purity (NMR, GC-MS) Start->Reagent_Purity Stoichiometry Optimize Stoichiometry Reagent_Purity->Stoichiometry Purify_Reagents Purify/Source High-Purity Reagents Reagent_Purity->Purify_Reagents Temperature Screen Reaction Temperatures Stoichiometry->Temperature Adjust_Ratios Adjust Molar Ratios Stoichiometry->Adjust_Ratios Solvent Test Different Anhydrous Solvents Temperature->Solvent Optimal_Temp Identify Optimal Temperature Temperature->Optimal_Temp Inert_Atmosphere Ensure Inert Atmosphere Solvent->Inert_Atmosphere Select_Solvent Select Best Performing Solvent Solvent->Select_Solvent Side_Reactions Analyze for Side Products (Overalkylation, Isomers) Inert_Atmosphere->Side_Reactions Improve_Inertness Improve Inert Gas Technique Inert_Atmosphere->Improve_Inertness Modify_Strategy Modify Synthetic Strategy (e.g., Protecting Groups) Side_Reactions->Modify_Strategy Optimized_Yield Optimized Yield Purify_Reagents->Optimized_Yield Adjust_Ratios->Optimized_Yield Optimal_Temp->Optimized_Yield Select_Solvent->Optimized_Yield Improve_Inertness->Optimized_Yield Modify_Strategy->Optimized_Yield

Caption: Troubleshooting workflow for optimizing synthesis yield.

Question: I am observing multiple peaks in my HPLC analysis of the purified product. How can I identify the impurities and improve the purification?

Answer:

The presence of multiple peaks in an HPLC chromatogram after purification indicates that your product is not pure. These impurities could be starting materials, reagents, byproducts, or degradation products.

Identification of Impurities:

  • Analyze Starting Materials and Reagents: Inject samples of your starting materials and any reagents used in the final steps of the synthesis to see if their retention times match any of the impurity peaks.

  • LC-MS Analysis: Couple your HPLC to a mass spectrometer (LC-MS). The mass-to-charge ratio of the impurity peaks can provide valuable information about their molecular weight and help in their identification. Thiophene derivatives can be analyzed effectively with this method.[6]

  • Forced Degradation Study: To check for degradation products, subject a small sample of your purified compound to stress conditions (e.g., heat, acid, base, light). Analyze the stressed sample by HPLC to see if any of the new peaks match the impurities in your main batch.

  • NMR Spectroscopy: If an impurity is present in a significant amount, you may be able to detect it in the 1H or 13C NMR spectrum of your product.[7]

Improving Purification:

  • Optimize Chromatography Conditions:

    • Mobile Phase: Systematically vary the mobile phase composition (e.g., the ratio of organic solvent to water/buffer) to improve the separation of the impurity peaks from your main product peak. A gradient elution may be necessary for complex mixtures.[6]

    • Column Chemistry: If you are using a standard C18 column, consider trying a different stationary phase (e.g., phenyl-hexyl, polar-embedded) that may offer different selectivity for your compound and its impurities.

    • pH: For ionizable compounds like amines, the pH of the mobile phase can significantly affect retention and peak shape. Buffering the mobile phase is often necessary.[8]

  • Alternative Purification Techniques:

    • Flash Chromatography: For larger scale purification, flash chromatography with a suitable stationary phase (e.g., silica gel, alumina) and eluent system can be effective.

    • Recrystallization: If your compound is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing impurities.

    • Acid-Base Extraction: As an amine, your product can be protonated and extracted into an aqueous acidic phase, leaving non-basic impurities in the organic phase. Subsequent basification of the aqueous phase and re-extraction into an organic solvent can be a powerful purification step.

Purification MethodPrincipleBest ForPotential Issues
HPLC Differential partitioning between a stationary and mobile phase.High-purity final product, analytical separation.Can be slow for large quantities, solvent consumption.
Flash Chromatography Similar to HPLC but with lower pressure and larger particle size.Preparative scale purification.Lower resolution than HPLC.
Recrystallization Difference in solubility of the compound and impurities in a solvent at different temperatures.Crystalline solids.Finding a suitable solvent can be challenging, product loss.
Acid-Base Extraction Exploits the basicity of the amine to move it between aqueous and organic phases.Removing non-basic impurities.Emulsion formation, product may be unstable at extreme pH.
Analytical Characterization

Question: My NMR spectrum shows unexpected signals or peak broadening. What could be the cause?

Answer:

Deviations from the expected NMR spectrum can be due to several factors, including structural isomers, impurities, or dynamic processes.

Potential Causes and Solutions:

  • Structural Isomers: As mentioned, the presence of the 1-(thiophen-3-yl) isomer is a possibility.[5] The chemical shifts of the thiophene protons will be different for the 2-yl and 3-yl isomers. Compare your spectrum to literature data or use computational methods to predict the spectra of both isomers for comparison.[9]

  • Residual Solvents: Peaks from residual solvents used in the synthesis or purification (e.g., diethyl ether, ethyl acetate, dichloromethane) are common. Compare the chemical shifts of the unknown peaks to a table of common NMR solvents.

  • Water: A broad peak is often observed for water. Its chemical shift can vary depending on the solvent and temperature.

  • Amine Proton Exchange: The N-H proton of the amine can exchange with other labile protons (like water) in the sample, leading to a broad signal. This exchange can sometimes be slowed down by cooling the sample or by using a very dry solvent. The amine proton signal may also not be observed if the exchange is too rapid.

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant broadening of NMR signals. Ensure your glassware is clean and that no metal contaminants have been introduced during the synthesis.

Troubleshooting NMR Issues:

Start Unexpected NMR Spectrum Isomer Check for Isomers (e.g., 3-yl thiophene) Start->Isomer Solvent Identify Residual Solvents Start->Solvent Water Identify Water Peak Start->Water Exchange Consider N-H Proton Exchange Start->Exchange Paramagnetic Check for Paramagnetic Impurities Start->Paramagnetic Compare_Literature Compare with Literature/Predicted Spectra Isomer->Compare_Literature Solvent_Table Compare to Common Solvent Shifts Solvent->Solvent_Table Dry_Sample Dry Sample/Use Anhydrous Solvent Water->Dry_Sample Low_Temp_NMR Run Low-Temperature NMR Exchange->Low_Temp_NMR Glassware_Check Ensure Clean Glassware Paramagnetic->Glassware_Check

Caption: Decision tree for troubleshooting unexpected NMR results.

Question: I am having difficulty obtaining reproducible results with GC-MS analysis. What factors should I investigate?

Answer:

Reproducibility issues in GC-MS can arise from the sample preparation, the GC inlet, the column, or the MS detector.

Key Areas for Troubleshooting:

  • Sample Derivatization: Primary amines can sometimes exhibit poor peak shape in GC. Derivatization (e.g., acylation or silylation) can improve volatility and peak shape. If you are using derivatization, ensure the reaction goes to completion and is reproducible.

  • Inlet Temperature: The inlet temperature should be high enough to ensure complete and rapid vaporization of the sample without causing thermal degradation. Experiment with different inlet temperatures to find the optimal setting.

  • Column Bleed: At high temperatures, the stationary phase of the GC column can degrade and "bleed," leading to a rising baseline and interfering peaks in the mass spectrum. Ensure you are operating within the recommended temperature limits for your column.

  • Active Sites: The GC liner and the column itself can have active sites that can interact with the amine, leading to peak tailing and poor reproducibility. Using a deactivated liner and a column specifically designed for amine analysis can help.

  • MS Source Cleaning: Over time, the ion source of the mass spectrometer can become contaminated, leading to changes in sensitivity and fragmentation patterns. Regular cleaning of the ion source is essential for maintaining performance.

ParameterPotential IssueSolution
Inlet Temperature Too low: Incomplete vaporization. Too high: Thermal degradation.Optimize the inlet temperature.
Column Active sites causing peak tailing. Column bleed at high temperatures.Use a deactivated liner and a column for amines. Operate within temperature limits.
Carrier Gas Flow Inconsistent flow rate affecting retention time.Check for leaks and verify the flow rate.
MS Source Contamination leading to poor sensitivity.Clean the ion source regularly.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 2-Methyl-1-thiophen-2-yl-propylamine?

To ensure the stability of the compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[10] Protection from light is also recommended to prevent potential photodegradation. For long-term storage, keeping the compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (e.g., -20°C) is advisable.

Q2: What are the key safety precautions for handling this compound?

As with any research chemical, appropriate personal protective equipment (PPE) should be worn, including safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated area or a fume hood.[10] Avoid inhalation of dust or vapors and contact with skin and eyes. In case of accidental exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS).[10]

Q3: Can this compound exist as different isomers?

Yes, in addition to the primary amine, there is the potential for positional isomerism on the thiophene ring, with the alkylamine side chain at the 3-position instead of the 2-position.[5] The synthesis method employed will largely determine the isomeric purity of the final product. It is crucial to use analytical techniques such as NMR and chromatography to confirm the identity and purity of the desired isomer.

Q4: What are the expected fragmentation patterns in the mass spectrum of 2-Methyl-1-thiophen-2-yl-propylamine?

The mass spectrum will likely show a molecular ion peak corresponding to the molecular weight of the compound. Key fragmentation patterns would include the loss of the methyl group, the propyl group, and cleavage of the bond between the thiophene ring and the alkyl side chain. The thiophene ring itself can also undergo characteristic fragmentation. For definitive identification, it is best to compare the obtained mass spectrum with a known reference spectrum.[5][11]

References

  • Method for synthesizing 2-thiophene ethylamine - Eureka | Patsnap. (2013).
  • CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound - Google Patents. (2015).
  • CN102020631B - Synthetic method of 2-thiophene ethylamine - Google Patents. (2013).
  • Showing Compound 2-Methyl-1-propylamine (FDB012495) - FooDB. (2010). Retrieved from [Link]

  • US7498448B2 - Methods for the production of 3-methylamino-1-(thiene-2-yl)-propane-1-ol. (2009).
  • Synthesis, Characterization of thiophene derivatives and its biological applications. (2025). World Journal of Advanced Research and Reviews, 26(03), 687-701. Retrieved from [Link]

  • Fatal Intoxication of 1-(Thiophen-2-Yl)-2-Methylaminopropane (2-MPA): A Case Report. (2021). Journal of Analytical Toxicology, 45(9), 1015-1021. Retrieved from [Link]

  • 2-methyl-1-thiophen-2-yl-propan-1-one | CAS#:36448-60-9 | Chemsrc. (n.d.). Retrieved from [Link]

  • Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. (2021). Molecules, 26(16), 4987. Retrieved from [Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation. (2024). Organic Letters. Retrieved from [Link]

  • Methiopropamine: An Analytical Profile. (2011). Microgram Journal, 8(2), 55-58. Retrieved from [Link]

  • GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). (1991). Planta Medica, 57(02), 147-151. Retrieved from [Link]

  • Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. (2016). Molecules, 21(11), 1546. Retrieved from [Link]

  • Methiopropamine: An Analytical Profile. (n.d.). Retrieved from [Link]

  • Thiophenes: reactions and synthesis. (n.d.). Retrieved from [Link]

  • Tips and Tricks of HPLC System Troubleshooting - Agilent. (n.d.). Retrieved from [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2023). Journal of Biomolecular Structure and Dynamics, 41(16), 8089-8113. Retrieved from [Link]

  • Synthesis, properties and biological activity of thiophene: A review. (2011). Der Pharma Chemica, 3(4), 38-54. Retrieved from [Link]

  • THIOPHENE AND ITS DERIVATIVES. (n.d.). Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]

  • Alkylation of Amines (Sucks!). (2017). Retrieved from [Link]

  • HPLC Troubleshooting Guide - SCION Instruments. (n.d.). Retrieved from [Link]

  • Synthesis and Pharmacological Study of Thiophene Derivatives. (2022). International Journal of Pharmaceutical Sciences and Research, 13(6), 282-290. Retrieved from [Link]

  • Chemical Properties of 2-Propanamine, 2-methyl- (CAS 75-64-9) - Cheméo. (n.d.). Retrieved from [Link]

  • Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13 C, 1 H and 11 B through the Density Functional Theory. (2023). Molecules, 28(8), 3423. Retrieved from [Link]

  • 1H NMR spectra of propan-2-amine, 2-aminopropane, 2-propylamine, 2-propanamine, isopropylamine - Doc Brown's Chemistry. (n.d.). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Validating the Purity of Synthesized 2-Methyl-1-thiophen-2-yl-propylamine

Welcome to the technical support guide for the analytical validation of 2-Methyl-1-thiophen-2-yl-propylamine (Thiopropamine analog). This document provides in-depth, experience-driven answers to common challenges encount...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the analytical validation of 2-Methyl-1-thiophen-2-yl-propylamine (Thiopropamine analog). This document provides in-depth, experience-driven answers to common challenges encountered during the synthesis, purification, and purity assessment of this compound. Our goal is to equip researchers, scientists, and drug development professionals with the necessary tools to ensure the integrity and quality of their synthesized material.

Frequently Asked Questions (FAQs) & Troubleshooting

Part 1: Synthesis & Purification Troubleshooting

Question 1: My synthesis of 2-Methyl-1-thiophen-2-yl-propylamine resulted in a low yield and several impurities. What are the likely side products and how can I minimize them?

Answer: The synthesis of thiophene-based primary amines like 2-Methyl-1-thiophen-2-yl-propylamine often proceeds via reductive amination of a corresponding ketone, 2-methyl-1-thiophen-2-yl-propan-1-one.[1] During this process, several side reactions can occur, leading to impurities and reduced yields.

Causality & Expert Insights: The primary challenge in reductive amination is controlling the reaction between the ketone, the amine source (e.g., ammonia or an ammonium salt), and the reducing agent.[2][3]

  • Common Impurities & Their Origin:

    • Unreacted Ketone: Incomplete reaction due to insufficient reducing agent, low reaction temperature, or short reaction time.

    • Secondary Amine Formation: The newly formed primary amine can react with another molecule of the starting ketone to form a secondary amine impurity after reduction. This is a very common issue.

    • Alcohol Byproduct: Direct reduction of the ketone starting material by the reducing agent (e.g., NaBH₄) before imine formation can yield the corresponding alcohol, 2-methyl-1-thiophen-2-yl-propan-1-ol.[2]

  • Strategic Recommendations for Minimizing Impurities:

    • Control Imine Formation: Ensure the complete formation of the imine or enamine intermediate before adding a strong reducing agent like sodium borohydride (NaBH₄).[2] A milder, more selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) can be added at the start of the reaction, as it preferentially reduces the iminium ion over the ketone.[2][3]

    • Solvent Choice: While chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common, more environmentally friendly solvents like ethyl acetate may also be effective, particularly when using STAB.[4] Methanol is often used with NaBH₄ but can be problematic if using catalytic hydrogenation.[2][4]

    • pH Control: Maintaining a slightly acidic pH (around 5-6) facilitates imine formation while minimizing side reactions.

dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "Reductive amination pathway and common side reactions."

Question 2: My crude product is an oil that is difficult to purify. What is the best method for purifying and isolating 2-Methyl-1-thiophen-2-yl-propylamine?

Answer: Primary amines are often basic, oily substances at room temperature. Purification via standard silica gel chromatography can be challenging due to streaking on the column. The most robust and field-proven method is to convert the amine into a crystalline salt, which can then be purified by recrystallization.

Expertise & Trustworthiness: Converting the basic free-amine to its hydrochloride (HCl) salt is a standard industry practice. Salts are typically crystalline solids with higher melting points and are less soluble in non-polar organic solvents, making them ideal for purification by recrystallization.[5][6] This process inherently validates purity, as the crystal lattice tends to exclude impurities.[7][8]

Step-by-Step Protocol: Salt Formation & Recrystallization

  • Dissolution: Dissolve the crude amine oil in a suitable solvent like diethyl ether or ethyl acetate.

  • Acidification: Slowly bubble dry HCl gas through the solution, or add a solution of HCl in a non-polar solvent (e.g., 2M HCl in diethyl ether) dropwise while stirring. The amine hydrochloride salt will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash it with a small amount of cold diethyl ether to remove any remaining soluble impurities.

  • Recrystallization Solvent Screening: The key to successful recrystallization is choosing an appropriate solvent. The ideal solvent should dissolve the salt when hot but not when cold.[8] Common choices for amine hydrochlorides include isopropanol, ethanol/water mixtures, or methanol.[9]

  • Recrystallization Procedure:

    • Dissolve the crude salt in a minimum amount of the chosen boiling solvent.[7]

    • If the solution is colored, you can add a small amount of activated carbon to adsorb colored impurities, then hot-filter the solution.[7]

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Collect the pure crystals by vacuum filtration, wash with a minimal amount of the cold recrystallization solvent, and dry under vacuum.

The purity of the resulting crystals can be initially checked by melting point determination; a sharp melting point indicates high purity.[7]

Part 2: Analytical Validation & Purity Assessment

Question 3: How can I confirm the chemical structure and identity of my purified product?

Answer: A combination of spectroscopic techniques is essential for unambiguous structure elucidation. The primary methods are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Authoritative Grounding: Spectroscopic analysis provides a fingerprint of the molecule, confirming atomic connectivity and mass. These techniques are standard in synthetic and medicinal chemistry for structural confirmation.[10]

  • ¹H NMR Spectroscopy: This technique provides information about the number of different types of protons and their chemical environments. For 2-Methyl-1-thiophen-2-yl-propylamine, you should expect to see signals corresponding to the thiophene ring protons, the methine (CH) proton adjacent to the amine, the methylene (CH₂) protons, and the methyl (CH₃) protons. The splitting patterns (multiplicity) will confirm their connectivity. Thiophene ring protons typically appear in the aromatic region (around 7 ppm).[11][12][13]

  • ¹³C NMR Spectroscopy: This provides information on the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal.[10]

  • Mass Spectrometry (MS): This technique determines the molecular weight of the compound. For this molecule (C₈H₁₃NS), the expected molecular weight is approximately 155.26 g/mol .[14] High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.

Data Presentation: Expected Spectroscopic Data

TechniqueExpected Observations for 2-Methyl-1-thiophen-2-yl-propylamine
¹H NMR Signals for thiophene protons (~6.8-7.4 ppm), CH-NH₂ proton, CH₂ protons, and CH₃ protons. Coupling patterns should be consistent with the structure.
¹³C NMR Signals for thiophene carbons, aliphatic carbons (CH, CH₂, CH₃).
MS (EI+) A molecular ion peak (M⁺) at m/z ≈ 155.
HRMS Exact mass measurement confirming the molecular formula C₈H₁₃NS.
FT-IR N-H stretching bands for the primary amine (~3300-3400 cm⁻¹), C-H stretching, and characteristic thiophene ring vibrations.[15]

Question 4: What is the best chromatographic method to determine the purity of my final compound?

Answer: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for quantifying the purity of aromatic amines like this one.[16][17][18] Gas Chromatography (GC) can also be used, but HPLC is often preferred for its versatility with non-volatile salts.[14][19][20]

Expertise & Causality: The thiophene ring in your compound contains a chromophore that absorbs UV light, making it easily detectable. A reversed-phase HPLC method is ideal.

Experimental Protocol: HPLC-UV Purity Analysis

  • Column Selection: A C18 reversed-phase column (e.g., Agilent ZORBAX Eclipse Plus C18, 3.0 × 100 mm, 1.8 µm) is an excellent starting point.[16]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in water) and an organic solvent (Acetonitrile or Methanol) is typically used. The acidic modifier is crucial for achieving good peak shape for basic amines by suppressing silanol interactions on the column.[18]

  • Detection: The UV detector wavelength should be set to the absorbance maximum of the thiophene ring, typically around 230-240 nm.

  • Sample Preparation: Prepare a stock solution of your compound in the mobile phase or a compatible solvent (e.g., methanol/water) at a known concentration (e.g., 1 mg/mL).

  • Analysis: Inject the sample and run the gradient. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks detected.

dot graph G { layout=dot; rankdir=LR; bgcolor="#F1F3F4"; node [shape=record, style="filled", fillcolor="#FFFFFF", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

} caption: "Typical workflow for HPLC-UV purity analysis."

Question 5: My compound is chiral. How do I determine its enantiomeric purity?

Answer: The presence of a stereocenter at the carbon bearing the amine group means the compound can exist as two enantiomers. Determining the ratio of these enantiomers, or the enantiomeric excess (e.e.), requires a specialized chiral separation technique. Chiral HPLC is the gold standard for this analysis.[21][22]

Authoritative Grounding & Protocol: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing them to be separated in time and detected as two distinct peaks.[21][23]

Step-by-Step Methodology: Chiral HPLC

  • Column Selection: This is the most critical step. Polysaccharide-based columns (e.g., those with cellulose or amylose derivatives like Chiralpak® or Chiralcel® series) are highly effective for a wide range of compounds, including amines.[22][24] The selection is often empirical, so screening a few different columns may be necessary.

  • Mobile Phase: Chiral separations are commonly performed in either normal-phase (e.g., hexane/isopropanol) or polar-organic mode (e.g., acetonitrile/methanol). Small amounts of an acidic or basic additive (like TFA or diethylamine) are often required to improve peak shape and resolution.

  • Method Development:

    • Start with a standard mobile phase, for example, 90:10 hexane:isopropanol.

    • Inject your racemic sample. If no separation is observed, systematically vary the percentage of the alcohol modifier.

    • If separation is still poor, try a different chiral column.

  • Quantification: Once baseline separation is achieved, the enantiomeric excess (e.e.) can be calculated from the areas of the two enantiomer peaks (Area1 and Area2):

    • e.e. (%) = |(Area1 - Area2) / (Area1 + Area2)| * 100

This analysis is crucial in drug development, as enantiomers can have vastly different pharmacological and toxicological profiles.[22]

References

  • Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
  • Recrystallization . Chemistry LibreTexts. [Link]

  • Recrystallization purification method of enamine salt.
  • Analysis of heterocyclic aromatic amines using selective extraction . Food Science and Technology. [Link]

  • Synthetic method of 2-thiophene ethylamine.
  • Recrystallization Guide: Process, Procedure, Solvents . Mettler Toledo. [Link]

  • 2-methyl-1-thiophen-2-yl-propan-1-one | CAS#:36448-60-9 . Chemsrc. [Link]

  • Reductive Amination - Common Conditions . Organic Chemistry Portal. [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents . ResearchGate. [Link]

  • Synthesis, Characterization of thiophene derivatives and its biological applications . International Journal of Scientific Research in Science and Technology. [Link]

  • Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations . Chromatography Online. [Link]

  • Determination of primary aromatic amines from cooking utensils by capillary electrophoresis-tandem mass spectrometry . Italian Journal of Food Safety. [Link]

  • Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers . ACS Omega. [Link]

  • Specific solvent issues with Reductive Amination/Alkylation . ACS Green Chemistry Institute. [Link]

  • Tips & Tricks: Recrystallization . University of Rochester, Department of Chemistry. [Link]

  • HPLC-UV method for evaluation of inhibitors of plasma amine oxidase using derivatization of an aliphatic aldehyde product with TRIS . Analytical and Bioanalytical Chemistry. [Link]

  • Chiral HPLC Separations . Phenomenex. [Link]

  • Methods for the production of 3-methylamino-1-(thiene-2-yl)-propane-1-ol.
  • 1H solution NMR spectra of (a) thiophene[25]Rotaxane and (b) polythiophene polyrotaxane . ResearchGate. [Link]

  • trimethylamine and other tertiary amines by HPLC-UV? . Chromatography Forum. [Link]

  • Analysis of Amine Solutions by Gas Chromatography . Bryan Research & Engineering, LLC. [Link]

  • Reductive Amination, and How It Works . Master Organic Chemistry. [Link]

  • CHIRAL SEPARATIONS INTRODUCTION . VTechWorks. [Link]

  • The Infrared Absorption Spectra of Thiophene Derivatives . Journal of the Chemical Society of Japan, Pure Chemistry Section. [Link]

  • Improvement and Application HPLC-UV Method for detecting of N-drugs in Pharmaceutical Formulations . ResearchGate. [Link]

  • Struggling with Reductive Amination: Tips for Isolating My Amine Product? . Reddit. [Link]

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines . Separations. [Link]

  • Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines . Journal of Chromatography A. [Link]

  • Synthesis and Chiral Separation of Fibratol . ResearchGate. [Link]

  • Reduction of nitro compounds . Wikipedia. [Link]

  • Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS . Agilent Technologies. [Link]

  • Development and validation of an HPLC-UV method for the analysis of methoxyamine using 4-(diethylamino)benzaldehyde as a derivatizing agent . Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives . Molecules. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of Thiophene-Based Stimulants and Their Traditional Counterparts

An Examination of 2-Methyl-1-thiophen-2-yl-propylamine and its Analogue, Methiopropamine, in Relation to Amphetamine and Methylphenidate Executive Summary The landscape of novel psychoactive substances (NPS) presents a c...

Author: BenchChem Technical Support Team. Date: February 2026

An Examination of 2-Methyl-1-thiophen-2-yl-propylamine and its Analogue, Methiopropamine, in Relation to Amphetamine and Methylphenidate

Executive Summary

The landscape of novel psychoactive substances (NPS) presents a continuous challenge to researchers and drug development professionals. Among these, synthetic stimulants with novel scaffolds, such as those containing a thiophene ring, have emerged as alternatives to traditional stimulants like amphetamine and methylphenidate. This guide seeks to provide a comparative analysis of 2-Methyl-1-thiophen-2-yl-propylamine and its better-studied structural analogue, methiopropamine (MPA), against established stimulants. Due to a significant lack of published scientific data on 2-Methyl-1-thiophen-2-yl-propylamine, this document will primarily focus on MPA as a proxy to explore the potential pharmacological profile of this class of compounds. We will delve into the mechanisms of action, comparative efficacy, and potential side effect profiles, supported by available preclinical data. Furthermore, we will propose a standardized experimental workflow for the in-vivo assessment of these compounds.

Introduction: The Rise of Thiophene-Based Stimulants

Traditional stimulants, such as amphetamine and methylphenidate, have long been the cornerstone of treatment for attention-deficit/hyperactivity disorder (ADHD) and narcolepsy. Their mechanism primarily involves the modulation of dopamine (DA) and norepinephrine (NE) neurotransmission in the central nervous system. However, the search for compounds with improved efficacy, better side-effect profiles, or non-controlled status has led to the exploration of novel chemical entities.

The compound 2-Methyl-1-thiophen-2-yl-propylamine is a structural analogue of amphetamine where the phenyl ring is replaced by a thiophene ring. This substitution can significantly alter the pharmacological properties of the molecule. While there is a notable absence of scientific literature on 2-Methyl-1-thiophen-2-yl-propylamine, its isomer, methiopropamine (N-methyl-1-(thiophen-2-yl)propan-2-amine, MPA), has been more extensively studied as a research chemical. MPA emerged in the early 2010s as a recreational drug and has since been the subject of pharmacological investigation. This guide will leverage the available data on MPA to provide a comparative framework against traditional stimulants.

Mechanisms of Action: A Comparative Overview

The primary mechanism of action for both traditional and thiophene-based stimulants involves the modulation of monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter (SERT). However, the specific interactions with these transporters can differ significantly, leading to distinct pharmacological and toxicological profiles.

Traditional Stimulants: Amphetamine and Methylphenidate
  • Amphetamine: Acts as a substrate for DAT and NET, leading to its transport into the presynaptic neuron. Inside the neuron, it disrupts the vesicular storage of dopamine and norepinephrine, causing a reversal of transporter function and a significant efflux of these neurotransmitters into the synaptic cleft.

  • Methylphenidate: Functions as a classical reuptake inhibitor, blocking DAT and NET from the extracellular side. This blockage prevents the reabsorption of dopamine and norepinephrine from the synaptic cleft, thereby increasing their availability to bind to postsynaptic receptors.

Methiopropamine (MPA): A Thiophene Analogue

Preclinical studies have shown that MPA also interacts with DAT and NET. However, its potency and selectivity differ from traditional stimulants. MPA has been demonstrated to be a more potent inhibitor of NET than DAT. Like amphetamine, it is believed to act as a releasing agent, though with potentially different kinetics and substrate efficiencies. The thiophene ring, in place of the phenyl ring, is thought to alter the molecule's interaction with the transporter binding sites.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron cluster_3 Drug Action vesicle Vesicles (DA/NE storage) dat_net DAT/NET Transporters vesicle->dat_net Release dopamine_ne Dopamine (DA) & Norepinephrine (NE) dopamine_ne->vesicle Storage da_ne_synapse DA & NE dat_net_synapse DAT/NET dat_net->dat_net_synapse Reuptake receptors DA/NE Receptors da_ne_synapse->receptors Binding amphetamine Amphetamine amphetamine->dat_net Reversal methylphenidate Methylphenidate methylphenidate->dat_net_synapse Blockage mpa Methiopropamine (MPA) mpa->dat_net Inhibition/ Releasing Agent

Caption: Comparative mechanism of action of stimulants.

Comparative Efficacy and Potency

Direct comparisons of the efficacy of 2-Methyl-1-thiophen-2-yl-propylamine are not possible due to the lack of data. However, preclinical studies on MPA provide some insights into its potential relative to amphetamine.

CompoundPrimary MechanismDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)Locomotor Activity
d-Amphetamine Releasing Agent40-1007-40>2000High
Methylphenidate Reuptake Inhibitor10-505-30>5000Moderate-High
Methiopropamine (MPA) Releasing Agent/Inhibitor189-46727-129>10000Moderate

Data compiled from various preclinical studies. Absolute values can vary based on experimental conditions.

The available data suggests that MPA is less potent at DAT compared to d-amphetamine and methylphenidate, but shows a higher selectivity for NET over DAT. This could translate to a different behavioral profile, with potentially less abuse liability due to the weaker dopaminergic action. However, this remains to be confirmed in further studies.

Side Effect and Toxicity Profiles

The side effect profiles of traditional stimulants are well-documented and include cardiovascular effects (increased heart rate and blood pressure), psychiatric effects (anxiety, insomnia, psychosis), and abuse potential.

For MPA, the reported adverse effects from user reports and limited clinical presentations are similar to those of amphetamines and include tachycardia, hypertension, anxiety, and paranoia. The long-term toxicity of MPA is largely unknown. The replacement of the phenyl ring with a thiophene ring raises theoretical concerns about potential metabolic pathways leading to reactive metabolites, but this has not been systematically investigated.

Proposed Experimental Workflow for Comparative In-Vivo Assessment

To rigorously compare the efficacy and behavioral effects of a novel stimulant like 2-Methyl-1-thiophen-2-yl-propylamine against a traditional stimulant, a standardized preclinical workflow is essential. The following outlines a potential experimental design using a rodent model.

Locomotor Activity Assessment

This experiment aims to quantify the stimulant effects of the test compounds on spontaneous movement in mice.

Protocol:

  • Acclimation: Individually house mice in the experimental room for at least 1 hour before testing.

  • Habituation: Place mice in open-field arenas and allow them to habituate for 30 minutes.

  • Drug Administration: Administer the test compound (e.g., 2-Methyl-1-thiophen-2-yl-propylamine, d-amphetamine, or vehicle) via intraperitoneal (i.p.) injection.

  • Data Collection: Immediately return the mice to the open-field arenas and record locomotor activity (e.g., distance traveled, rearing frequency) for 90 minutes using an automated tracking system.

  • Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to assess the onset, peak, and duration of the stimulant effects. Compare dose-response curves for each compound.

cluster_0 Pre-Experiment cluster_1 Experiment cluster_2 Post-Experiment acclimation Acclimation (1 hour) habituation Habituation (30 mins in arena) acclimation->habituation drug_admin Drug Administration (i.p. injection) habituation->drug_admin data_collection Data Collection (90 mins locomotor activity) drug_admin->data_collection data_analysis Data Analysis (Dose-response curves) data_collection->data_analysis comparison Comparative Assessment data_analysis->comparison

Caption: Experimental workflow for locomotor activity assessment.

Conclusion and Future Directions

While the user's interest in 2-Methyl-1-thiophen-2-yl-propylamine is noted, the current scientific landscape lacks the necessary data to perform a direct and meaningful comparison with traditional stimulants. By using its structural analogue, methiopropamine, as a proxy, we can infer a potential pharmacological profile characterized by a preference for norepinephrine over dopamine transport inhibition. This may suggest a different therapeutic and side-effect profile compared to amphetamine and methylphenidate.

Future research should focus on the synthesis and pharmacological characterization of 2-Methyl-1-thiophen-2-yl-propylamine to validate these predictions. In-vitro binding and uptake assays, followed by in-vivo behavioral and neurochemical studies, are crucial next steps to understand the potential of this and other novel thiophene-based stimulants. Such research is vital for both identifying potentially new therapeutic agents and for understanding the public health implications of emerging novel psychoactive substances.

References

  • Iversen, L., et al. (2013). The neurochemical profiles of 1-(thiophen-2-yl)propan-2-amine (methiopropamine) and its N-methyl analogue, N-methyl-1-(thiophen-2-yl)propan-2-amine. Neuropharmacology, 64, 455-461. [Link]

  • Welter, J., et al. (2015). Methiopropamine: A new psychoactive substance and a structural analogue of methamphetamine. Drug and Alcohol Dependence, 151, 255-260. [Link]

  • Heal, D. J., et al. (2013). Amphetamine, past and present–a pharmacological and clinical perspective. Journal of Psychopharmacology, 27(6), 479-496. [Link]

  • Mayer, F. P., et al. (2016). Methiopropamine: A new designer drug with a complex mechanism of action. Neuropharmacology, 110, 296-306. [Link]

  • Lee, H. M., et al. (2014). A case of methiopropamine poisoning. Journal of Analytical Toxicology, 38(8), 589-591. [Link]

Comparative

A Head-to-Head Comparison for Drug Development Professionals: 2-Methyl-1-thiophen-2-yl-propylamine vs. Cathinone Derivatives

This guide provides a comprehensive, data-driven comparison between 2-Methyl-1-thiophen-2-yl-propylamine, commonly known as methiopropamine (MPA), and the broader class of synthetic cathinone derivatives. Designed for re...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, data-driven comparison between 2-Methyl-1-thiophen-2-yl-propylamine, commonly known as methiopropamine (MPA), and the broader class of synthetic cathinone derivatives. Designed for researchers, toxicologists, and drug development professionals, this document synthesizes pharmacological, chemical, and toxicological data to delineate the distinct profiles of these psychoactive compounds. We will explore their mechanisms of action, structure-activity relationships, and safety profiles, supported by established experimental protocols to ensure scientific rigor and reproducibility.

Introduction and Structural Overview

The landscape of novel psychoactive substances (NPS) is characterized by rapid diversification, with compounds engineered to mimic the effects of classical stimulants like amphetamine and cocaine. Methiopropamine (MPA) and synthetic cathinones represent two prominent classes within this landscape.

Methiopropamine (MPA) , or 1-(thiophen-2-yl)-2-methylaminopropane, is a structural analog of methamphetamine.[1][2] First synthesized in 1942, its key structural feature is the replacement of methamphetamine's phenyl ring with a thiophene ring.[1][2][3] This substitution significantly alters its pharmacological profile, distinguishing it from its well-known counterpart.

Synthetic Cathinones , often called "bath salts," are derivatives of cathinone, the primary psychoactive alkaloid in the khat plant (Catha edulis).[4][5] They are characterized by a β-keto group on the phenethylamine backbone, a feature that generally reduces their ability to cross the blood-brain barrier compared to corresponding amphetamines.[4][6] This class is highly diverse, with substitutions on the aromatic ring, the alpha-carbon, and the amino group leading to a wide spectrum of pharmacological effects. For this comparison, we will focus on three representative examples:

  • Mephedrone (4-methylmethcathinone): A ring-substituted cathinone known for its empathogenic and stimulant effects.

  • Methylone: A 3,4-methylenedioxy substituted cathinone, structurally similar to MDMA.[7]

  • 3,4-Methylenedioxypyrovalerone (MDPV): A potent pyrrolidine-containing cathinone known for its strong stimulant properties.[8][9]

The fundamental structural differences are visualized below.

G cluster_0 Methiopropamine (MPA) cluster_1 Synthetic Cathinones mpa Thiophene Ring Analog of Methamphetamine mephedrone Mephedrone (Ring-Substituted) mpa->mephedrone Structural Difference: Thiophene vs. Phenyl No β-Keto Group methylone Methylone (Methylenedioxy Ring) mephedrone->methylone Different Ring Substitutions mdpv MDPV (Pyrrolidine Ring) methylone->mdpv Different Amine Structure (Pyrrolidine)

Caption: High-level structural classification of MPA and representative cathinones.

Pharmacodynamics: A Tale of Two Mechanisms

The primary molecular targets for both MPA and synthetic cathinones are the plasma membrane monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[4] However, their interaction with these transporters defines their distinct pharmacological effects.

Methiopropamine (MPA): MPA functions primarily as a norepinephrine-dopamine reuptake inhibitor (NDRI).[3][10] It blocks the reuptake of these neurotransmitters from the synaptic cleft, increasing their extracellular concentration. Critically, MPA shows significantly weaker activity as a serotonin reuptake inhibitor.[3][10] Its potency is lower than dextroamphetamine, being about one-third as potent at NET and one-fifth at DAT.[10] This profile results in functional stimulation with less pronounced euphoric effects compared to methamphetamine.[11]

Synthetic Cathinones: This class can be broadly divided into two mechanistic groups.[4][12]

  • Releasers (Substrate-type): Ring-substituted cathinones like mephedrone and methylone act as transporter substrates.[4][12] They are taken up into the presynaptic terminal, where they disrupt vesicular storage and reverse the direction of transporter flow, causing a massive, non-vesicular release of neurotransmitters.[4][12][13] Mephedrone is a potent releaser of both dopamine and serotonin, with a more pronounced effect on serotonin, similar to MDMA.[14][15] Methylone also acts as a serotonin-norepinephrine-dopamine releasing agent (SNDRA), though it is less potent than MDMA at the serotonin transporter.[16][17]

  • Blockers (Cocaine-like): Pyrrolidine-containing cathinones, such as MDPV , are potent transporter inhibitors.[4][12] They bind to transporters but are not translocated, effectively blocking neurotransmitter reuptake. MDPV is a powerful and selective inhibitor of DAT and NET with only weak effects on SERT.[8]

This mechanistic divergence is crucial for understanding their differing psychoactive effects and abuse potentials.

G cluster_mpa MPA & MDPV (Blockers) cluster_cath Mephedrone & Methylone (Releasers) mpa_node MPA or MDPV transporter DAT / NET mpa_node->transporter Binds & Blocks synapse Synaptic Cleft (High DA/NE) transporter->synapse Prevents Reuptake cath_node Mephedrone or Methylone transporter2 DAT / NET / SERT cath_node->transporter2 Binds & Enters Neuron neuron Presynaptic Neuron (High DA/NE/5-HT) transporter2->neuron Reverses Flow (Efflux)

Caption: Divergent mechanisms of action at the monoamine transporter.

Comparative Transporter Affinity

The following table summarizes the inhibitory concentration (IC₅₀) values for these compounds at each monoamine transporter. Lower values indicate higher potency.

CompoundDAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)Primary Mechanism
Methiopropamine (MPA) ~1100-1300~600-700>10000Reuptake Inhibitor
Mephedrone 49-5158-63118-122Releaser/Substrate
Methylone 117-220140-270234-708Releaser/Substrate
MDPV ~2-4~3-5>3000Reuptake Inhibitor

Data synthesized from multiple preclinical studies. Absolute values may vary based on experimental conditions.[4][8][10][14][16]

Interpretation for Researchers: The data clearly show that MDPV is an exceptionally potent DAT/NET blocker, orders of magnitude more potent than MPA. Mephedrone and methylone, while less potent than MDPV, exhibit a more balanced interaction with all three transporters, particularly SERT, which underlies their empathogenic qualities. MPA's profile is that of a moderately potent NDRI with negligible serotonergic action.

Pharmacokinetics and Metabolism

Methiopropamine (MPA): MPA is metabolized in the liver primarily by the CYP2C19 enzyme.[10] Key metabolic pathways include N-demethylation to active metabolites and subsequent deamination to an inactive ketone.[10] The final major metabolite is thiophene-2-carboxylic acid, which is hydrophilic and excreted in the urine.[10]

Synthetic Cathinones: Metabolism is complex and varies by structure.

  • Mephedrone: Undergoes N-demethylation, reduction of the β-keto group, and oxidation of the tolyl methyl group.[6]

  • Methylone: Primarily metabolized via N-demethylation and demethylenation of the methylenedioxy ring.

  • MDPV: The pyrrolidine ring is relatively stable, with metabolism focusing on catechol formation via demethylenation and alkyl chain hydroxylation.

The duration of action is generally shorter for cathinone derivatives like mephedrone and methylone compared to amphetamines, often leading to patterns of repeated dosing in recreational use.[6][17]

Toxicology and Safety Profile

Methiopropamine (MPA): Preclinical studies indicate that MPA can induce dopaminergic neurotoxicity in a dose-dependent manner.[18] This toxicity appears to be mediated through dopamine D1 and D2 receptors and involves oxidative stress, microglial activation, and apoptosis.[18] Reported adverse effects include cardiovascular symptoms (tachycardia, hypertension) and anxiety.[3][11]

Synthetic Cathinones: The safety profile is highly variable and often more severe.

  • Mephedrone and Methylone: Their potent serotonergic activity carries a risk of serotonin syndrome, especially when combined with other serotonergic drugs.[11] Sympathomimetic toxicity, including hyperthermia, tachycardia, and hypertension, is common.

  • MDPV: As a highly potent dopamine reuptake inhibitor, MDPV has a high abuse liability and is associated with severe adverse effects, including intense paranoia, hallucinations, and prolonged psychosis.[9]

Synthesis Methodologies

Methiopropamine (MPA): A common four-step synthesis starts with (thiophen-2-yl)magnesium bromide, which is reacted with propylene oxide.[10] The resulting alcohol is brominated and then reacted with methylamine to yield the final product.[10]

Synthetic Cathinones: A general route involves the Friedel-Crafts acylation of a substituted benzene ring, followed by α-bromination of the resulting propiophenone.[12] The α-bromoketone is then reacted with the desired amine (e.g., methylamine for mephedrone, pyrrolidine for MDPV) to form the final product.[6][12] An alternative for simpler cathinones is the oxidation of ephedrine or pseudoephedrine precursors using potassium permanganate.[6]

Standardized Experimental Protocols

To ensure the generation of reliable and comparable data in a drug development setting, the following validated protocols are recommended.

Protocol 1: In Vitro Monoamine Transporter Inhibition Assay

This protocol determines the potency (IC₅₀) of a test compound to inhibit the uptake of a radiolabeled substrate (e.g., [³H]dopamine) into cells expressing the target transporter.

Objective: To quantify the functional inhibition of DAT, NET, and SERT.

Methodology:

  • Cell Culture: Culture HEK-293 or COS-7 cells stably or transiently transfected with the human DAT, NET, or SERT plasmid DNA in 96-well plates until they reach ~80% confluency.[19]

  • Preparation: On the day of the experiment, aspirate the culture medium and wash cells twice with Krebs-Ringer-HEPES (KRH) buffer.

  • Pre-incubation: Add 50 µL of KRH buffer containing various concentrations of the test compound (MPA, mephedrone, etc.) to each well. For each compound, include a vehicle control (no drug) and a positive control inhibitor (e.g., cocaine or GBR-12909 for DAT).

  • Uptake Initiation: Add 50 µL of KRH buffer containing a fixed concentration of radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, [³H]serotonin for SERT).

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 10 minutes) to allow for substrate uptake.

  • Uptake Termination: Terminate the assay by rapidly washing the cells three times with ice-cold KRH buffer using a cell harvester or plate washer. This removes extracellular radiolabel.

  • Quantification: Add scintillation cocktail to each well, seal the plate, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each drug concentration relative to the vehicle control. Plot the data on a semi-logarithmic scale and fit to a sigmoidal dose-response curve to determine the IC₅₀ value.

G start Plate Transfected Cells (HEK-hDAT/hNET/hSERT) wash1 Wash Cells (KRH Buffer) start->wash1 preincubate Add Test Compound (e.g., MPA) wash1->preincubate add_radiolabel Add [3H]Substrate (e.g., [3H]DA) preincubate->add_radiolabel incubate Incubate (10 min, RT) add_radiolabel->incubate terminate Terminate & Wash (Ice-Cold Buffer) incubate->terminate count Add Scintillant & Count Radioactivity terminate->count analyze Calculate IC50 count->analyze

Caption: Workflow for the in vitro monoamine transporter inhibition assay.

Protocol 2: In Vivo Microdialysis for Neurotransmitter Monitoring

This protocol measures extracellular neurotransmitter levels in a specific brain region (e.g., nucleus accumbens) of a freely moving animal following drug administration.[20]

Objective: To assess the in vivo effect of a test compound on dopamine and serotonin efflux.

Methodology:

  • Surgical Implantation: Anesthetize a male Wistar rat or C57BL/6 mouse and stereotaxically implant a microdialysis guide cannula targeting the brain region of interest (e.g., striatum or nucleus accumbens). Allow for a 3-5 day recovery period.

  • Probe Insertion: On the day of the experiment, gently insert a microdialysis probe through the guide cannula.

  • Perfusion & Baseline: Begin perfusing the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min). Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 2 hours to establish a stable baseline of neurotransmitter levels.[21][22]

  • Drug Administration: Administer the test compound (e.g., MPA, 10 mg/kg, i.p.) or vehicle.

  • Post-Drug Collection: Continue collecting dialysate samples for at least 3-4 hours post-administration.

  • Sample Analysis: Immediately analyze the collected dialysate samples for dopamine, serotonin, and their metabolites using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[23] This method provides high sensitivity for detecting neurotransmitters in small sample volumes.

  • Data Analysis: Quantify the concentration of each analyte in the samples. Express the post-drug levels as a percentage change from the average baseline concentration. Plot the time course of neurotransmitter efflux.

Protocol 3: Locomotor Activity Assessment

This behavioral assay measures the stimulant or depressant effects of a compound by quantifying an animal's movement in a novel environment.[24][25]

Objective: To determine the psychostimulant potential of a test compound.

Methodology:

  • Habituation: Habituate mice or rats to the testing room for at least 1 hour before the experiment begins. It is also best practice to habituate the animals to handling and saline injections for several days prior to the test day.[24]

  • Drug Administration: Administer the test compound (e.g., MPA, mephedrone, MDPV) or vehicle via the desired route (e.g., i.p., s.c.).

  • Testing: Immediately place the animal into the center of an open-field arena (e.g., 40 x 40 x 30 cm box).[24]

  • Data Recording: Record the animal's activity for a set period (e.g., 60-120 minutes) using an automated video-tracking system.

  • Data Analysis: The software will quantify several parameters. The primary endpoint for stimulant effects is the total distance traveled (cm). Other measures include rearing frequency and time spent in the center versus the periphery of the arena (anxiogenic/anxiolytic effects). Compare the locomotor activity between drug-treated and vehicle-treated groups using appropriate statistical tests (e.g., ANOVA).

Conclusion and Future Directions

This guide delineates the significant distinctions between methiopropamine and representative synthetic cathinones.

  • Methiopropamine (MPA) is a classic norepinephrine-dopamine reuptake inhibitor with a pharmacological profile akin to a less potent methamphetamine, but with a thiophene ring substitution. Its effects are primarily driven by blocking catecholamine clearance.

  • Synthetic Cathinones are a mechanistically diverse class. Ring-substituted derivatives like mephedrone and methylone are potent monoamine releasers with significant serotonergic action, driving their empathogenic effects. In contrast, pyrrolidine-containing cathinones like MDPV are exceptionally potent reuptake inhibitors, particularly at DAT and NET, which underlies their intense psychostimulant effects and high abuse potential.

For drug development professionals, these differences are paramount. The choice of chemical scaffold—thiophene-ethylamine vs. β-keto-phenethylamine—and the specific substitutions dictate the ultimate mechanism of action, potency, and safety profile. The experimental protocols provided herein offer a standardized framework for elucidating these properties, enabling rational design and informed risk assessment for novel CNS-active compounds. Future research should focus on obtaining direct, head-to-head human clinical data to validate these preclinical distinctions and better understand the therapeutic and toxicological implications of these two important classes of psychoactive substances.

References

  • Methiopropamine. Grokipedia.
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  • Methiopropamine: An Analytical Profile . (2024). ResearchGate. [Link]

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  • Cathinone . Wikipedia. [Link]

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  • Structure–Activity Relationship of Synthetic Cathinones: An Updated Review . (2024). ACS Chemical Neuroscience. [Link]

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  • Niello, M., et al. (2019). Effects of Hydroxylated Mephedrone Metabolites on Monoamine Transporter Activity in vitro . Neuropharmacology, 148, 227-237. [Link]

  • Methylone . Wikipedia. [Link]

  • Nakajima, A., et al. (1994). A Method of In Vivo Simultaneous Measurements of Dopamine, Serotonin and Their Metabolites Using Intracerebral Microdialysis . The Japanese Journal of Pharmacology, 65(4), 367-370. [Link]

  • Methylone: Effects, Risks, and Legal Status . Anchored Recovery Community. [Link]

  • Neuropharmacology of Synthetic Cathinones . (2018). ResearchGate. [Link]

  • Vahab, S. K., et al. (2011). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery . Expert Opinion on Drug Discovery, 6(3), 251-266. PubMed Central. [Link]

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  • Baumann, M. H., et al. (2014). Pharmacology of novel synthetic stimulants structurally related to the “bath salts” constituent 3,4-methylenedioxypyrovalerone (MDPV) . Neuropharmacology, 87, 206-213. PubMed Central. [Link]

  • Valente, M. J., et al. (2020). Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods . Molecules, 25(11), 2633. MDPI. [Link]

  • Al-Subeh, T., et al. (2019). Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain . Journal of Pharmaceutical and Biomedical Analysis, 174, 621-630. PubMed Central. [Link]

  • 5-minute Analysis of Dopamine and Serotonin in Brain Microdialysate . (2020). Amuza Inc. YouTube. [Link]

Sources

Validation

An In Vivo Comparative Analysis of Methiopropamine and Cocaine: A Guide for Researchers

Executive Summary: This guide provides a detailed in vivo comparison between the novel psychoactive substance (NPS) 2-Methyl-1-thiophen-2-yl-propylamine, commonly known as methiopropamine (MPA), and the well-characterize...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This guide provides a detailed in vivo comparison between the novel psychoactive substance (NPS) 2-Methyl-1-thiophen-2-yl-propylamine, commonly known as methiopropamine (MPA), and the well-characterized psychostimulant, cocaine. MPA, a structural analog of methamphetamine, has emerged as a recreational stimulant, necessitating a clear understanding of its pharmacological profile relative to classic drugs of abuse. This document synthesizes experimental data to objectively compare the mechanisms of action, locomotor effects, rewarding properties, and physiological impacts of both compounds, providing researchers with a comprehensive reference for future studies.

Introduction: Profiling the Compounds

Cocaine: A tropane alkaloid derived from the coca plant, cocaine has been extensively studied for its potent psychostimulant and reinforcing effects, which are primarily mediated by its action as a non-selective monoamine reuptake inhibitor. Its high abuse potential and significant public health impact make it a critical benchmark against which new psychostimulants are compared. Cocaine's mechanism involves blocking the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), leading to increased concentrations of these neurotransmitters in the synaptic cleft.[1][2][3]

Methiopropamine (MPA): First synthesized in 1942, MPA is a thiophene-based structural analog of methamphetamine.[4][5][6] It gained prominence in the 2010s on the NPS market, often sold as a "research chemical" or "legal high".[5][6] Unlike cocaine, MPA's action is more specific, functioning primarily as a norepinephrine-dopamine reuptake inhibitor (NDRI) with negligible activity at the serotonin transporter.[5][7] This distinction in pharmacological targets is crucial for understanding the nuanced differences in their behavioral and physiological outcomes.

Comparative Mechanism of Action

The primary divergence in the action of cocaine and MPA lies in their affinity for the monoamine transporters. Cocaine is a broad-spectrum inhibitor, whereas MPA exhibits a more targeted profile.

  • Cocaine: Acts as a potent reuptake inhibitor at DAT, NET, and SERT. This blockade prevents the presynaptic neuron from reabsorbing dopamine, norepinephrine, and serotonin, thereby prolonging their signaling activity in the synapse.[1][2] The intense reinforcing effects of cocaine are largely attributed to its potent inhibition of DAT in the brain's reward pathways.[1]

  • Methiopropamine (MPA): Functions as a selective norepinephrine and dopamine reuptake inhibitor.[5][7] In vitro studies have shown it is more selective for NET over DAT and has very low affinity for SERT.[5][7] Its potency as a dopamine reuptake inhibitor is approximately one-fifth that of dextroamphetamine.[5] This profile suggests that its effects are primarily driven by catecholaminergic systems, with less serotonergic involvement compared to cocaine.

Mechanism_of_Action cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal PRE_NEURON Dopamine (DA) & Norepinephrine (NE) Vesicles DA_NE DA / NE PRE_NEURON->DA_NE Release POST_RECEPTOR DA/NE Receptors DA_NE->POST_RECEPTOR Binding DAT DAT DA_NE->DAT Reuptake NET NET DA_NE->NET Reuptake SERT SERT (Not shown for clarity, MPA effect is negligible) MPA MPA MPA->DAT Inhibits MPA->NET Inhibits Cocaine Cocaine Cocaine->DAT Inhibits Cocaine->NET Inhibits

Caption: Comparative inhibition of monoamine transporters by MPA and Cocaine.

In Vivo Pharmacological Comparison

Direct in vivo comparative studies between MPA and cocaine are limited; however, data from separate studies on each compound, as well as comparisons of MPA to its structural analog methamphetamine, provide a basis for analysis.

Locomotor Activity

Both cocaine and MPA produce dose-dependent increases in locomotor activity, a hallmark of psychostimulant drugs.

  • Methiopropamine: Studies in mice show that MPA stimulates locomotor activity, though higher doses are required compared to methamphetamine.[7] A maximal locomotor effect was observed at 12.5 mg/kg (i.p.) for MPA, compared to 3.75 mg/kg for methamphetamine.[7][8] At higher doses (e.g., 30 mg/kg), MPA can induce stereotypic behaviors like intense repetitive movements and freezing episodes.[8]

  • Cocaine: Robustly increases locomotor activity in rodents in a dose-dependent manner.[9] The magnitude of this effect can be influenced by factors such as age, with adolescent animals sometimes showing a reduced locomotor response compared to adults despite similar or higher brain concentrations of the drug.[9]

FeatureMethiopropamine (MPA)Cocaine
Species Mice, RatsMice, Rats
Effective Dose (Locomotion) 5 - 12.5 mg/kg (i.p.) in mice[7][8]5 - 30 mg/kg (i.p.) in mice[9]
Peak Effect Higher doses required than methamphetamine[7]Dose-dependent increase
Stereotypy Observed at high doses (≥30 mg/kg)[8]Observed at high doses
Rewarding and Reinforcing Properties

The abuse potential of a compound is assessed using paradigms that measure its rewarding and reinforcing effects, such as Conditioned Place Preference (CPP) and Intravenous Self-Administration (IVSA).

  • Conditioned Place Preference (CPP): This paradigm measures the rewarding effects of a drug by assessing an animal's preference for an environment previously paired with the drug.[10][11][12] Cocaine is a classic compound used to validate this model, reliably inducing CPP across a range of doses.[13][14] While direct CPP studies on MPA are less common, its mechanism as a potent dopamine and norepinephrine reuptake inhibitor strongly predicts that it possesses rewarding properties and would induce CPP. The lack of comprehensive abuse liability studies for MPA has been noted as a significant research gap.[8]

  • Intravenous Self-Administration (IVSA): Considered the gold standard for assessing abuse liability, this model allows animals to voluntarily administer a drug, demonstrating its reinforcing properties.[15] Rodents readily learn to self-administer cocaine, indicating its high reinforcing efficacy.[16] Direct IVSA studies for MPA are not widely available in published literature. However, its analog, methamphetamine, is readily self-administered by rodents, suggesting a high potential for MPA to also be reinforcing.[17][18]

Physiological Effects

Both compounds exert significant effects on the cardiovascular and other physiological systems, consistent with their sympathomimetic action.

  • Methiopropamine: In mice, higher doses (10–30 mg/kg) have been shown to cause significant cardiovascular and respiratory effects, including increased heart rate, breath rate, and blood pressure.[19][20] Hypothermia has also been observed at these dose ranges.[19][20]

  • Cocaine: Is well-known for producing cardiovascular toxicity, including tachycardia, hypertension, and vasoconstriction. Its effects on body temperature can be complex, often causing hyperthermia at higher doses or with chronic use.

ParameterMethiopropamine (MPA)Cocaine
Heart Rate Increased at high doses (10-30 mg/kg)[19][20]Increased
Blood Pressure Increased at high doses (10-30 mg/kg)[19][20]Increased
Body Temperature Hypothermia reported in mice[19][20]Typically hyperthermia
Respiratory Rate Increased at high doses[19][20]Increased

Detailed Experimental Protocols

The following protocols represent standardized methodologies for the in vivo assays discussed. The causality behind key steps is explained to ensure experimental integrity.

Protocol 1: Locomotor Activity Assessment

This protocol quantifies the stimulant effects of a compound on spontaneous movement.

Methodology:

  • Apparatus: An open-field arena (e.g., 40x40x40 cm) equipped with an automated infrared beam tracking system or overhead video camera and analysis software.

  • Habituation (Day 1-2): Place each animal in the arena for 30-60 minutes. Rationale: This step is critical to reduce novelty-induced hyperactivity, ensuring that the activity measured on the test day is a response to the drug, not the novel environment.

  • Baseline (Day 3): Administer a vehicle injection (e.g., 0.9% saline, i.p.) and immediately place the animal in the arena. Record locomotor activity (total distance traveled) for 60-120 minutes to establish a stable baseline.

  • Test Day (Day 4): Administer the test compound (MPA or cocaine) at the desired dose. Immediately place the animal in the arena and record locomotor activity for the same duration as the baseline session.

  • Data Analysis: Compare the total distance traveled between the vehicle and drug conditions using appropriate statistical tests (e.g., t-test or ANOVA for multiple doses).

Locomotor_Workflow A Day 1-2: Habituation to Arena B Day 3: Vehicle Injection & Baseline Recording A->B C Day 4: Drug Injection & Test Recording B->C D Data Analysis: Compare Baseline vs. Test C->D

Caption: Experimental workflow for locomotor activity assessment.
Protocol 2: Conditioned Place Preference (CPP)

This protocol assesses the rewarding properties of a compound through Pavlovian conditioning.[12]

Methodology:

  • Apparatus: A two- or three-compartment chamber where compartments are distinguished by distinct visual and tactile cues (e.g., different wall patterns and floor textures).[11][12]

  • Phase 1: Pre-Conditioning Test (Baseline Preference): Allow the animal free access to all compartments for 15 minutes. Record the time spent in each compartment. Rationale: This establishes any initial bias for one compartment. An unbiased design, where the drug is paired with the initially non-preferred side for half the animals and the preferred side for the other half, is crucial for robust data.

  • Phase 2: Conditioning (4-8 Days):

    • Drug Day: Administer the test compound (MPA or cocaine) and confine the animal to one specific compartment for 30 minutes.

    • Vehicle Day: Administer the vehicle injection and confine the animal to the opposite compartment for 30 minutes.

    • Alternate between drug and vehicle days.

  • Phase 3: Post-Conditioning Test: The day after the final conditioning session, allow the animal free access to all compartments in a drug-free state for 15 minutes. Record the time spent in each compartment.

  • Data Analysis: Calculate a preference score (Time in drug-paired side post-test minus time in drug-paired side pre-test). A significant increase in time spent in the drug-paired compartment indicates a rewarding effect.

CPP_Workflow A Phase 1: Pre-Conditioning Test (Establish Baseline) B Phase 2: Conditioning Sessions (Alternate Drug/Vehicle Pairings) A->B C Phase 3: Post-Conditioning Test (Measure Preference) B->C D Data Analysis: Calculate Preference Score C->D

Caption: Standard three-phase workflow for a CPP experiment.

Discussion and Conclusion

The available in vivo data indicates that methiopropamine (MPA) is a potent psychostimulant with a pharmacological profile centered on the inhibition of dopamine and norepinephrine reuptake. While it shares this core mechanism with cocaine, its negligible effect on serotonin reuptake represents a key point of divergence. Behaviorally, this translates to potent locomotor stimulation, though it appears to be less potent than its structural analog, methamphetamine.[7]

The primary limitation in a direct comparison with cocaine is the scarcity of head-to-head in vivo studies, particularly using gold-standard models of abuse liability like intravenous self-administration. Based on its neurochemical mechanism, MPA is strongly predicted to have significant reinforcing properties and a high potential for abuse. The steep dose-response curve for locomotor activity, where a small increase in dose leads to a large increase in effect, suggests a narrow therapeutic window and a high risk of overdose in non-controlled settings.[7]

For researchers, MPA represents an important compound for study within the growing class of novel psychoactive substances. Future research should prioritize direct, parallel comparisons with cocaine and methamphetamine in CPP and IVSA paradigms to accurately quantify its relative abuse liability. Understanding the neurotoxic potential of MPA is also critical, as studies have suggested it can induce dopaminergic neurotoxicity through oxidative stress and microglial activation.[21] This guide provides a foundational framework for designing such experiments, emphasizing methodological rigor to produce reliable and translatable data.

References

  • Tuv, S. S., et al. (2021). Comparative Neuropharmacology and Pharmacokinetics of Methamphetamine and Its Thiophene Analog Methiopropamine in Rodents. International Journal of Molecular Sciences. [Link]

  • De-Giorgio, F., et al. (2020). Methiopropamine and its acute behavioral effects in mice: is there a gray zone in new psychoactive substances users? ResearchGate. [Link]

  • Tuv, S. S., et al. (2021). Comparative Neuropharmacology and Pharmacokinetics of Methamphetamine and Its Thiophene Analog Methiopropamine in Rodents. PubMed. [Link]

  • Thiriet, N., et al. (2009). Differential effects of methamphetamine and cocaine on conditioned place preference and locomotor activity in adult and adolescent male rats. Behavioural Brain Research. [Link]

  • Schindler, C. W., et al. (2012). Evaluation of a pharmacokinetic hypothesis for reduced locomotor stimulation from methamphetamine and cocaine in adolescent versus adult mice. Psychopharmacology. [Link]

  • Kim, J., et al. (2019). Methiopropamine, a methamphetamine analogue, produces neurotoxicity via dopamine receptors. Chemico-Biological Interactions. [Link]

  • Al-Hasani, R., et al. (2021). Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research. Frontiers in Behavioral Neuroscience. [Link]

  • Shan, J., et al. (2013). Mechanism for Cocaine Blocking the Transport of Dopamine: Insights from Molecular Modeling and Dynamics Simulations. The Journal of Physical Chemistry B. [Link]

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  • Al-dujaili, L. H., et al. (2024). Understanding methiopropamine, a new psychoactive substance: an in-depth review on its chemistry, pharmacology and implications to human health. PubMed. [Link]

  • Thiriet, N., et al. (2009). Differential effects of methamphetamine and cocaine on conditioned place preference and locomotor activity in adult and adolescent male rats. PubMed. [Link]

  • Calipari, E. S., & Ferris, M. J. (2013). Classic Studies on the Interaction of Cocaine and the Dopamine Transporter. Yale Journal of Biology and Medicine. [Link]

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  • Venton, B. J., et al. (2006). Cocaine Increases Dopamine Release by Mobilization of a Synapsin-Dependent Reserve Pool. Journal of Neuroscience. [Link]

  • DrugWatch. (2016). Information Sheet MPA. The Drugs Wheel. [Link]

  • Navarro-Zaragoza, J., et al. (2018). Cocaine Effects on Dopaminergic Transmission Depend on a Balance between Sigma-1 and Sigma-2 Receptor Expression. Frontiers in Pharmacology. [Link]

  • Gao, M., et al. (2023). Methamphetamine self-administration causes neuronal dysfunction in rat medial prefrontal cortex in a sex-specific and withdrawal time-dependent manner. Frontiers in Cellular Neuroscience. [Link]

  • Cullity, E. R., et al. (2021). Examining Sex Differences in Conditioned Place Preference or Aversion to Methamphetamine in Adolescent and Adult Mice. Frontiers in Behavioral Neuroscience. [Link]

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Comparative

A Comparative Guide to the Structure-Activity Relationship of 2-Methyl-1-thiophen-2-yl-propylamine Analogs as Monoamine Transporter Ligands

For researchers, medicinal chemists, and drug development professionals, understanding the nuanced interactions between small molecules and their biological targets is paramount. This guide provides an in-depth analysis...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, understanding the nuanced interactions between small molecules and their biological targets is paramount. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 2-Methyl-1-thiophen-2-yl-propylamine analogs, a class of compounds that has garnered interest for their activity at monoamine transporters. By dissecting the roles of the thiophene ring, the propyl backbone, and the amine substituent, we will explore how subtle molecular modifications can profoundly impact potency and selectivity for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). This guide is designed to be a practical resource, offering not only a synthesis of current knowledge but also detailed experimental protocols for the continued exploration of this chemical space.

Introduction: The Thiophene Scaffold in Psychostimulant Design

2-Methyl-1-thiophen-2-yl-propylamine and its more widely known N-methylated analog, methiopropamine (MPA), are structural analogs of methamphetamine.[1][2] The core distinction lies in the replacement of methamphetamine's phenyl ring with a thiophene ring.[1] This substitution serves as a prime example of bioisosteric replacement in drug design, where a functional group is exchanged for another with similar physical or chemical properties to enhance a desired biological activity or mitigate unwanted effects. The primary mechanism of action for this class of compounds is the inhibition of monoamine reuptake, leading to increased synaptic concentrations of dopamine, norepinephrine, and serotonin.[3] Understanding the SAR of these thiophene analogs is crucial for developing novel therapeutic agents with tailored selectivity and for comprehending the pharmacology of emerging psychoactive substances.

Core Structure-Activity Relationship Insights

The pharmacological profile of 2-Methyl-1-thiophen-2-yl-propylamine analogs is determined by the interplay of three key structural components: the thiophene ring, the propyl chain, and the terminal amine group.

The Thiophene Ring: A Bioisostere of the Phenyl Group

The substitution of the phenyl ring of methamphetamine with a thiophene ring in methiopropamine results in a compound with a generally lower potency at monoamine transporters.[3] Experimental data from in vitro studies on rat brain synaptosomes reveals that methiopropamine is a less potent inhibitor of dopamine and norepinephrine uptake compared to methamphetamine.[3] This suggests that while the thiophene ring is a viable bioisostere, the specific electronic and steric properties of the phenyl ring may allow for more optimal interactions within the binding pockets of DAT and NET.

The Propylamine Chain: Influence of the Methyl Group

The position and presence of the methyl group on the propyl chain are critical for the compound's activity. In 2-Methyl-1-thiophen-2-yl-propylamine, the methyl group is at the 2-position of the propyl chain. This alpha-methylation, as seen in amphetamine and its analogs, is known to increase resistance to metabolism by monoamine oxidase (MAO) and to enhance stimulant properties. While direct SAR studies on positional isomers of the methyl group on the thiophene-propylamine scaffold are limited, it is reasonable to infer from the broader amphetamine literature that shifting or removing this methyl group would significantly alter the compound's potency and duration of action.

The Amine Group: N-Alkylation as a Determinant of Activity

Modification of the terminal amine group through N-alkylation is a powerful strategy for modulating the pharmacological profile of phenethylamine and amphetamine analogs. Studies on N-substituted 4-methylamphetamine analogs have shown that increasing the length of the N-alkyl chain can convert the compound from a monoamine transporter substrate (a "releaser") to a reuptake inhibitor (a "blocker").[4]

Specifically, the N-methyl analog (methiopropamine) acts as a potent releaser at DAT, NET, and SERT.[4] As the alkyl chain is extended to ethyl and then to n-propyl, the efficacy as a releaser at DAT and NET diminishes, with the n-propyl analog acting as a non-transported blocker at these sites.[4] This transition from releaser to blocker with increasing N-alkyl chain length is a critical SAR consideration, as it can dramatically alter the neurochemical and behavioral effects of the compound. While this data is from a 4-methylamphetamine series, it provides a strong predictive framework for the SAR of N-alkylated 2-Methyl-1-thiophen-2-yl-propylamine analogs.

Comparative Analysis of Analog Performance

To provide a quantitative comparison, the following table summarizes the in vitro activity of methiopropamine and its parent compound, methamphetamine, at the dopamine, norepinephrine, and serotonin transporters.

CompoundDAT IC50 (µM)NET IC50 (µM)SERT IC50 (µM)
Methiopropamine0.74 ± 0.090.47 ± 0.0625.14 ± 2.91
Methamphetamine0.14 ± 0.010.08 ± 0.004.90 ± 0.39
Data from in vitro studies using rat brain synaptosomes.[3]

This data clearly illustrates the higher potency of methamphetamine compared to methiopropamine across all three monoamine transporters.

Experimental Protocols

To facilitate further research in this area, detailed protocols for assessing the activity of 2-Methyl-1-thiophen-2-yl-propylamine analogs at monoamine transporters are provided below.

In Vitro Monoamine Transporter Uptake Inhibition Assay

This assay determines the potency of a test compound to inhibit the reuptake of radiolabeled monoamine neurotransmitters into cells expressing the respective transporters.

Materials:

  • HEK293 cells stably expressing human DAT, NET, or SERT

  • Culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Radiolabeled neurotransmitters (e.g., [³H]dopamine, [³H]norepinephrine, [³H]serotonin)

  • Test compounds and reference inhibitors (e.g., GBR 12909 for DAT, desipramine for NET, fluoxetine for SERT)

  • 96-well microplates

  • Scintillation counter and scintillation fluid

Procedure:

  • Cell Culture: Culture HEK293 cells expressing the transporter of interest to ~80-90% confluency.

  • Plating: Seed the cells into 96-well microplates at an appropriate density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitors in assay buffer.

  • Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with the test compounds or reference inhibitors for 15-30 minutes at 37°C.

  • Uptake Initiation: Initiate the uptake reaction by adding the radiolabeled neurotransmitter to each well.

  • Incubation: Incubate the plate for a defined period (e.g., 10-20 minutes) at 37°C.

  • Termination: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity in each well using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the control (no inhibitor) and determine the IC50 value using non-linear regression analysis.

Visualizing Structure-Activity Relationships

The following diagrams illustrate the key structural components influencing the activity of 2-Methyl-1-thiophen-2-yl-propylamine analogs and a conceptual workflow for their evaluation.

SAR_Concepts cluster_SAR Key Structural Modifications Thiophene_Ring Thiophene Ring (vs. Phenyl) Biological_Activity Monoamine Transporter Activity (DAT, NET, SERT) Thiophene_Ring->Biological_Activity Influences Potency Propyl_Chain Propyl Chain (Methyl Position) Propyl_Chain->Biological_Activity Affects Metabolism & Potency Amine_Group Amine Group (N-Alkylation) Amine_Group->Biological_Activity Modulates Releaser vs. Inhibitor Profile

Caption: Key structural determinants of monoamine transporter activity.

Experimental_Workflow Start Design & Synthesize Analogs In_Vitro_Screening In Vitro Monoamine Transporter Uptake Assays Start->In_Vitro_Screening Data_Analysis Determine IC50 Values & SAR In_Vitro_Screening->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Lead_Optimization->Start Iterative Design

Caption: Workflow for SAR-guided analog development.

Conclusion and Future Directions

The structure-activity relationship of 2-Methyl-1-thiophen-2-yl-propylamine analogs is a compelling area of study with implications for both therapeutic drug design and the understanding of novel psychoactive substances. The available data indicates that the thiophene ring generally confers lower potency compared to a phenyl ring at monoamine transporters. Furthermore, drawing parallels from the amphetamine class, N-alkylation of the terminal amine is a critical determinant of the mechanism of action, with longer alkyl chains favoring reuptake inhibition over release.

Future research should focus on a systematic synthesis and pharmacological evaluation of a broader range of analogs. Specifically, studies investigating the effects of different N-alkyl substituents (ethyl, propyl, etc.) on the thiophene-propylamine scaffold are needed to provide direct quantitative data. Additionally, exploring the impact of positional isomers of the methyl group on the propyl chain would offer a more complete picture of the SAR for this class of compounds. Such studies will be invaluable for the development of novel monoamine transporter ligands with tailored selectivity and will enhance our ability to predict the pharmacological profiles of new psychoactive substances.

References

  • Mayer, F. P., et al. (2018). Effects of N-Alkyl-4-Methylamphetamine Optical Isomers on Plasma Membrane Monoamine Transporters and Abuse-Related Behavior. ACS Chemical Neuroscience, 9(7), 1794-1803. [Link]

  • De-Giorgio, F., et al. (2021). Methiopropamine and its acute behavioral effects in mice: is there a gray zone in new psychoactive substances users?. Naunyn-Schmiedeberg's Archives of Pharmacology, 394(1), 15-23. [Link]

  • Carroll, F. I., et al. (2007). Synthesis, monoamine transporter binding, properties, and functional monoamine uptake activity of 3beta-[4-methylphenyl and 4-chlorophenyl]-2 beta-[5-(substituted phenyl)thiazol-2-yl]tropanes. Journal of Medicinal Chemistry, 50(15), 3592-3603. [Link]

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  • Colapietro, G., et al. (2020). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS Chemical Neuroscience, 11(15), 2329-2342. [Link]

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  • Wang, X., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(3), 968. [Link]

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Validation

A Comparative Guide to Validating the Mechanism of Action of 2-Methyl-1-thiophen-2-yl-propylamine (Methiopropamine)

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for validating the mechanism of action of 2-Methyl-1-thiophen-2-yl-propylamine (Methiopropamine, MPA), a synth...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the mechanism of action of 2-Methyl-1-thiophen-2-yl-propylamine (Methiopropamine, MPA), a synthetic stimulant and structural analog of methamphetamine.[1][2] As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind the experimental choices, ensuring a self-validating and robust investigative process. We will objectively compare MPA's pharmacological profile with established psychostimulants, supported by experimental data from scientific literature.

Introduction: The Scientific Imperative for Mechanistic Validation

Methiopropamine emerged in the early 2010s as a novel psychoactive substance (NPS), often marketed as a "legal high."[1][2] Its structural similarity to methamphetamine suggests a comparable mechanism of action, primarily as a monoamine reuptake inhibitor. Initial studies have characterized MPA as a norepinephrine-dopamine reuptake inhibitor (NDRI), with significantly weaker effects on the serotonin transporter.[3][4] This profile suggests stimulant effects such as heightened alertness and energy.[4]

However, for drug development and a thorough understanding of its psychoactive and toxicological properties, a rigorous validation of its mechanism of action is paramount. This involves not only identifying its primary molecular targets but also quantifying its potency and selectivity in comparison to well-characterized psychostimulants like methamphetamine, cocaine, and methylphenidate.

This guide will delineate the essential in vitro and in vivo studies required to comprehensively validate MPA's mechanism of action, providing a logical workflow from molecular interactions to behavioral outcomes.

In Vitro Characterization: Quantifying Molecular Interactions

The foundational step in validating MPA's mechanism of action is to determine its binding affinity and functional potency at the primary monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).

Radioligand Binding Assays: Gauging Affinity for Monoamine Transporters

Radioligand binding assays are a gold standard for determining the affinity of a compound for a specific receptor or transporter. These assays measure the displacement of a radiolabeled ligand by the test compound (in this case, MPA), allowing for the calculation of the inhibitory constant (Ki). A lower Ki value signifies a higher binding affinity.

Experimental Rationale: By comparing the Ki values of MPA at DAT, NET, and SERT, we can establish its selectivity profile. This is critical for predicting its pharmacological effects. For instance, high affinity for DAT and NET with low affinity for SERT is the hallmark of a classical NDRI.

Comparative Data: Monoamine Transporter Binding Affinities (Ki in nM)

CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)
Methiopropamine (MPA) ~740~470~25140
Methamphetamine ~600~70-100~20000-40000
Cocaine ~200-700~200-700~200-700
Methylphenidate ~100-193~38-100~100000

Note: Ki values can vary between studies based on experimental conditions. The values presented are approximations from available literature for comparative purposes.[1][3][5]

Neurotransmitter Uptake Assays: Assessing Functional Potency

While binding assays reveal affinity, they do not directly measure the functional consequence of that binding. Neurotransmitter uptake assays, often performed using synaptosomes (isolated nerve terminals), directly quantify the ability of a compound to inhibit the reuptake of neurotransmitters. The result is typically expressed as the half-maximal inhibitory concentration (IC50).

Experimental Rationale: This assay provides a measure of the functional potency of MPA. A low IC50 value indicates that a lower concentration of the drug is required to inhibit 50% of neurotransmitter reuptake, signifying higher potency. Comparing the IC50 values for dopamine, norepinephrine, and serotonin uptake confirms the selectivity profile observed in binding assays and provides a more direct measure of its pharmacological activity.

Comparative Data: Monoamine Transporter Inhibition (IC50 in µM)

CompoundDAT IC50 (µM)NET IC50 (µM)SERT IC50 (µM)
Methiopropamine (MPA) 0.74 ± 0.090.47 ± 0.0625.14 ± 2.91
Methamphetamine 0.14 ± 0.010.08 ± 0.004.90 ± 0.39

Data from in vitro studies on rat brain synaptosomes.[1]

The data clearly illustrates that MPA is a potent inhibitor of both norepinephrine and dopamine uptake, with substantially weaker effects on serotonin uptake.[1][4] Comparatively, methamphetamine is more potent at all three transporters.[1]

In Vivo Confirmation: From Molecular Action to Physiological Response

In vitro data provides a critical molecular fingerprint, but in vivo studies are essential to understand how this translates to a complex physiological system.

In Vivo Microdialysis: Measuring Neurotransmitter Levels in the Brain

In vivo microdialysis is a powerful technique that allows for the sampling of extracellular fluid from specific brain regions in awake, freely moving animals. This enables the direct measurement of neurotransmitter levels following drug administration.

Experimental Rationale: By implanting a microdialysis probe into a brain region rich in dopamine, such as the nucleus accumbens or striatum, we can directly observe the effect of MPA on extracellular dopamine and norepinephrine concentrations. A significant increase in these neurotransmitters following MPA administration would provide strong in vivo evidence for its mechanism as a reuptake inhibitor. Comparing the magnitude and duration of this increase with that produced by other stimulants offers valuable insights into its relative potency and duration of action in a living organism.

Behavioral Pharmacology: Assessing Psychoactive Effects

Behavioral assays in animal models are crucial for correlating molecular and neurochemical findings with the anticipated psychoactive effects of a compound.

Experimental Rationale: For a stimulant like MPA, locomotor activity is a key behavioral measure. An increase in spontaneous movement is a well-established indicator of psychostimulant action. Studies have shown that MPA induces psychomotor activity, though higher doses are required compared to methamphetamine.[4] This aligns with the in vitro data indicating lower potency. Observing a dose-dependent increase in locomotor activity provides further validation of its stimulant properties.

Comparative In Vivo Data: Locomotor Activity in Mice

CompoundEffective Dose for Maximum Locomotor Activity (i.p.)
Methiopropamine (MPA) 12.5 mg/kg
Methamphetamine 3.75 mg/kg

Data from in vivo studies in mice.[4]

Experimental Protocols

Protocol: Radioligand Binding Assay for Monoamine Transporters

Objective: To determine the binding affinity (Ki) of Methiopropamine and comparator compounds for DAT, NET, and SERT.

Materials:

  • Cell membranes prepared from cells expressing human DAT, NET, or SERT.

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]nisoxetine (for NET), [³H]citalopram (for SERT).

  • Test compounds: Methiopropamine, methamphetamine, cocaine, methylphenidate.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, and the appropriate radioligand at a fixed concentration (typically at or below its Kd value).

  • Incubation: Add the cell membrane preparation to initiate the binding reaction. Incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: Synaptosomal Neurotransmitter Uptake Assay

Objective: To determine the functional potency (IC50) of Methiopropamine and comparator compounds to inhibit the uptake of dopamine, norepinephrine, and serotonin.

Materials:

  • Freshly prepared synaptosomes from rodent brain tissue (e.g., striatum for DAT, hippocampus for NET, and brainstem for SERT).

  • Radiolabeled neurotransmitters: [³H]dopamine, [³H]norepinephrine, [³H]serotonin.

  • Test compounds: Methiopropamine, methamphetamine.

  • Krebs-Ringer buffer.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Pre-incubation: Pre-incubate the synaptosomes with various concentrations of the test compound in Krebs-Ringer buffer.

  • Initiation of Uptake: Add the radiolabeled neurotransmitter to initiate the uptake process. Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Termination of Uptake: Stop the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

  • Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the test compound that causes 50% inhibition of the neurotransmitter uptake.

Protocol: In Vivo Microdialysis with Locomotor Activity Assessment

Objective: To simultaneously measure extracellular neurotransmitter levels and locomotor activity in response to Methiopropamine administration in rodents.

Materials:

  • Stereotaxic apparatus for surgery.

  • Microdialysis probes.

  • Syringe pump.

  • Artificial cerebrospinal fluid (aCSF).

  • Fraction collector.

  • HPLC with electrochemical detection for neurotransmitter analysis.

  • Locomotor activity chambers with infrared beam detection.

  • Rodents (rats or mice).

Procedure:

  • Surgery: Under anesthesia, stereotaxically implant a guide cannula into the target brain region (e.g., nucleus accumbens). Allow the animal to recover for several days.

  • Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

  • Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) and collect baseline dialysate samples. Place the animal in the locomotor activity chamber to record baseline activity.

  • Drug Administration: Administer Methiopropamine (or a comparator drug) via intraperitoneal injection.

  • Post-Drug Collection and Monitoring: Continue to collect dialysate samples and record locomotor activity for a set period (e.g., 2-3 hours) after drug administration.

  • Neurochemical Analysis: Analyze the dialysate samples for dopamine and norepinephrine concentrations using HPLC-ED.

  • Data Analysis: Plot the neurotransmitter concentrations and locomotor activity over time. Compare the effects of different doses of Methiopropamine and the comparator drugs to their respective baseline levels.

Visualizing the Mechanism and Workflow

Signaling Pathway of a Norepinephrine-Dopamine Reuptake Inhibitor (NDRI)

NDRI_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine Dopamine L_DOPA->Dopamine DDC Norepinephrine Norepinephrine Dopamine->Norepinephrine DBH Vesicle Synaptic Vesicle Dopamine->Vesicle VMAT2 Norepinephrine->Vesicle VMAT2 DA_cleft DA Vesicle->DA_cleft Exocytosis NE_cleft NE Vesicle->NE_cleft Exocytosis D_Receptor Dopamine Receptors DA_cleft->D_Receptor DAT DAT DA_cleft->DAT Reuptake NE_Receptor Norepinephrine Receptors NE_cleft->NE_Receptor NET NET NE_cleft->NET Reuptake Signal Signal Transduction D_Receptor->Signal NE_Receptor->Signal MPA Methiopropamine (NDRI) MPA->DAT Blockade MPA->NET Blockade

Caption: Mechanism of action of an NDRI like Methiopropamine.

Experimental Workflow for Validating MPA's Mechanism

MPA_Validation_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Confirmation cluster_analysis Data Synthesis & Comparison Binding Radioligand Binding Assays (DAT, NET, SERT) Affinity Determine Ki (Binding Affinity) Binding->Affinity Uptake Neurotransmitter Uptake Assays (DA, NE, 5-HT) Potency Determine IC50 (Functional Potency) Uptake->Potency Microdialysis In Vivo Microdialysis (Extracellular DA & NE) Neurochem Quantify Neurochemical Changes Microdialysis->Neurochem Behavior Behavioral Pharmacology (Locomotor Activity) Behavioral_Effect Measure Behavioral Response Behavior->Behavioral_Effect Comparison Compare to Methamphetamine, Cocaine, Methylphenidate Affinity->Comparison Potency->Comparison Neurochem->Comparison Behavioral_Effect->Comparison Conclusion Validate Mechanism of Action Comparison->Conclusion

Caption: A structured workflow for the comprehensive validation of MPA's mechanism.

Conclusion

The comprehensive validation of Methiopropamine's mechanism of action requires a multi-faceted approach, integrating in vitro and in vivo methodologies. The experimental data strongly supports the classification of MPA as a norepinephrine-dopamine reuptake inhibitor, with a pharmacological profile similar to, but less potent than, methamphetamine. Its negligible interaction with the serotonin transporter distinguishes it from broader-acting stimulants. By following the structured workflow and protocols outlined in this guide, researchers can robustly characterize the pharmacological properties of Methiopropamine and other novel psychoactive substances, contributing to a deeper understanding of their therapeutic potential and toxicological risks.

References

  • Tuv, S. S., et al. (2021). Comparative Neuropharmacology and Pharmacokinetics of Methamphetamine and Its Thiophene Analog Methiopropamine in Rodents. Pharmaceuticals (Basel), 14(11), 1123. [Link]

  • Han, D. D., & Gu, H. H. (2006). Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. BMC Pharmacology, 6, 6. [Link]

  • Zwartsen, A., et al. (2024). Understanding methiopropamine, a new psychoactive substance: an in-depth review on its chemistry, pharmacology and implications to human health. International Journal of Legal Medicine, 138(4), 1295–1306. [Link]

  • Casale, J. F., & Hays, P. A. (2015). Methiopropamine: An Analytical Profile. Microgram Journal, 8(2), 53-58. [Link]

  • Hannestad, J., et al. (2010). Clinically Relevant Doses of Methylphenidate Significantly Occupy the Norepinephrine Transporter in Humans In Vivo. Biological Psychiatry, 68(9), 854–857. [Link]

  • World Health Organization. (2016). Methiopropamine (MPA) Critical Review Report. [Link]

  • Kim, H. J., et al. (2019). Methiopropamine, a methamphetamine analogue, produces neurotoxicity via dopamine receptors. Chemico-Biological Interactions, 305, 134–147. [Link]

  • Azmi, N. A., et al. (2024). Understanding methiopropamine, a new psychoactive substance: an in-depth review on its chemistry, pharmacology and implications to human health. International Journal of Legal Medicine, 138(4), 1295–1306. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-Methyl-1-thiophen-2-yl-propylamine

Introduction: Beyond the Product - A Commitment to Safety and Compliance In the fast-paced environment of drug discovery and chemical research, the lifecycle of a chemical reagent extends far beyond its use in a reaction...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Product - A Commitment to Safety and Compliance

In the fast-paced environment of drug discovery and chemical research, the lifecycle of a chemical reagent extends far beyond its use in a reaction. The final step—disposal—is as critical as any synthetic procedure, carrying significant implications for laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, field-proven protocol for the proper disposal of 2-Methyl-1-thiophen-2-yl-propylamine (also known as 1-Methyl-2-thiophen-2-yl-ethylamine). Our objective is to move beyond mere instruction and instill a deep understanding of the principles behind these procedures, ensuring that every step is a self-validating component of a robust safety system.

Part 1: Immediate Safety and Hazard Profile

Before handling this compound for any purpose, including disposal, it is imperative to be familiar with its hazard profile. This substance is an amine and a thiophene derivative, which dictates its handling and segregation requirements.

Key Hazard Information: Based on Safety Data Sheets (SDS) for structurally similar compounds, this chemical should be handled as a hazardous substance.[1][2] The primary concerns involve its potential for skin and eye irritation, harm if swallowed or inhaled, and its classification as a chemical waste that requires specialized disposal.[1][3]

Quantitative Data Summary:

PropertyValueSource
Boiling Point 210.8°C at 760 mmHg[2]
Flash Point 81.3°C[2]
Density 1.067 g/cm³[2]
Appearance Data not available; likely a liquid[2]

Part 2: Pre-Disposal Operational Plan

A successful disposal process begins with preparation. Rushing this stage is a common source of laboratory incidents.

Personal Protective Equipment (PPE) Mandate

Engineering controls, such as a chemical fume hood, are the first line of defense.[1][4] Always handle the waste transfer process within a certified fume hood. The following PPE is mandatory:

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a full-face shield.[2]

  • Skin Protection: Wear impervious, flame-resistant clothing and gloves (nitrile or neoprene are generally suitable for short-term handling, but always check your institution's glove compatibility chart).[2]

  • Respiratory Protection: If there is any risk of aerosol formation or if working outside a fume hood (not recommended), a full-face respirator with appropriate cartridges is necessary.[2]

Assembling Your Disposal Toolkit

Have the following items ready before you begin:

  • Appropriate, designated hazardous waste container (see Section 3.2).

  • Hazardous waste labels for your institution/jurisdiction.

  • Spill kit rated for chemical spills.

  • Logbook for recording waste generation.

Part 3: Step-by-Step Disposal Protocol

This protocol is designed to comply with the Resource Conservation and Recovery Act (RCRA) regulations enforced by the U.S. Environmental Protection Agency (EPA) and best practices from the Occupational Safety and Health Administration (OSHA).[5][6][7]

Phase 1: Waste Characterization and Segregation

The foundational principle of chemical waste management is segregation. Improper mixing of chemicals is a primary cause of laboratory accidents.

  • Identify the Waste Stream: Determine if you are disposing of the pure compound, a solution, or contaminated materials (e.g., paper towels, contaminated glassware).

  • Segregate Incompatibles: 2-Methyl-1-thiophen-2-yl-propylamine is an amine. It is critical to segregate it from incompatible chemical classes to prevent violent reactions.[8]

    • DO NOT MIX WITH:

      • Acids (causes violent neutralization reaction).

      • Oxidizing agents (can create fire or explosion hazards).

      • Aldehydes, isocyanates, and other reactive organics.

  • Assign to Correct Waste Category: This compound should be categorized as a non-halogenated organic waste . Consult your institution's Environmental Health & Safety (EHS) office for specific waste stream names.

Phase 2: Containerization and Labeling

Proper containerization and labeling are not just for compliance; they are vital for communicating hazards to everyone who may handle the container.

  • Select a Suitable Container: Use a container approved for chemical waste, typically a high-density polyethylene (HDPE) carboy or a glass bottle if required by your EHS office. Ensure the container is clean, in good condition, and has a secure, sealing cap.[9]

  • Affix a Hazardous Waste Label: Before adding any waste, place a completed hazardous waste label on the container. The label must include:

    • The words "Hazardous Waste".

    • Full chemical name: "Waste 2-Methyl-1-thiophen-2-yl-propylamine". Do not use abbreviations.

    • The approximate concentration and volume.

    • The date accumulation started.

    • All relevant hazard pictograms (e.g., corrosive, health hazard, flammable, as appropriate).

  • Transfer the Waste: Carefully pour the waste into the container using a funnel, always working within a chemical fume hood.[1] Do not fill the container beyond 90% capacity to allow for vapor expansion.

  • Keep Container Closed: Except when adding waste, the container must remain tightly sealed.[9][10] This is a common and critical OSHA and EPA compliance point.[11]

Phase 3: Temporary Storage (Satellite Accumulation Area)
  • Designated Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.

  • Secondary Containment: The container should be placed in a secondary containment bin or tray that can hold at least 110% of the volume of the largest container. This prevents the spread of material in case of a leak.

  • Segregated Storage: Even in the SAA, ensure the container is stored away from incompatible materials.[12]

Phase 4: Final Disposal
  • Contact EHS: Once the waste container is full or you have reached the accumulation time limit set by your institution (often 90-180 days), contact your EHS or hazardous waste management office for pickup.

  • Professional Destruction: The final disposal method must be through a licensed professional waste disposal service.[13] The most appropriate destruction method for this compound is controlled incineration at a licensed facility , which may require flue gas scrubbing to handle sulfur and nitrogen oxides produced during combustion.[2]

  • Prohibited Disposal Methods:

    • DO NOT pour down the drain. This is strictly prohibited as the compound's ecological effects are not well-characterized, and it can damage wastewater systems.[14]

    • DO NOT dispose of in regular trash. This is illegal and unsafe.[15]

    • DO NOT allow to evaporate in the fume hood. This is not a compliant disposal method.

Disposal of Empty Containers

An "empty" container that held hazardous waste must be managed properly.[15]

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., methanol or acetone).

  • Collect Rinsate: The rinsate from these cleanings must be collected and disposed of as hazardous waste in your non-halogenated organic waste stream.[15]

  • Deface Label: Completely remove or deface the original chemical label.

  • Final Disposal: Once triple-rinsed and the label is defaced, the container can typically be disposed of in the regular trash or recycled, per your institution's policy.[15]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the disposal of 2-Methyl-1-thiophen-2-yl-propylamine and its associated waste.

G Disposal Workflow for 2-Methyl-1-thiophen-2-yl-propylamine cluster_prep Preparation cluster_main Disposal Protocol cluster_empty Empty Container Protocol start Start: Have Waste to Dispose ppe Don Correct PPE (Goggles, Gloves, Lab Coat) start->ppe is_empty Is original container empty? start->is_empty fume_hood Work in Chemical Fume Hood ppe->fume_hood characterize 1. Characterize Waste (Pure, Solution, Contaminated Solid?) fume_hood->characterize segregate 2. Segregate as Non-Halogenated Amine Waste characterize->segregate container 3. Select & Label Approved Waste Container segregate->container transfer 4. Transfer Waste (<90% Full) & Securely Cap container->transfer store 5. Store in Secondary Containment in Satellite Accumulation Area transfer->store pickup 6. Request EHS Pickup for Incineration store->pickup is_empty->characterize No triple_rinse Triple rinse with appropriate solvent is_empty->triple_rinse Yes collect_rinsate Collect rinsate as hazardous waste triple_rinse->collect_rinsate deface Deface original label collect_rinsate->deface dispose_container Dispose of container per institutional policy deface->dispose_container

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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